Hesperetin dihydrochalcone
描述
Structure
3D Structure
属性
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKSTZADJBEXSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188886 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly grey solid; Bland aroma | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Soluble (in ethanol) | |
| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
35400-60-3 | |
| Record name | Hesperetin dihydrochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hesperetin dihydrochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERETIN DIHYDROCHALCONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hesperetin Dihydrochalcone: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of Hesperetin (B1673127) Dihydrochalcone (B1670589).
Introduction
Hesperetin dihydrochalcone (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. As a dihydrochalcone, it possesses a distinct chemical structure that contributes to its unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and significant biological activities of this compound, with a focus on its potential applications in research and drug development. The information is curated to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.
Chemical Structure and Identification
This compound is structurally characterized by a C6-C3-C6 backbone, typical of flavonoids. The open-chain structure of the C-ring distinguishes it from its flavanone precursor, hesperetin.
| Identifier | Value |
| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one[1] |
| SMILES String | COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O[1] |
| InChI Key | RWKSTZADJBEXSQ-UHFFFAOYSA-N[1] |
| Molecular Formula | C16H16O6[1] |
| CAS Number | 35400-60-3[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Reference |
| Molecular Weight | 304.29 g/mol | [1] |
| Appearance | Slightly grey solid | [1] |
| Boiling Point | 553.1 °C at 760 mmHg (estimated) | [2] |
| Density | 1.409 g/cm³ (predicted) | [2] |
| Solubility | Practically insoluble in water. Soluble in ethanol (B145695), chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [1] |
| pKa (predicted) | 7.16 ± 0.40 | |
| LogP (predicted) | 3.21 |
Synthesis and Purification
Synthesis
This compound can be synthesized from hesperidin (B1673128), a readily available precursor from citrus peels. A common method involves a one-pot reaction that includes catalytic hydrogenation and subsequent acid hydrolysis.
Experimental Protocol: Synthesis of this compound from Hesperidin [3]
-
Preparation of Hesperidin Dihydrochalcone:
-
Hesperidin is dissolved in an alkaline solution (e.g., 5% sodium hydroxide (B78521) or potassium hydroxide solution).
-
A catalyst, such as Raney nickel, is added to the solution.
-
The mixture is subjected to catalytic hydrogenation at a controlled temperature (e.g., 40 °C) for a specific duration (e.g., 3 hours).
-
-
Hydrolysis:
-
After the hydrogenation is complete, the solution is neutralized with an acid (e.g., hydrochloric acid) to a pH of approximately 4.
-
The reaction mixture is then heated under reflux for several hours (e.g., 5 hours) to facilitate the complete hydrolysis of the glycosidic bond.
-
-
Isolation and Purification:
-
The reaction mixture is cooled to a low temperature (e.g., below 10 °C) to induce crystallization of the crude this compound.
-
The crude product is collected by filtration.
-
Further purification is achieved by recrystallization from a suitable solvent, such as a 50% ethanol solution.
-
The purified this compound is then dried.
-
Purification
Purification of this compound can be achieved through recrystallization. For analytical and preparative purposes, column chromatography can be employed.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is a common choice for the purification of flavonoids.
-
Mobile Phase Selection: A solvent system with an appropriate polarity to effectively separate this compound from impurities would be required. A gradient of hexane (B92381) and ethyl acetate is often used for the separation of similar compounds.
-
Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the pure compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and quantification of this compound.
Experimental Protocol: HPLC Analysis of this compound [2][4]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and 0.1% formic acid in water is effective for separation.
-
Flow Rate: A flow rate of around 0.9 mL/min is commonly employed.
-
Column Temperature: The column is maintained at a constant temperature, for example, 35 °C.
-
Detection: UV detection at a specific wavelength (e.g., 280 nm) is used for quantification.
-
Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated with known concentrations of a purified standard.
Biological and Pharmacological Properties
This compound, along with its parent compound hesperetin, exhibits a range of promising biological activities.
Antioxidant Activity
The antioxidant properties of flavonoids are attributed to their ability to scavenge free radicals. While specific IC50 values for this compound are not widely reported, studies on the related compound hesperetin provide insights into its potential antioxidant capacity.
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Hesperetin | 525.18 ± 1.02 µM | [5] |
| ABTS Radical Scavenging | Hesperetin | - | |
| DPPH Radical Scavenging | Hesperetin Derivatives | 1.2 µM (for compound 3f) | [6] |
| ABTS Radical Scavenging | Hesperetin Derivatives | 24 µM (for compound 3f) | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay [7]
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Various concentrations of this compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Hesperetin has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Signaling Pathway: Hesperetin's Anti-inflammatory Mechanism
Figure 1. Simplified signaling pathway of the anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Experimental Protocol: Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages [8]
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of this compound for a specific duration.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6 using appropriate assay kits (e.g., Griess reagent for NO, ELISA for cytokines).
-
Cell viability is assessed to ensure that the observed effects are not due to cytotoxicity.
Antidiabetic Effects
Flavonoids, including hesperidin and hesperetin, have been investigated for their potential antidiabetic effects, which may be mediated through the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and the activation of PPAR-γ.
| Assay | Compound | IC50 Value | Reference |
| α-Glucosidase Inhibition | Hesperidin | 18.52 ± 1.26 µM | [9] |
| α-Glucosidase Inhibition | Hesperetin-Cu(II) complex | 1.25 ± 0.03 µM | [10] |
Experimental Protocol: α-Glucosidase Inhibition Assay [11]
-
A solution of α-glucosidase enzyme is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The enzyme is pre-incubated with various concentrations of this compound.
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.
-
The reaction is incubated at a specific temperature (e.g., 37 °C) for a defined period.
-
The reaction is stopped, and the absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
Signaling Pathway: this compound and PPAR-γ Activation
Figure 2. Proposed mechanism of this compound in improving insulin sensitivity through PPAR-γ activation.
Conclusion
This compound is a promising flavonoid with a well-defined chemical structure and a range of potential biological activities. Its antioxidant, anti-inflammatory, and antidiabetic properties, largely inferred from studies on its parent compound hesperetin, warrant further investigation. The detailed experimental protocols and structured data presented in this technical guide are intended to facilitate future research into the therapeutic potential of this compound and to support its development as a lead compound in drug discovery programs. Further studies are crucial to establish specific quantitative data for this compound and to fully elucidate its mechanisms of action.
References
- 1. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 9. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hesperetin-Cu(II) complex as potential α-amylase and α-glucosidase inhibitor: Inhibition mechanism and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic Synthesis, Structural Analysis, and Evaluation of Antibacterial Activity and α-Glucosidase Inhibition of Hesperidin Glycosides [mdpi.com]
Hesperetin Dihydrochalcone: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, naturally occurring in citrus fruits. As a dihydrochalcone, it shares structural similarities with other bioactive compounds known for their health-promoting properties. This technical guide provides an in-depth overview of the biological activities of hesperetin dihydrochalcone, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and anticancer potential. While direct quantitative data for HDC is emerging, this guide consolidates available information and draws parallels from the extensively studied hesperetin and other related dihydrochalcones to provide a comprehensive understanding of its potential therapeutic applications.
Antioxidant Activity
Hesperetin and its derivatives are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage implicated in various chronic diseases. The antioxidant capacity of these compounds is typically evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power).
Quantitative Antioxidant Data
Note: The following data is primarily based on studies of hesperetin and its derivatives, as specific IC50 values for this compound are not extensively reported. These values serve as a reference point for the expected antioxidant potential of HDC.
| Compound | Assay | IC50 Value (µM) | Reference |
| Hesperetin | DPPH | 70 | [1] |
| Hesperetin Derivative (3f) | DPPH | 1.2 | [1] |
| Hesperetin | ABTS | 276 | [1] |
| Hesperetin Derivative (3f) | ABTS | 24 | [1] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Serial dilutions of the test compound are prepared in a 96-well microplate.
-
A freshly prepared solution of DPPH in methanol (typically 0.1 to 0.2 mM) is added to each well.
-
The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.[1]
This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+).
-
The ABTS•+ radical solution is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Serial dilutions of the test compound are prepared.
-
The diluted ABTS•+ solution is mixed with the test compound dilutions.
-
The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Caption: Workflow for in vitro antioxidant capacity assessment.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Hesperetin and related flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
Note: Data presented below is for hesperetin and serves as an indicator of the potential anti-inflammatory activity of this compound.
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Hesperetin | Nitric Oxide (NO) Production | RAW 264.7 | - | [2] |
| Hesperetin | Prostaglandin (B15479496) E2 (PGE2) Production | RAW 264.7 | - | [2] |
| Hesperetin | TNF-α Production | RAW 264.7 | - | [2] |
| Hesperetin | IL-6 Production | RAW 264.7 | - | [2] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for a further 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm.
-
The percentage of NO inhibition is calculated, and the IC50 value can be determined.
This can be performed using either an enzymatic assay with purified COX-2 enzyme or a cell-based assay measuring the production of prostaglandins.
-
Enzymatic Assay: The test compound is incubated with purified COX-2 enzyme and arachidonic acid (the substrate). The production of prostaglandin E2 (PGE2) is measured, typically using an ELISA kit.
-
Cell-based Assay: Cells (e.g., macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. The level of COX-2 expression can be determined by Western blot, and the production of PGE2 in the cell supernatant can be quantified by ELISA.
Caption: HDC's potential inhibition of the NF-κB inflammatory pathway.
Anti-diabetic Activity
Hesperetin and its derivatives have shown promise in managing hyperglycemia by inhibiting key carbohydrate-digesting enzymes, α-amylase and α-glucosidase.
Quantitative Anti-diabetic Data
Note: The following data is for hesperetin and a hesperetin-copper complex, indicating the potential of HDC and its derivatives as anti-diabetic agents.
| Compound | Enzyme | IC50 Value (µM) | Reference |
| Hesperetin | α-Amylase | 115.6 ± 1.1 | [3] |
| Hesperetin-Cu(II) complex | α-Amylase | 60.3 ± 0.9 | [3] |
| Hesperetin | α-Glucosidase | 55.2 ± 0.1 | [3] |
| Hesperetin-Cu(II) complex | α-Glucosidase | 1.25 ± 0.03 | [3] |
Experimental Protocols
This assay determines the inhibitory effect of a compound on the activity of α-amylase, an enzyme that breaks down starch into simpler sugars.
-
The test compound is pre-incubated with a solution of α-amylase.
-
A starch solution is added to start the enzymatic reaction.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The reaction is stopped by adding a reagent such as dinitrosalicylic acid (DNS).
-
The mixture is heated, and the absorbance is measured to quantify the amount of reducing sugars produced.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.
-
The test compound is pre-incubated with a solution of α-glucosidase.
-
A substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), is added.
-
The reaction mixture is incubated, and the enzyme activity is determined by measuring the release of p-nitrophenol from pNPG at a specific wavelength (e.g., 405 nm).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Caption: General workflow for α-amylase and α-glucosidase inhibition assays.
Anticancer Activity
Hesperetin has been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. The anticancer potential of HDC is an active area of research.
Quantitative Anticancer Data
Note: The following data is for hesperetin and its derivatives, providing an indication of the potential anticancer efficacy of this compound.
| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |
| Hesperetin Derivative (3f) | MCF-7 (Breast Cancer) | Cytotoxicity | 5.3 | [1] |
| Hesperetin Derivative (3f) | HepG2 (Liver Cancer) | Cytotoxicity | 8.8 | [1] |
| Hesperetin Derivative (3f) | HeLa (Cervical Cancer) | Cytotoxicity | 8.6 | [1] |
| Hesperetin | MCF-7 (Breast Cancer) | Cytotoxicity | 115 |
Experimental Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.
-
Cancer cells are seeded in a 96-well plate and allowed to attach and grow for 24 hours.
-
The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of around 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Potential anticancer mechanisms of HDC involving apoptosis induction and inhibition of pro-survival pathways.
Modulation of Signaling Pathways
The biological activities of hesperetin and its derivatives are mediated through the modulation of various intracellular signaling pathways. Key pathways include the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Hesperetin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[4]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Hesperetin can activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxifying enzymes.
Experimental Protocol
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells are treated with the test compound and/or a stimulant (e.g., LPS for NF-κB activation). After treatment, the cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, Nrf2).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Caption: Proposed mechanism of Nrf2-mediated antioxidant response by HDC.
Conclusion
This compound, as a derivative of the well-studied flavonoid hesperetin, holds significant promise as a bioactive compound with a wide range of therapeutic applications. Its potential antioxidant, anti-inflammatory, anti-diabetic, and anticancer activities are supported by a growing body of evidence from related compounds. The modulation of key signaling pathways such as NF-κB and Nrf2 underscores its potential to impact cellular processes at a fundamental level. Further research focusing specifically on this compound is warranted to fully elucidate its pharmacological profile and to translate its potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic utility of this promising natural compound.
References
- 1. Synthesis, Crystal Structure, and Biological Evaluation of a Series of Phloretin Derivatives [mdpi.com]
- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neohesperidin Dihydrochalcone: Antioxidant Properties [flipper.diff.org]
Hesperetin Dihydrochalcone: An In-depth Technical Guide to its In Vitro Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative that has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activities of hesperetin dihydrochalcone, presenting quantitative data, detailed experimental methodologies, and mechanistic insights into its action. The primary focus is on its radical scavenging capabilities and its role in the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are investigating the therapeutic potential of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. Flavonoids, a class of polyphenolic compounds found in fruits and vegetables, are well-known for their antioxidant properties. This compound is a derivative of the flavanone (B1672756) hesperidin (B1673128) and is structurally similar to neohesperidin (B1678168) dihydrochalcone (NHDC), a widely used artificial sweetener. This guide delves into the in vitro evidence supporting the antioxidant efficacy of this compound.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound and its related compounds has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, primarily focusing on IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. Due to the limited direct data on this compound, data for the structurally analogous neohesperidin dihydrochalcone (NHDC) and its aglycone, hesperetin, are also presented for a comprehensive understanding.
Table 1: Radical Scavenging Activity of Neohesperidin Dihydrochalcone (NHDC) and Hesperetin
| Antioxidant Assay | Neohesperidin Dihydrochalcone (NHDC) IC50 (µM) | Hesperetin IC50 (µM) | Reference Compound (Trolox/Ascorbic Acid) IC50 (µM) |
| DPPH Radical Scavenging | 108.4 ± 6.4[1] | 70[2][3] | 63.5 ± 4.6 (Trolox)[1] |
| ABTS Radical Scavenging | 4.3 ± 1.8[1] | 276[2][3] | Not Reported |
| Superoxide (B77818) Radical Scavenging | Not Reported as IC50 | 28.08 (mg/ml)[4] | 23.2 (mg/ml) (Ascorbic Acid)[4] |
Note: The superoxide radical scavenging IC50 for hesperetin is provided in mg/ml as reported in the source.
Table 2: Percentage Inhibition of Oxidative Species by Neohesperidin Dihydrochalcone (NHDC)
| Assay | Concentration | Percentage Inhibition (%) |
| Hydroxyl Radical Scavenging | Not Specified | 6.00 - 23.49[5] |
| Non-enzymatic Lipid Peroxidation | Not Specified | 15.43 - 95.33[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
This compound (or test compound) stock solution in a suitable solvent (e.g., methanol (B129727) or DMSO)
-
Methanol
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well microplate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is quantified spectrophotometrically.
-
Reagents:
-
ABTS stock solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
This compound (or test compound) stock solution
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing the ABTS stock solution and potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ working solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and the positive control.
-
Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Radical (O2•−) Scavenging Assay
This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a non-enzymatic or enzymatic system. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan, a colored product.
-
Reagents (Non-enzymatic method):
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT) solution
-
NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) solution
-
Phenazine methosulfate (PMS) solution
-
This compound (or test compound) stock solution
-
-
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer, NBT, and NADH solutions.
-
Add various concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the PMS solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 5 minutes).
-
Measure the absorbance at a wavelength of 560 nm.
-
The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance in the presence of the test compound.
-
The IC50 value is determined from the dose-response curve.
-
Hydroxyl Radical (•OH) Scavenging Assay
The highly reactive hydroxyl radical is often generated via the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The scavenging activity is measured by the ability of the antioxidant to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thus inhibiting the formation of a colored product.
-
Reagents (Deoxyribose method):
-
Phosphate (B84403) buffer (e.g., pH 7.4)
-
Deoxyribose solution
-
Ferrous sulfate (B86663) (FeSO₄) solution
-
EDTA solution
-
Hydrogen peroxide (H₂O₂) solution
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
This compound (or test compound) stock solution
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, deoxyribose, FeSO₄-EDTA, and the test compound at various concentrations.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stop the reaction by adding TCA and then TBA solution.
-
Heat the mixture (e.g., in a boiling water bath) to develop a pink chromogen.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).
-
The percentage of hydroxyl radical scavenging is calculated from the reduction in color formation.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Mechanistic Insights
The Keap1-Nrf2 Antioxidant Response Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cellular defense against oxidative stress. Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent proteasomal degradation.[6] Upon exposure to oxidative or electrophilic stress, or in the presence of certain phytochemicals, Keap1 is modified, leading to the release of Nrf2.[6] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] These genes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on structurally related flavonoids like hesperetin suggest that this compound likely activates the Nrf2 pathway by interacting with Keap1, thereby enhancing the cell's endogenous antioxidant capacity.[7][8][9]
In Vitro Antioxidant Screening Workflow
A systematic approach is essential for evaluating the antioxidant potential of a novel compound. The following workflow illustrates a typical screening process for a substance like this compound.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant antioxidant properties. Its ability to scavenge a variety of free radicals, coupled with its likely role in upregulating the endogenous antioxidant defense system via the Nrf2 pathway, positions it as a promising candidate for further investigation as a therapeutic or preventative agent against oxidative stress-related conditions. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to build upon in their exploration of the full potential of this compound. Future studies should focus on obtaining more direct quantitative data for this compound in a wider range of cellular models to further validate its in vitro efficacy.
References
- 1. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro scavenger and antioxidant properties of hesperidin and neohesperidin dihydrochalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hesperetin protects against H2O2-triggered oxidative damage via upregulation of the Keap1-Nrf2/HO-1 signal pathway in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Anti-Inflammatory Potential of Hesperetin Dihydrochalcone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the anti-inflammatory properties of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of the citrus flavonoid Hesperidin (B1673128). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of the current understanding of HDC's mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. While direct research on HDC is emerging, this guide draws upon the extensive data available for its aglycone, Hesperetin, and its precursor, Neohesperidin Dihydrochalcone (NHDC), to provide a thorough understanding of its potential.
Introduction
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of natural compounds found in fruits and vegetables, have garnered significant attention for their anti-inflammatory properties. Hesperetin Dihydrochalcone (HDC) is a dihydrochalcone derivative of the flavanone (B1672756) Hesperetin, which is abundant in citrus fruits. Emerging evidence suggests that HDC and its related compounds possess potent anti-inflammatory effects, primarily through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. This guide will delve into the molecular mechanisms, present available quantitative data, and detail the experimental methodologies crucial for investigating the anti-inflammatory potential of HDC.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of Hesperetin and its derivatives, including HDC, are multi-faceted and involve the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of the NF-κB and MAPK pathways, and the activation of the Nrf2 and AMPK signaling cascades.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Hesperetin has been shown to inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[1] This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[1][2]
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, are critical in transducing extracellular signals to cellular responses, including inflammation. Hesperetin has been demonstrated to suppress the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3] By inhibiting these pathways, Hesperetin and its derivatives can reduce the production of inflammatory mediators.
Activation of Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Hesperetin has been found to activate the Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties.[2] This activation helps to mitigate oxidative stress, a key component of the inflammatory process.
Activation of AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor that also plays a role in regulating inflammation. Hesperetin has been shown to activate AMPK, which in turn can inhibit inflammatory pathways such as the NF-κB pathway.[4]
References
- 1. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders | MDPI [mdpi.com]
- 4. Frontiers | Hesperetin Exhibits Anti-Inflammatory Effects on Chondrocytes via the AMPK Pathway to Attenuate Anterior Cruciate Ligament Transection-Induced Osteoarthritis [frontiersin.org]
Physical and chemical properties of Hesperetin dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. Through hydrogenation of the C2-C3 double bond in the C ring, hesperetin is converted to its dihydrochalcone form, a compound of significant interest due to its potent antioxidant, anti-inflammatory, and sweetening properties. This technical guide provides an in-depth overview of the physical and chemical properties of Hesperetin dihydrochalcone, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its evaluation.
Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₆O₆ | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| IUPAC Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | [1] |
| CAS Number | 35400-60-3 | [1] |
| Appearance | Slightly grey solid | [1] |
| Boiling Point | 553.1°C at 760 mmHg (Predicted) | [2] |
| Solubility | - Water: 63.05 mg/L at 25°C (Estimated)- Soluble in: Ethanol (B145695), Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| pKa | 7.16 (Predicted) | [4] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities that make it a promising candidate for therapeutic and nutraceutical applications.
Antioxidant Activity
Like many flavonoids, this compound is a potent antioxidant. Its structure, rich in hydroxyl groups, enables it to scavenge free radicals effectively. The antioxidant capacity of dihydrochalcones is attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Anti-inflammatory Effects
Hesperetin and its derivatives, including the dihydrochalcone form, have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting these pathways, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Sweetening Properties
An interesting characteristic of some dihydrochalcones, including derivatives of hesperidin (B1673128) and naringin, is their intense sweetness. This compound itself is recognized as a sweetener and flavor modifier, valued for its low-calorie profile. This property makes it a potential sugar substitute in various food and pharmaceutical formulations.
Modulation of Signaling Pathways
The biological effects of this compound are underpinned by its interaction with several critical intracellular signaling pathways.
-
MAPK Signaling Pathway: The MAPK pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Hesperetin has been shown to inhibit the phosphorylation of key MAPK proteins like ERK and p38, thereby attenuating inflammatory responses.
-
NF-κB Signaling Pathway: The NF-κB pathway is a central mediator of inflammation. Hesperetin can suppress the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Hesperetin can activate Nrf2, leading to the upregulation of antioxidant enzymes and cytoprotective genes.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: MAPK Signaling Pathway Inhibition by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Experimental Workflow Diagrams
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations to be tested.
-
Prepare a similar range of concentrations for the positive control.
-
-
Assay:
-
In a 96-well plate, add a specific volume of the sample or standard solutions to the wells (e.g., 100 µL).
-
Add an equal volume of the DPPH solution to all wells (e.g., 100 µL).
-
For the blank, use the solvent instead of the sample. The control wells will contain the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control (DPPH solution and solvent) and Abs_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
This protocol is used to determine the antioxidant activity of this compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a similar range of concentrations for the Trolox standard to create a standard curve.
-
-
Assay:
-
Add a small volume of the sample or standard solutions to the wells of a 96-well plate (e.g., 10 µL).
-
Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at approximately 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of absorbance for each sample concentration relative to the control (ABTS•+ solution without sample).
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of the Trolox standard.
-
Cell-Based Anti-inflammatory Assay (General Protocol)
This protocol provides a general framework for assessing the anti-inflammatory activity of this compound in a cell-based model, such as murine macrophages (e.g., RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) as an inflammatory stimulus
-
MTT assay kit for cell viability
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24 hours to determine non-toxic concentrations.
-
Perform the MTT assay according to the manufacturer's protocol to assess cell viability.
-
-
Anti-inflammatory Activity Assay:
-
Seed cells in appropriate plates (e.g., 24-well or 96-well).
-
Pre-treat the cells with non-toxic concentrations of this compound for a specific period (e.g., 1-4 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours). A control group without LPS stimulation should be included.
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. A decrease in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.
-
Pro-inflammatory Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the cell viability results.
-
Compare the levels of inflammatory mediators in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect.
-
Conclusion
This compound is a multifaceted flavonoid with a compelling profile of physical, chemical, and biological properties. Its antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways, position it as a strong candidate for further investigation in the fields of drug discovery and functional food development. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate the therapeutic potential of this promising natural compound.
References
- 1. 3-(4-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | TargetMol [targetmol.com]
- 2. 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 35400-60-3 [chemicalbook.com]
- 4. This compound, 35400-60-3 [thegoodscentscompany.com]
Hesperetin Dihydrochalcone: A Comprehensive Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative used as a flavoring agent. This technical guide provides an in-depth review of its safety and toxicity profile, drawing from comprehensive non-clinical studies. The available data indicate that hesperetin dihydrochalcone is not genotoxic. Subchronic and developmental toxicity studies have identified high No-Observed-Adverse-Effect-Levels (NOAELs), supporting its safe use under current exposure levels. Much of the safety assessment for HDC is based on data from its glycosylated precursor, neohesperidin (B1678168) dihydrochalcone (NHDC), which is metabolized to HDC in vivo.
Introduction
This compound (C₁₆H₁₆O₆) is the aglycone of neohesperidin dihydrochalcone (NHDC), a semi-synthetic intense sweetener and flavor enhancer derived from citrus fruits.[1][2] As HDC is a primary metabolite of NHDC, its safety profile is critical for risk assessment.[3] This document synthesizes the available toxicological data on HDC, providing detailed experimental protocols and summarizing quantitative endpoints to inform researchers and drug development professionals.
Metabolism
The primary route of exposure to this compound for most individuals is through the consumption of NHDC. In the gastrointestinal tract, NHDC is metabolized by the intestinal microbiota. The first step is the deglycosylation of NHDC to this compound 4'-β-D-glucoside, which is subsequently hydrolyzed to the aglycone, this compound (HDC).[1] Further degradation of HDC can occur, leading to the formation of 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.[1]
Caption: Metabolic conversion of NHDC to HDC by intestinal microbiota.
Toxicological Profile
The safety of this compound has been evaluated through a series of toxicological studies, including assessments of genotoxicity, subchronic toxicity, and developmental toxicity.
Acute Toxicity
While specific acute oral toxicity studies (e.g., LD50) for this compound are not extensively detailed in the reviewed literature, studies on structurally related compounds provide relevant insights. For instance, a single oral gavage study on hesperetin-7-glucoside–β-cyclodextrin inclusion complex (HPTGCD) in rats showed no mortality or clinical signs of toxicity at doses up to 2000 mg/kg body weight.[4][5]
Subchronic Toxicity
A key 90-day oral toxicity study in rats is central to the safety assessment of HDC. Although the study was conducted on NHDC, its findings are considered highly relevant for HDC.
Table 1: Summary of 90-Day Oral Toxicity Study of Neohesperidin Dihydrochalcone in Rats
| Parameter | Details |
| Test Guideline | OECD Guideline 408 |
| Species/Strain | Rat (Wistar) |
| Groups | 10 males and 10 females per group |
| Dosage Levels | 0, 500, 1000, and 2000 mg/kg body weight/day |
| Route of Administration | Oral gavage |
| Duration | 90 days |
| Key Findings | - No adverse effects on clinical signs, body weight, food consumption, hematology, or clinical chemistry. - At all doses tested (100–1000 mg/kg bw per day), indications of effects on thyroid hormone levels were observed. However, these were not accompanied by histopathological changes indicative of hypothyroidism and were thus not considered adverse. |
| No-Observed-Adverse-Effect Level (NOAEL) | 1000 mg/kg body weight/day (used as a reference point for HDC) |
Data extrapolated from EFSA evaluations of this compound.[6]
Caption: Generalized workflow for a 90-day repeated dose oral toxicity study.
Genotoxicity and Mutagenicity
This compound has been evaluated for its genotoxic potential using a battery of in vitro assays and has shown no evidence of mutagenic or clastogenic activity.
Table 2: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Metabolic Activation | Concentration Range | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) | With and without S9 mix | Up to 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Cultured mammalian cells (e.g., human lymphocytes, CHO cells) | With and without S9 mix | Varies based on cytotoxicity | Negative |
The Ames test assesses the potential of a substance to induce gene mutations.
-
Strains: Histidine-requiring (his-) mutant strains of Salmonella typhimurium and/or tryptophan-requiring (trp-) strains of Escherichia coli are used.[7][8]
-
Metabolic Activation: The test is performed with and without a mammalian liver homogenate (S9 fraction) to mimic metabolic activation in mammals.[9]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar (B569324) plates with a minimal amount of histidine (or tryptophan).[8]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[9]
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine/tryptophan) compared to the negative control.[8]
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]
Pharmacological potential of dihydrochalcones
An In-depth Technical Guide to the Pharmacological Potential of Dihydrochalcones
Executive Summary
Dihydrochalcones are a distinct subgroup of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings. Abundantly found in nature, particularly in apples and rooibos tea, these compounds have garnered significant attention from the scientific community for their extensive health-promoting properties.[1][2][3] Preclinical studies, both in vitro and in vivo, have demonstrated their potent antioxidant, anticancer, anti-inflammatory, neuroprotective, and antidiabetic activities.[1][4] Mechanistically, dihydrochalcones exert their effects by modulating critical cellular signaling pathways, such as those involving NF-κB, PI3K/Akt/mTOR, and mitochondria-dependent apoptosis.[5][6][7] This technical guide provides a comprehensive overview of the pharmacological potential of dihydrochalcones, presenting quantitative data, key mechanisms of action, and detailed experimental protocols relevant to their study for researchers, scientists, and drug development professionals.
Introduction to Dihydrochalcones
Dihydrochalcones are naturally occurring phenolic compounds that form a part of the flavonoid family.[8] Structurally, they consist of two benzene (B151609) rings (A and B) linked by a propane (B168953) bridge (C3). Unlike their chalcone (B49325) precursors, this bridge is saturated.[9] Prominent examples include phloretin, found in apples, and aspalathin, a C-glucosyl dihydrochalcone (B1670589) unique to rooibos (Aspalathus linearis).[3][10] The biological activity of these molecules is closely linked to their chemical structure, particularly the substitution patterns of hydroxyl groups on the aromatic rings and the presence of glycosidic residues.[11][12] These structural features dictate their ability to scavenge free radicals, interact with protein targets, and modulate cellular signaling, forming the basis for their diverse pharmacological effects.[13][14]
Key Pharmacological Activities
Dihydrochalcones exhibit a wide array of biological effects, making them promising candidates for therapeutic development.[2][4]
Antioxidant Activity
The antioxidant capacity of dihydrochalcones is a cornerstone of their pharmacological profile. They can neutralize free radicals through multiple mechanisms, including Hydrogen Atom Transfer (HAT), single Electron Transfer (ET), and Radical Adduct Formation (RAF).[11][15] The presence and position of hydroxyl groups are critical; for instance, an o-dihydroxy group on the B-ring and a 2'-hydroxyl group on the A-ring significantly enhance antioxidant capacity.[12] Conversely, glycosylation of these hydroxyl groups can reduce this potential.[11][15] Aspalathin, for example, is a potent radical scavenger with activity comparable to well-known antioxidants like epigallocatechin gallate (EGCG).[16][17][18]
Anticancer Activity
Dihydrochalcones, particularly phloretin, have demonstrated significant anticancer effects across various human cancer cell lines, including lung, liver, colon, and gastric cancer.[6][19] Their mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: They can trigger programmed cell death via the mitochondrial-dependent pathway. This involves modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax), leading to the release of cytochrome c and subsequent activation of caspases.[1][6]
-
Cell Cycle Arrest: Phloretin has been shown to arrest the cell cycle at the G2/M or G0/G1 phase, thereby inhibiting cancer cell proliferation.[6][20] This is often associated with the depletion of key regulatory proteins like cyclin D1 and CDKs.[20]
-
Inhibition of Metastasis: Dihydrochalcones can suppress cancer cell invasion and migration by downregulating the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[1][9]
Anti-inflammatory Activity
The anti-inflammatory properties of dihydrochalcones are primarily attributed to their ability to suppress key inflammatory signaling pathways. Trilobatin, a glucoside of phloretin, has been shown to prevent inflammation by inhibiting the NF-κB signaling pathway.[11] By blocking the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and mediators.
Neuroprotective Effects
Dihydrochalcones show significant promise in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][5] Their neuroprotective actions stem from a combination of their antioxidant and anti-inflammatory capabilities.[5] They have been shown to inhibit the aggregation of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease, and protect neuronal cells from oxidative stress and apoptosis.[1][5] Furthermore, compounds like 2',6'-dihydroxy-4'-methoxy dihydrochalcone have been found to inhibit acetylcholinesterase, a key target in the symptomatic treatment of Alzheimer's.[21]
Antidiabetic and Metabolic Effects
Several dihydrochalcones possess antidiabetic properties. Phlorizin, for instance, is a known inhibitor of sodium-glucose cotransporter 2 (SGLT2), a mechanism used by modern antidiabetic drugs.[1] More recently, neohesperidin (B1678168) dihydrochalcone (NHDC) has been shown to have anti-obesity effects. It attenuates fat and lipid accumulation by downregulating the PI3K/AKT/mTOR signaling pathway, which is central to cell growth and metabolism.[7]
Quantitative Data Summary
The efficacy of dihydrochalcones has been quantified in numerous studies. The following tables summarize key inhibitory concentration (IC50) values, providing a basis for comparison of their potency.
Table 1: Antioxidant Activity of Dihydrochalcones and Reference Compounds
| Compound | Assay | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| Aspalathin | ABTS Radical Scavenging | 3.33 | [16][17][18] |
| Nothofagin | ABTS Radical Scavenging | 4.04 | [16][17][18] |
| Aspalathin | Lipid Peroxidation Inhibition | 50.2 | [16][17][18] |
| Nothofagin | Lipid Peroxidation Inhibition | 1388 | [16][17][18] |
| Quercetin (Reference) | ABTS Radical Scavenging | 3.60 | [16][17][18] |
| EGCG (Reference) | ABTS Radical Scavenging | 3.46 | [16][17][18] |
| Trolox (Reference) | ABTS Radical Scavenging | > Isoorientin |[10] |
Table 2: Anticancer Activity (IC50) of Phloretin against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Source(s) |
|---|---|---|---|
| SCC-1 | Oral Cancer | 12.5 | [20][22] |
| AGS | Gastric Cancer | 8 - 32 (Range across lines) | [6] |
| MGC80-3 | Gastric Cancer | 8 - 32 (Range across lines) | [6] |
| SGC-7901 | Gastric Cancer | 8 - 32 (Range across lines) | [6] |
| A549 | Lung Cancer | Reported Activity | [19] |
| HepG2 | Liver Cancer | Reported Activity | [19] |
| HT-29 | Colon Cancer | Reported Activity | [19] |
| GES-1 (Normal Cells) | Gastric Epithelial | 120 |[22] |
Key Signaling Pathways and Workflows
The pharmacological effects of dihydrochalcones are mediated by their interaction with complex cellular signaling networks. The following diagrams, rendered in DOT language, illustrate these key relationships.
Caption: Phloretin induces apoptosis via the mitochondrial pathway.
Caption: Dihydrochalcones inhibit the pro-inflammatory NF-κB pathway.
Caption: NHDC attenuates lipid accumulation via the PI3K/Akt/mTOR pathway.
Caption: A generalized workflow for the MTT cell viability assay.
Detailed Experimental Protocols
The following protocols are foundational for assessing the pharmacological potential of dihydrochalcones.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[23]
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol.[23] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[23]
-
Prepare a series of dilutions of the test dihydrochalcone compound in the same solvent.
-
Prepare a positive control, such as Ascorbic Acid or Trolox, at various concentrations.[23]
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the test sample or control to separate wells.[24]
-
Add an equal volume of the DPPH working solution to all wells to initiate the reaction.[23] Include a blank control containing only the solvent and the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[23][24]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[24]
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration using the formula:
-
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.[24]
-
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentrations of the dihydrochalcone.[23]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.[25][26]
-
Cell Plating and Treatment:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well flat-bottom plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[27]
-
Remove the medium and replace it with fresh medium containing various concentrations of the dihydrochalcone. Include untreated wells as a negative control and wells with medium only for background correction.[28]
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[27]
-
-
Assay Procedure:
-
After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS, diluted to a final concentration of 0.5 mg/mL) to each well.[25][29]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C.[27] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
Carefully aspirate the medium containing MTT. Add 100-130 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[27][28]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[25][27]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[26] A reference wavelength of >650 nm can be used to subtract background absorbance.[25]
-
Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.[22]
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by dihydrochalcones (e.g., Bcl-2, caspases, NF-κB).[30][31]
-
Sample Preparation and Protein Quantification:
-
Treat cells with the dihydrochalcone for the desired time. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[31]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).[31]
-
-
SDS-PAGE and Protein Transfer:
-
Denature a standardized amount of protein (e.g., 20-50 µg) from each sample by boiling in SDS-PAGE sample buffer.[32]
-
Separate the proteins based on molecular weight by loading the samples onto a polyacrylamide gel (SDS-PAGE) and applying an electric current.[33]
-
Electrotransfer the separated proteins from the gel onto a membrane (e.g., nitrocellulose or PVDF).[30]
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[32]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[30]
-
Wash the membrane multiple times with wash buffer (e.g., TBST) to remove unbound primary antibody.[32]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[33]
-
Wash the membrane again extensively with wash buffer.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.
-
Analyze band intensity using densitometry software, normalizing to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[31]
-
Conclusion and Future Directions
Dihydrochalcones represent a class of natural compounds with significant and multifaceted pharmacological potential.[1][2] Their demonstrated antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, underpinned by their ability to modulate key cellular signaling pathways, position them as strong candidates for further research and development.[1] While preclinical data is abundant and promising, future research should focus on overcoming challenges such as low bioavailability and solubility to translate these findings into clinical applications.[1][2] Further investigation into their synergistic effects with existing therapeutics and the development of novel derivatives with enhanced potency and specificity will be critical steps in harnessing the full therapeutic potential of this remarkable class of compounds.
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical Basis of Anti-Cancer-Effects of Phloretin—A Natural Dihydrochalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neohesperidin Dihydrochalcone and Neohesperidin Dihydrochalcone-O-Glycoside Attenuate Subcutaneous Fat and Lipid Accumulation by Regulating PI3K/AKT/mTOR Pathway In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones [mdpi.com]
- 12. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species | MDPI [mdpi.com]
- 14. Antioxidant activity and mechanism of dihydrochalcone C-glycosides: Effects of C-glycosylation and hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant activity of the dihydrochalcones Aspalathin and Nothofagin and their corresponding flavones in relation to other Rooibos ( Aspalathus linearis ) Flavonoids, Epigallocatechin Gallate, and Trolox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Anticancer activity of Phloretin against the human oral cancer cells is due to G0/G1 cell cycle arrest and ROS mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Phloretin, as a Potent Anticancer Compound: From Chemistry to Cellular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. acmeresearchlabs.in [acmeresearchlabs.in]
- 24. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. MTT (Assay protocol [protocols.io]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. bosterbio.com [bosterbio.com]
Hesperetin Dihydrochalcone as a Flavor Modulator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative that has garnered significant interest as a flavor modulator, primarily owing to its intense sweetness and its potential to modulate other taste modalities. As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), a commercially used high-intensity sweetener, HDC shares a similar molecular scaffold and exhibits comparable sensory properties. This technical guide provides a comprehensive overview of the current scientific understanding of hesperetin dihydrochalcone as a flavor modulator. It delves into its mechanism of action at the molecular level, particularly its interaction with the sweet taste receptor T1R2/T1R3, and explores its emerging role in the modulation of bitter taste. This document summarizes key quantitative data from in-vitro and sensory studies, details relevant experimental protocols, and presents visual representations of the underlying biological pathways and experimental workflows.
Introduction
The demand for novel flavor modulators is on the rise, driven by consumer preferences for healthier food and beverage options with reduced sugar and improved taste profiles. This compound (HDC), derived from citrus flavonoids, has emerged as a promising candidate in this arena. While its sweet taste has been known for some time, recent research has begun to unravel its more complex role as a modulator of other taste sensations, particularly bitterness. This guide aims to consolidate the existing scientific knowledge on HDC to support further research and development in the fields of food science, pharmacology, and drug development.
Mechanism of Action: Modulation of the Sweet Taste Receptor
The primary mechanism underlying the sweet taste of HDC involves its interaction with the heterodimeric G protein-coupled receptor (GPCR) T1R2/T1R3, which functions as the principal sweet taste receptor in humans.
Binding to the T1R3 Subunit
Unlike many small-molecule sweeteners that bind to the Venus flytrap module (VFM) of the T1R2 subunit, HDC and its glycosylated form, NHDC, are known to interact with the transmembrane domain (TMD) of the T1R3 subunit.[1][2][3] This interaction is allosteric in nature, meaning HDC binds to a site distinct from the orthosteric binding site for canonical sweet stimuli like sucrose (B13894).
Mutational analysis and molecular modeling studies have identified a set of amino acid residues within the heptahelical domain of the human T1R3 that form the binding pocket for NHDC.[1][3] Sixteen amino acid residues in transmembrane domains 2 to 7 and one in the extracellular loop 2 of hTAS1R3 have been shown to influence the receptor's response to NHDC.[1] Notably, this binding site overlaps with those of other allosteric modulators, including the sweetener cyclamate and the sweet taste inhibitor lactisole.[1][3] This overlap provides a molecular basis for the observed competitive inhibition of NHDC-induced receptor activation by lactisole.[1]
Signaling Pathway
Activation of the T1R2/T1R3 receptor by HDC initiates a downstream signaling cascade typical of GPCRs involved in taste perception. This pathway leads to the depolarization of the taste receptor cell and subsequent neurotransmitter release, ultimately signaling the perception of sweetness to the brain.
Quantitative Data
Quantitative data on the interaction of HDC with taste receptors is crucial for understanding its potency and efficacy as a flavor modulator. Much of the available data comes from studies on its close analog, neohesperidin dihydrochalcone (NHDC).
| Compound | Assay Type | Receptor/System | Parameter | Value | Reference |
| Neohesperidin Dihydrochalcone (NHDC) | Cell-based (Calcium influx) | Human T1R2/T1R3 | EC₅₀ | ~1 µM | [1] |
| This compound Glucoside (HDG) | Sensory Panel | Human | Bitter Masking (Limonin) | 220% threshold increase at 1% sucrose equivalence | [4] |
| Neohesperidin Dihydrochalcone (NHDC) | Sensory Panel | Human | Bitter Masking (Naringin) | High suprathreshold concentration required | [2][5] |
Modulation of Other Taste Modalities
Beyond its potent sweetness, HDC has shown potential in modulating other taste sensations, particularly bitterness.
Bitter Taste Modulation
Several studies suggest that dihydrochalcones, including HDC and its derivatives, can act as bitter blockers or masking agents.[2][4][5] This effect is of significant interest for improving the palatability of pharmaceuticals and functional foods that often contain bitter-tasting components.
The exact mechanism of bitter masking by HDC is not fully elucidated but may involve several possibilities:
-
Receptor-level interaction: HDC might act as an antagonist or a negative allosteric modulator of specific bitter taste receptors (T2Rs).
-
Cognitive interaction: The intense sweetness of HDC could perceptually suppress the sensation of bitterness.
-
Physicochemical interactions: HDC may interact with bitter compounds in solution, preventing them from reaching the bitter taste receptors.
This compound 4''-beta-D-glucoside (HDG) has been shown to suppress the bitterness of naringin (B1676962) and limonin (B1675406) at concentrations above its sweetness detection threshold, suggesting a masking effect through its own sweet taste.[2][5] However, there is also evidence that some flavanones can significantly decrease the bitter taste of caffeine (B1668208) without exhibiting strong intrinsic flavors, hinting at a more direct receptor interaction.
Umami and Sour Taste Modulation
Currently, there is limited scientific literature specifically investigating the effects of this compound on umami and sour taste perception. While some studies have explored the interaction between umami and sweet tastes at the receptor level, the role of specific modulators like HDC in this context remains an area for future research.[6][7] Similarly, the potential for HDC to modulate sour taste has not been extensively studied.
Experimental Protocols
In-Vitro Cell-Based Functional Assays (Calcium Imaging)
This protocol outlines a general method for assessing the activity of HDC on taste receptors expressed in a heterologous system.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293T) cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Seed cells into 96-well black-walled, clear-bottom plates.
-
Co-transfect the cells with expression plasmids for the human sweet taste receptor subunits (hT1R2 and hT1R3) and a promiscuous G-protein alpha subunit (e.g., Gα16-gust44) using a suitable transfection reagent.
-
-
Dye Loading:
-
After 24-48 hours of incubation, wash the cells with a buffered saline solution.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation and Data Acquisition:
-
Wash the cells to remove excess extracellular dye.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Use an automated fluorometric imaging plate reader or a fluorescence microscope to measure the baseline fluorescence.
-
Add the HDC solutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from the baseline (F₀) for each well.
-
Normalize the responses to the maximum response elicited by a known agonist.
-
Plot the normalized response against the logarithm of the HDC concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Sensory Evaluation
Sensory panel testing is essential to characterize the perceptual attributes of HDC and its effectiveness as a flavor modulator in a food matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20110086138A1 - Bitter Alkaloid Containing Consumables Comprising Bitter Blockers - Google Patents [patents.google.com]
- 6. Modulation of Sweet Taste by Umami Compounds via Sweet Taste Receptor Subunit hT1R2 | PLOS One [journals.plos.org]
- 7. Modulation of sweet taste by umami compounds via sweet taste receptor subunit hT1R2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperetin Dihydrochalcone: A Technical Guide to Natural Sources, Extraction, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of significant interest due to its potential applications in the pharmaceutical and food industries. While not a primary natural product, HDC is synthesized from the abundant flavanone (B1672756) glycoside hesperidin (B1673128), found predominantly in citrus fruits. This technical guide provides a comprehensive overview of the natural sources of hesperidin, detailed methodologies for its extraction, and protocols for the chemical synthesis of hesperetin dihydrochalcone and its related compounds.
Natural Sources of Hesperidin
Hesperidin is a flavanone glycoside abundantly present in citrus fruits, particularly in the peel (flavedo and albedo).[1][2] The concentration of hesperidin varies depending on the citrus species, cultivar, and maturity of the fruit.[1][3] Immature fruits and peels are generally the most potent sources.[4]
Table 1: Hesperidin Content in Various Citrus Species
| Citrus Species | Variety | Plant Part | Hesperidin Content (mg/g dry weight unless specified) | Reference |
| Citrus sinensis (Sweet Orange) | Navel | Peel | 16.97 | [2] |
| Citrus sinensis (Sweet Orange) | - | Pulp | 24.77 (mg/g dw) in 90% methanol (B129727) extract | [1] |
| Citrus reticulata (Tangerine) | Ponkan | Peel | 21.57 | [2] |
| Citrus reticulata (Tangerine) | Murcott | Peel | 20.34 | [2] |
| Citrus unshiu | Wenzhoumiju | Peel | up to 62.5 | [4] |
| Citrus aurantium (Bitter Orange) | - | Fruit | 700–2,500 ppm | |
| Citrus limon (Lemon) | - | Juice | 18 mg/100mL | |
| Citrus aurantifolia (Lime) | Mexican | Peel | 0.65 (mg/g wet weight) | [5] |
Extraction of Hesperidin from Citrus Peel
The extraction of hesperidin from citrus peel is a critical first step for the synthesis of HDC. Various methods have been developed, with the choice of solvent and extraction conditions significantly impacting the yield and purity.
Experimental Protocol: Alkaline Extraction
This traditional method leverages the acidic nature of the phenolic hydroxyl groups in hesperidin.
-
Preparation of Peel : Dry citrus peels at 50-60°C and grind them into a fine powder.
-
Defatting (Optional but Recommended) : To improve the purity of the final product, defat the powdered peel by refluxing with petroleum ether for 1.5-2 hours.[6]
-
Alkaline Extraction : Macerate the defatted peel powder in an aqueous solution of sodium hydroxide (B78521) (NaOH) or calcium hydroxide (Ca(OH)₂) with a pH of 11-11.5 at room temperature.[5][7]
-
Filtration : After a designated period (e.g., overnight), filter the mixture to separate the solid residue.
-
Acid Precipitation : Acidify the filtrate to a pH of 4.2-4.5 using an acid like hydrochloric acid (HCl) while heating at 40-45°C.[5][7]
-
Crystallization : Allow the solution to stand for 12-24 hours to facilitate the crystallization of hesperidin.
-
Isolation and Drying : Collect the hesperidin crystals by filtration, wash with water, and dry.
Experimental Protocol: Solvent Extraction
Solvent extraction using organic solvents is another common method.
-
Preparation of Peel : As described in the alkaline extraction protocol.
-
Solvent Maceration : Macerate the peel powder in a solvent such as methanol, ethanol (B145695), or a mixture of dimethyl sulfoxide (B87167) (DMSO) and methanol (1:1 v/v) at room temperature.[1][5][7] Agitation can enhance extraction efficiency.
-
Soxhlet Extraction (for higher efficiency) : Place the peel powder in a Soxhlet apparatus and extract with a suitable solvent (e.g., methanol) for several hours until the solvent runs clear.[7]
-
Concentration : Evaporate the solvent from the extract under reduced pressure to obtain a concentrated crude hesperidin extract.
-
Purification : The crude extract can be further purified by recrystallization from a suitable solvent like dimethylformamide or by column chromatography.[6]
Table 2: Comparison of Hesperidin Extraction Methods
| Extraction Method | Solvent/Reagent | Temperature | Duration | Reported Yield | Reference |
| Maceration | Methanol-1% HCl | Room Temperature | Overnight | - | [7] |
| Soxhlet Extraction | Methanol | 65°C | 4 hours | 2.35 g from 250g peel | [7] |
| Alkaline Extraction | NaOH (pH 11-11.5) | Room Temperature | - | 60-70% hesperidin content | [5][7] |
| Ultrasound-Assisted | 40% Ethanol | 90°C | 10-15 min | - | [1] |
| Microwave-Assisted | 70% Ethanol | 140°C | 7 min | Comparable to DMSO:Methanol | [1] |
| Subcritical Water | Water | 160°C | 10 min | 1.9-fold higher than 70% ethanol | [1] |
Synthesis of this compound (HDC)
HDC is synthesized from hesperidin through a two-step process: conversion to hesperidin dihydrochalcone followed by hydrolysis. Alternatively, it can be synthesized from neohesperidin (B1678168).
Chemical Synthesis from Hesperidin
This process involves the alkaline-induced ring-opening of the flavanone structure to a chalcone, followed by catalytic hydrogenation and subsequent hydrolysis.[8]
-
Alkaline Treatment : Dissolve hesperidin in an aqueous solution of sodium hydroxide (5-10% w/v).[8]
-
Catalytic Hydrogenation : Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C), to the alkaline solution.[8][9]
-
Hydrogenation Reaction : Carry out the hydrogenation reaction under a hydrogen atmosphere at a controlled temperature (e.g., 40-45°C) and pressure (e.g., 1.5 MPa) for a specified duration (e.g., 3-10 hours).[8][9]
-
Catalyst Removal : After the reaction is complete, filter the mixture to remove the catalyst.
-
Acidification : Adjust the pH of the hesperidin dihydrochalcone solution to 2 with hydrochloric acid.[8]
-
Hydrolysis : Heat the acidified solution to reflux for approximately 5 hours to hydrolyze the rhamnose sugar moiety.[8]
-
Crystallization and Isolation : Cool the solution to below 10°C and allow it to crystallize for 24 hours. Collect the crude this compound product by filtration and dry.[8]
-
Purification : Recrystallize the crude product from 50% ethanol to obtain purified this compound.[10]
Chemical Synthesis from Neohesperidin
A similar "one-pot" method can be used to synthesize HDC from neohesperidin, which is also found in citrus fruits, particularly bitter orange.[10][11]
-
Ring Opening and Hydrogenation : Dissolve neohesperidin in a sodium hydroxide solution. Add a hydrogenation catalyst (e.g., three-way nickel catalyst) and conduct catalytic hydrogenation to form neohesperidin dihydrochalcone.[10]
-
Neutralization and Hydrolysis : Neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of 2 and then reflux to hydrolyze the glycosidic bond, yielding this compound.[10]
-
Isolation and Purification : Cool the solution, allow for crystallization, and then filter and dry the product. Recrystallize from 50% ethanol for purification.[10]
Table 3: Synthesis of Dihydrochalcones - Reaction Parameters and Yields
| Starting Material | Key Reagents | Catalyst | Conditions | Product | Reported Yield | Reference |
| Hesperidin | NaOH, H₂ | Raney Ni | 40-45°C | Hesperidin Dihydrochalcone | - | [8] |
| Hesperidin | NaOH, H₂ | Pt/C | 30-90°C, 1.5 MPa | Hesperidin Dihydrochalcone | >90% (molar) | [9] |
| Neohesperidin | NaOH, H₂ | Three-way Ni | - | This compound | High | [10] |
| Neohesperidin | KOH, H₂ | Pd/C | Room Temp, Atm. Pressure | Neohesperidin Dihydrochalcone | >98% | [12] |
Visualizing the Processes and Pathways
Experimental Workflows
References
- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsdjournal.org [rsdjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. citrus flavonoid hesperidin: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. qascf.com [qascf.com]
- 8. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 9. CN101643486A - Method for preparing hesperidin dihydrochalcone - Google Patents [patents.google.com]
- 10. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. NEOHESPERIDIN DIHYDROCHALCONE (NHDC) - Ataman Kimya [atamanchemicals.com]
- 12. Synthesis of neohesperidin dihydrochalcone at room temperature and atmospheric pressure [journal.buct.edu.cn]
Preliminary Studies on Hesperetin Dihydrochalcone Cytotoxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the cytotoxicity of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC) is limited in the current scientific literature. Most research has focused on its parent compound, hesperetin, and the related artificial sweetener, neohesperidin (B1678168) dihydrochalcone. This guide provides a comprehensive overview of the cytotoxic properties of hesperetin as a closely related analogue to inform potential research directions and methodologies for studying HDC.
Introduction
Hesperetin dihydrochalcone (HDC) is a flavonoid derived from the hydrogenation of hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits. While HDC is primarily recognized for its use as a sweetener and taste modifier, the cytotoxic potential of its parent compound, hesperetin, has been extensively investigated. Hesperetin has demonstrated significant anti-cancer effects across a variety of cancer cell lines, suggesting that HDC may also possess noteworthy biological activities worthy of investigation. This document summarizes the key findings on hesperetin's cytotoxicity, including quantitative data, experimental protocols, and associated signaling pathways, to serve as a foundational resource for preliminary studies on HDC.
Quantitative Cytotoxicity Data of Hesperetin
The cytotoxic effects of hesperetin have been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| A549 | Non-small cell lung cancer | 49.14 ± 1.4 | 24 |
| MCF-7 | Breast Cancer | 57.10 (µg/ml) | Not Specified |
| SiHa | Cervical Cancer | 650 | 24 |
| A431 | Skin Carcinoma | 100 | 24 |
| MCF-7/HER2 | Breast Cancer | 377 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols employed in the study of hesperetin cytotoxicity.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, SiHa, A431) are obtained from a certified cell bank.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., hesperetin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., acid-isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry
Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry is a common method for detecting apoptosis.
-
Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways in Hesperetin-Induced Cytotoxicity
Hesperetin has been shown to induce cytotoxicity through the modulation of several key signaling pathways.
Mitochondrial Apoptosis Pathway
Hesperetin can induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.
Caption: Hesperetin-induced mitochondrial apoptosis pathway.
Notch1 Signaling Pathway
In some cancer cells, hesperetin has been found to inhibit the Notch1 signaling pathway, which is often aberrantly activated in cancer and promotes cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.
Caption: Inhibition of the Notch1 signaling pathway by hesperetin.
Experimental Workflow for Cytotoxicity Screening
A typical workflow for the preliminary cytotoxic evaluation of a compound like this compound is outlined below.
Caption: General experimental workflow for cytotoxicity studies.
Conclusion and Future Directions
The extensive research on hesperetin provides a strong rationale for investigating the cytotoxic properties of this compound. Preliminary studies on HDC should focus on broad-spectrum screening against a panel of cancer cell lines to determine its potential efficacy and selectivity. Subsequent mechanistic studies could then elucidate the specific signaling pathways modulated by HDC, drawing comparisons to the known effects of hesperetin. Given the structural similarities, it is plausible that HDC may exhibit similar, or potentially enhanced, cytotoxic and pro-apoptotic activities. Further research is warranted to explore the therapeutic potential of this readily available flavonoid derivative in oncology.
Hesperetin Dihydrochalcone: An In-Depth Technical Guide to its ADME Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, an aglycone abundant in citrus fruits. It is notably formed from the microbial metabolism of neohesperidin (B1678168) dihydrochalcone, a potent sweetener. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of HDC is crucial for evaluating its potential as a therapeutic agent and for its safety assessment in food and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on the ADME characteristics of hesperetin dihydrochalcone, drawing from available literature on HDC, its precursor neohesperidin dihydrochalcone, and its aglycone hesperetin.
Absorption
The absorption of this compound is primarily expected to occur in the intestine following oral administration. The process is influenced by its physicochemical properties and interaction with intestinal transporters.
Intestinal Permeability
The intestinal permeability of hesperetin, the aglycone of HDC, has been studied using the Caco-2 cell monolayer model, a well-established in vitro system that mimics the human intestinal epithelium. These studies indicate that hesperetin exhibits good permeability.
Experimental Protocol: Caco-2 Permeability Assay
A typical Caco-2 permeability assay involves the following steps:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The test compound (e.g., hesperetin) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are collected from the opposite chamber at various time points.
-
Quantification: The concentration of the compound in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Diagram of Caco-2 Permeability Assay Workflow
Bioavailability
Direct bioavailability data for this compound is limited. However, studies on its precursor, neohesperidin dihydrochalcone, suggest that it is metabolized by the gut microbiota to this compound, which is then available for absorption. The bioavailability of hesperetin, its aglycone, has been reported to be relatively low in humans, with significant inter-individual variability.
Distribution
Plasma Protein Binding
The binding of a compound to plasma proteins influences its distribution and availability to target tissues. While there is no specific data for this compound, flavonoids, in general, are known to bind to plasma proteins, primarily albumin.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
-
Preparation: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber in a dialysis unit.
-
Incubation: The test compound is added to the plasma, and the unit is incubated until equilibrium is reached, allowing the unbound fraction of the compound to diffuse across the membrane into the buffer.
-
Quantification: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS.
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer to the concentration in the plasma.
-
Diagram of Equilibrium Dialysis for Plasma Protein Binding
Tissue Distribution
Studies in rats administered hesperetin have shown its distribution to various tissues, with the highest concentrations found in the liver, followed by the kidneys and lungs. It is plausible that this compound would exhibit a similar distribution pattern.
Metabolism
Metabolism is a key determinant of the biological activity and clearance of xenobiotics. This compound is expected to undergo metabolism primarily in the liver and potentially in the intestine.
Intestinal Metabolism
Neohesperidin dihydrochalcone is hydrolyzed by gut microbiota to this compound. Hesperetin itself is known to be metabolized in the intestine to form glucuronide and sulfate (B86663) conjugates.
Hepatic Metabolism
The liver is the primary site of drug metabolism. Hesperetin undergoes extensive phase II metabolism in the liver, forming glucuronidated and sulfated metabolites. The primary metabolites are hesperetin-7-O-glucuronide and hesperetin-3'-O-glucuronide.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
-
Incubation: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) in the presence of necessary cofactors (e.g., NADPH for phase I reactions, UDPGA for glucuronidation).
-
Sample Processing: The reaction is stopped, and the mixture is processed to separate the metabolites from the remaining parent compound and microsomal proteins.
-
Metabolite Identification: The metabolites are identified and characterized using analytical techniques such as LC-MS/MS.
-
Diagram of In Vitro Metabolism Workflow
Identified Metabolites of Hesperetin
| Metabolite | Site of Formation |
| Hesperetin-7-O-glucuronide | Intestine, Liver |
| Hesperetin-3'-O-glucuronide | Intestine, Liver |
| Hesperetin sulfate | Intestine, Liver |
Excretion
The elimination of this compound and its metabolites from the body is expected to occur via urine and feces.
Urinary and Fecal Excretion
Studies on hesperetin show that its metabolites are primarily excreted in the urine. A smaller portion may be eliminated in the feces. The exact excretion profile of this compound and its specific metabolites requires further investigation.
Signaling Pathway Modulation
Hesperetin, the aglycone of HDC, has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. It is plausible that this compound may exert similar effects.
NF-κB Pathway
Hesperetin has been reported to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
-
Diagram of Hesperetin's Effect on the NF-κB Pathway
PI3K/Akt and MAPK Pathways
Hesperetin has also been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are involved in cell growth, proliferation, and survival.
Nrf2 and SIRT1 Pathways
Recent studies have indicated that hesperetin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response, and the SIRT1 (Sirtuin 1) pathway, which is involved in cellular metabolism and longevity.[1]
-
Diagram of Hesperetin's Activation of Nrf2 and SIRT1 Pathways
Conclusion
The ADME profile of this compound is an area of active research. Based on the available data for its precursor and aglycone, it is anticipated to be orally absorbed, undergo distribution to various tissues, and be extensively metabolized primarily through glucuronidation and sulfation before being excreted in the urine and feces. Its potential to modulate key signaling pathways warrants further investigation for its therapeutic applications. This technical guide provides a foundational understanding for researchers and drug development professionals, highlighting the need for more direct and quantitative studies on this compound to fully elucidate its pharmacokinetic and pharmacodynamic properties.
References
Neuroprotective Effects of Hesperetin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127), a flavanone (B1672756) found abundantly in citrus fruits, and its synthetic and semi-synthetic derivatives have emerged as promising candidates for neuroprotective therapies. Extensive preclinical evidence demonstrates their capacity to counteract key pathological mechanisms underlying neurodegenerative diseases, including oxidative stress, neuroinflammation, and apoptosis. This technical guide provides an in-depth overview of the neuroprotective effects of hesperetin and its derivatives, with a focus on their mechanisms of action, supported by quantitative data from pertinent studies. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development in this field. Additionally, critical signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the current state of knowledge.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke, represent a growing global health challenge. The pathological hallmarks of these conditions often include elevated oxidative stress, chronic neuroinflammation, mitochondrial dysfunction, and neuronal apoptosis. Hesperetin (HPT), the aglycone of hesperidin (B1673128), has garnered significant attention for its multifaceted pharmacological activities that directly address these pathological processes. Its ability to cross the blood-brain barrier, although limited, allows it to exert its effects within the central nervous system (CNS)[1]. This guide synthesizes the current understanding of the neuroprotective actions of hesperetin and its derivatives, providing a valuable resource for researchers in the field.
Mechanisms of Neuroprotection
Hesperetin and its derivatives exert their neuroprotective effects through the modulation of several key signaling pathways and cellular processes.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in neurodegenerative diseases[2]. Hesperetin has been shown to mitigate oxidative stress through two primary mechanisms:
-
Direct ROS Scavenging: The phenolic hydroxyl groups in the structure of hesperetin enable it to directly scavenge free radicals[3].
-
Upregulation of Endogenous Antioxidant Defenses: Hesperetin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5]. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for ubiquitination. Upon activation by hesperetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[5][6][7].
Anti-inflammatory Effects
Neuroinflammation, primarily mediated by activated microglia and astrocytes, is another critical factor in the progression of neurodegenerative diseases. Hesperetin has demonstrated potent anti-inflammatory properties by:
-
Inhibition of NF-κB Signaling: Hesperetin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β)[3][5][8].
-
Modulation of MAPK Signaling: Hesperetin has been shown to down-regulate the phosphorylation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinase (ERK)1/2 and p38, which are involved in the inflammatory response[5][8].
Anti-apoptotic Effects
Hesperetin can protect neurons from apoptosis by modulating intracellular signaling cascades that promote cell survival:
-
Activation of PI3K/Akt Pathway: Hesperetin has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a crucial mediator of neuronal survival and is known to be inhibited by phosphatases like PP2A[9][10][11].
-
Modulation of Bcl-2 Family Proteins: Hesperetin can influence the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax[[“]].
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various in vitro and in vivo studies on the neuroprotective effects of hesperetin and its derivatives.
Table 1: In Vitro Neuroprotective Effects of Hesperetin
| Cell Line | Insult | Hesperetin Concentration | Outcome | Reference(s) |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 10, 20, 50 µM | Increased cell viability, reduced LDH release, decreased apoptosis, and attenuated oxidative stress. | [4] |
| SH-SY5Y | Hydrogen Peroxide (H₂O₂) | 10, 20, 40 µM | Decreased intracellular ROS and NO production, inhibited inflammation-related gene expression. | [[“]] |
| PC12 | Hydrogen Peroxide (H₂O₂) | 0.01 µM | Significant protection against peroxide-induced neuronal loss and decreased caspase activity. | [13] |
| BV-2 Microglia | Lipopolysaccharide (LPS) | 100 µM | Reduced nitric oxide levels, increased catalase, glutathione, and superoxide dismutase levels. | [14] |
| Primary Cortical Neurons | Glutamate | Not specified | Attenuated excitotoxic neuronal damage. | [15][16] |
Table 2: In Vivo Neuroprotective Effects of Hesperetin
| Animal Model | Disease Model | Hesperetin Dosage | Outcome | Reference(s) |
| Rat | STZ-induced AD | 10, 20 mg/kg | Improved memory retrieval and recognition, increased antioxidant enzyme activity. | [1][17] |
| Mouse | MCAO (Ischemic Stroke) | 30 mg/kg | Improved neurological deficit, regulated microglia polarization. | [18] |
| Rat | 6-OHDA-induced PD | 50 mg/kg | Reduced oxidative stress, neuroinflammation, and motor dysfunction. | [5] |
Table 3: Neuroprotective Effects of Hesperetin Derivatives
| Derivative | Assay | IC₅₀ / Activity | Reference(s) |
| Compound 4f | Acetylcholinesterase (AChE) Inhibition | IC₅₀ = 0.12 µM | [4] |
| Compound 4f | Butyrylcholinesterase (BuChE) Inhibition | IC₅₀ = 36.6 µM | [4] |
| Compound 4f | Aβ (1-42) Aggregation Inhibition | IC₅₀ = 8.47 µM | [1][18] |
| Various Derivatives | Peroxyl Radical Absorbance Capacity | 2.4- to 3.2-fold that of Trolox | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of hesperetin.
In Vitro Models
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂[4].
-
Treatment: Cells are pre-treated with various concentrations of hesperetin (e.g., 10, 20, 50 µM) for 2 hours, followed by the addition of 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours to induce neurotoxicity[4].
-
Cell Viability Assay (MTT): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. After treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 490 nm[4].
-
LDH Release Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions[4].
-
Apoptosis Assay (Flow Cytometry): Apoptosis is quantified by flow cytometry after staining the cells with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol[4].
-
Oxidative Stress Assessment: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. The levels of malondialdehyde (MDA), glutathione (GSH), and the activities of SOD and CAT are determined using commercially available kits[4].
In Vivo Models
-
Animal Preparation: Male C57BL/6 mice (10-12 weeks old, 22-26 g) are anesthetized with 3.5% pentobarbital[18].
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 6-0 nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Reperfusion is achieved by withdrawing the suture after 60 minutes of occlusion[18].
-
Hesperetin Administration: Hesperetin suspension (30 mg/kg in 0.5% carboxymethyl cellulose) is administered by gavage once a day for 7 days post-MCAO[18].
-
Neurological Deficit Scoring: Neurological deficits are evaluated on days 1, 3, 5, and 7 post-surgery using a 5-point scale (0 = normal, 4 = no spontaneous movement)[19].
-
Infarct Volume Measurement: After 7 days, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area[18].
Behavioral Tests
-
Apparatus: A circular pool (150 cm in diameter) is filled with opaque water (25°C). A hidden platform (15 cm in diameter) is submerged 1-2 cm below the water surface in one quadrant. Visual cues are placed around the maze[20].
-
Acquisition Phase: Mice undergo training for 5 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it[21].
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant and the number of platform crossings are recorded[21].
-
Apparatus: A Y-shaped maze with three identical arms at a 120° angle from each other[22].
-
Procedure: The mouse is placed at the center of the maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded[23].
-
Data Analysis: Spontaneous alternation is defined as consecutive entries into all three arms. The percentage of alternation is calculated as (number of alternations / (total number of arm entries - 2)) x 100[22].
-
Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with an electric grid[24].
-
Acquisition Trial: The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered[24].
-
Retention Trial: 24 hours later, the mouse is placed back in the light compartment, and the latency to enter the dark compartment is recorded as a measure of memory retention[24].
Signaling Pathway Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay[25].
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane[19].
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[9][25].
-
Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit according to the manufacturer's protocol.
-
Western Blotting: The levels of Nrf2 in the nuclear and cytoplasmic fractions are determined by Western blotting as described above. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates its activation[6].
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an antioxidant response element (ARE). After treatment with hesperetin, luciferase activity is measured as an indicator of Nrf2 transcriptional activity[26].
-
Cell Transfection: Microglial cells (e.g., BV-2) are transfected with a plasmid containing a luciferase reporter gene driven by an NF-κB response element[27].
-
Treatment and Stimulation: Cells are pre-treated with hesperetin for 1 hour before being stimulated with LPS (1 µg/mL) for 6 hours[27].
-
Luciferase Assay: Luciferase activity is measured using a luminometer. A decrease in luciferase activity in hesperetin-treated cells compared to LPS-stimulated cells indicates inhibition of NF-κB activity[27].
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Key neuroprotective signaling pathways modulated by hesperetin.
Experimental Workflows
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion and Future Directions
Hesperetin and its derivatives have demonstrated significant neuroprotective potential in a variety of preclinical models. Their ability to modulate multiple key pathological pathways, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers to build upon.
Future research should focus on several key areas:
-
Improving Bioavailability: The clinical translation of hesperetin is hampered by its low bioavailability. The development of novel delivery systems, such as nano-formulations, and the synthesis of more bioavailable derivatives are critical next steps[1][28].
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR of hesperetin derivatives is needed to optimize their neuroprotective efficacy and target specificity[3][29].
-
Clinical Trials: Rigorous, well-designed clinical trials are necessary to validate the promising preclinical findings and establish the safety and efficacy of hesperetin and its derivatives in human populations.
References
- 1. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on the mechanism of action of hesperetin in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid Hesperetin: Special Focus on Neurological Disorders [mdpi.com]
- 6. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. consensus.app [consensus.app]
- 13. researchgate.net [researchgate.net]
- 14. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 15. Antioxidant and neuroprotective effects of hesperidin and its aglycone hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scantox.com [scantox.com]
- 18. Design, Synthesis and Evaluation of Hesperetin Derivatives as Potential Multifunctional Anti-Alzheimer Agents [mdpi.com]
- 19. Neuroprotective Effects of Hesperetin in Regulating Microglia Polarization after Ischemic Stroke by Inhibiting TLR4/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.rug.nl [pure.rug.nl]
- 21. researchgate.net [researchgate.net]
- 22. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 23. Y-Maze Protocol [protocols.io]
- 24. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. indigobiosciences.com [indigobiosciences.com]
- 28. Neuro-protective effects of nano-formulated hesperetin in a traumatic brain injury model of Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Hesperetin Dihydrochalcone from Hesperidin: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of hesperetin (B1673127) dihydrochalcone (B1670589) from hesperidin (B1673128). Hesperetin dihydrochalcone, a potent sweetener and flavor modifier, is of significant interest in the food and pharmaceutical industries.
This document outlines two primary synthetic routes: a direct "one-pot" synthesis from hesperidin and a two-step approach involving the initial hydrolysis of hesperidin to hesperetin, followed by hydrogenation. Both methods are detailed with comprehensive experimental protocols, and quantitative data is presented in clear, tabular formats for easy comparison and implementation.
Chemical Transformation Pathway
The overall synthesis involves the conversion of the flavanone (B1672756) glycoside hesperidin to the dihydrochalcone this compound. This can be achieved through a one-pot method involving simultaneous hydrogenation and subsequent hydrolysis, or a sequential two-step process.
Caption: Chemical synthesis pathways from hesperidin to this compound.
One-Pot Synthesis of this compound from Hesperidin
This method combines the hydrogenation of hesperidin to hesperidin dihydrochalcone and its subsequent acid hydrolysis into a single, streamlined process.[1][2]
Experimental Protocol
Step 1: Preparation of Hesperidin Dihydrochalcone
-
In a suitable reactor, combine hesperidin with a 5-8% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at a mass ratio of 1:10 to 1:12 (hesperidin:alkaline solution).[1]
-
Add a catalyst, such as palladium on carbon (Pd/C) or a platinum-iron-nickel hydroxide composite, to the mixture.
-
Pressurize the reactor with hydrogen gas and heat to approximately 40°C.
-
Maintain the reaction with stirring for about 3 hours to facilitate the hydrogenation of hesperidin to hesperidin dihydrochalcone.[1]
Step 2: Hydrolysis to this compound
-
After the hydrogenation is complete, cool the reaction mixture.
-
Carefully adjust the pH of the solution to 2 using hydrochloric acid (HCl).[1]
-
Heat the acidified solution to reflux and maintain for 5 hours to ensure complete hydrolysis of the glycosidic bond.[1]
-
Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.[1]
-
Collect the crude this compound product by suction filtration and dry.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in 10-15 volumes of 45-55% aqueous ethanol (B145695).[1]
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry to obtain the final product.
Quantitative Data for One-Pot Synthesis
| Parameter | Value | Reference |
| Hesperidin to Alkaline Solution Ratio (w/w) | 1:10 - 1:12 | [1] |
| Alkaline Solution Concentration | 5% NaOH or KOH | [1] |
| Hydrogenation Temperature | 40°C | [1] |
| Hydrogenation Time | 3 hours | [1] |
| Hydrolysis pH | 2 | [1] |
| Hydrolysis Time | 5 hours | [1] |
| Crystallization Temperature | < 10°C | [1] |
| Crystallization Time | 24 hours | [1] |
| Recrystallization Solvent | 45-55% Ethanol | [1] |
| Reported Purity (HPLC) | 94.5% - 97.1% | [1] |
Two-Step Synthesis of this compound from Hesperidin
This approach involves the isolation of the intermediate, hesperetin, before its conversion to the final product.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Hydrolysis of Hesperidin to Hesperetin
-
Acid Hydrolysis:
-
Suspend hesperidin in methanol.
-
Add concentrated sulfuric acid (H₂SO₄) and reflux the mixture for several hours.
-
After cooling, concentrate the solution and dilute it with ethyl acetate.
-
Wash the organic layer with water, dry it over magnesium sulfate, and evaporate the solvent to obtain crude hesperetin.
-
Purify the crude product by recrystallization from a mixture of water and acetic acid.
-
-
Enzymatic Hydrolysis:
-
Dissolve hesperidin powder in a 0.1 N NaOH solution.
-
Adjust the pH to 7.0 and add a suitable hydrolytic enzyme (e.g., a glucosidase).
-
Incubate the reaction at an optimal temperature (e.g., 50°C) for approximately 16 hours.
-
Harvest the precipitated hesperetin and purify by dissolving in absolute ethanol and filtering.
-
Further purify by crystallization in water.
-
Step 2: Hydrogenation of Hesperetin to this compound
-
Dissolve hesperetin in absolute ethanol in a reactor.
-
Add a catalyst, such as platinum-iron-nickel hydroxide composite nanoparticles.[3]
-
Stir the reaction at room temperature for 4-5 hours.[3]
-
Remove the solvent by evaporation under reduced pressure to obtain crude this compound.[3]
-
Purify the crude product by washing with hot purified water (80-90°C), followed by centrifugation and drying.[3]
Quantitative Data for Two-Step Synthesis
| Parameter | Value (Step 1 - Acid Hydrolysis) | Value (Step 2 - Hydrogenation) | Reference |
| Reagents | Hesperidin, Methanol, H₂SO₄ | Hesperetin, Absolute Ethanol, Catalyst | |
| Catalyst | - | Platinum-iron-nickel hydroxide composite | [3] |
| Reaction Time | Several hours | 4-5 hours | [3] |
| Reaction Temperature | Reflux | Room Temperature (25°C) | [3] |
| Purification | Recrystallization (Water/Acetic Acid) | Hot Water Wash & Centrifugation | [3] |
| Reported Yield | - | 85% - 89% | [3] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the final product and for monitoring the progress of the reaction.
| HPLC Parameters | Conditions | Reference |
| Column | C18 | [4][5] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid | [4][5] |
| Flow Rate | 0.9 mL/min | [4][5] |
| Column Temperature | 35°C | [4][5] |
| Detection | UV | [4][5] |
| LOD | < 0.84 µg/mL | [4][5] |
| LOQ | < 2.84 µg/mL | [4][5] |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
Mass Spectrometry (MS): ESI-MS can be used to determine the molecular weight of the synthesized compound, further confirming its identity.
Safety Precautions
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
Handling Acids and Bases: Concentrated acids (H₂SO₄, HCl) and strong bases (NaOH, KOH) are corrosive. Handle them with extreme care in a well-ventilated fume hood.
-
Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step should be carried out in a properly functioning and certified hydrogenation apparatus. Ensure there are no sources of ignition in the vicinity.
-
Solvents: Methanol and ethanol are flammable. Avoid open flames and work in a well-ventilated area.
By following these detailed protocols, researchers can successfully synthesize and purify this compound from hesperidin for further investigation and application in various fields.
References
- 1. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Hesperetin Dihydrochalcone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a valuable flavonoid derivative known for its potential as a low-calorie sweetener and its flavor-modulating properties.[1] This document provides detailed application notes and protocols for the one-pot synthesis of Hesperetin dihydrochalcone, targeting researchers in drug development and food science. The described methods offer efficient routes starting from readily available precursors like hesperidin (B1673128), neohesperidin (B1678168), or hesperetin itself. This note includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of different synthetic routes, and diagrams illustrating the synthesis workflow and a putative signaling pathway.
Introduction
This compound is a non-glycosidic dihydrochalcone that has garnered interest for its intense sweetness, comparable to that of neohesperidin dihydrochalcone, but with the advantage of a purer taste profile.[2] Its synthesis is a key step for further investigation into its pharmacological properties and for its potential application in the food and pharmaceutical industries. One-pot synthesis methods are particularly advantageous as they streamline the production process, reduce waste, and can lead to higher overall yields. This document outlines three distinct one-pot or streamlined synthesis protocols for HDC.
Synthesis Protocols
Several one-pot methods have been developed for the synthesis of this compound, primarily starting from Hesperidin, Neohesperidin, or Hesperetin. These methods typically involve catalytic hydrogenation and, in the case of glycosidic precursors, subsequent acid hydrolysis.
Method 1: From Hesperidin
This method utilizes a one-pot approach where Hesperidin is first catalytically hydrogenated in an alkaline solution to form hesperidin dihydrochalcone, which is then hydrolyzed under acidic conditions to yield this compound.[3]
Method 2: From Neohesperidin
Similar to the synthesis from Hesperidin, this one-pot method involves the ring-opening of neohesperidin in an alkaline solution followed by catalytic hydrogenation and subsequent acid hydrolysis to produce this compound.[4]
Method 3: From Hesperetin
This protocol describes a direct catalytic hydrogenation of Hesperetin to this compound using a specific nanoparticle catalyst.[2]
Data Presentation
| Parameter | Method 1 (from Hesperidin)[3] | Method 2 (from Neohesperidin)[4] | Method 3 (from Hesperetin)[2] |
| Starting Material | Hesperidin | Neohesperidin | Hesperetin |
| Catalyst | Raney Nickel | Three-way Nickel Catalyst | Platinum-iron-nickel hydroxide (B78521) composite nanoparticles |
| Solvent/Medium | Sodium hydroxide or Potassium hydroxide solution | Sodium hydroxide solution | Absolute ethyl alcohol |
| Key Reaction Steps | Catalytic hydrogenation followed by acid hydrolysis | Ring opening, catalytic hydrogenation, and acid hydrolysis | Catalytic reaction |
| Reaction Temperature | Hydrogenation at 40°C; Hydrolysis at reflux | Not specified | Room temperature |
| Reaction Time | Hydrogenation for 3 hours; Hydrolysis for 5 hours | Hydrogenation for 3 hours | 4-5 hours |
| Purification | Recrystallization from 50% ethanol (B145695) | Recrystallization from 50% ethanol | Washing with purified water |
| Reported Yield | Not explicitly stated for final product | 41.5g refined product from unspecified starting amount | 85-89% (refined product) |
| Purity of Final Product | High content | 97.1% (HPLC) | High content |
Experimental Protocols
Protocol 1: One-Pot Synthesis from Hesperidin[3]
-
Hydrogenation:
-
To a solution of sodium hydroxide (5% w/v), add Hesperidin (mass ratio of 1:10 to 1:12 with the NaOH solution).
-
Add Raney nickel catalyst (3% of the mass of Hesperidin).
-
Heat the mixture to 40°C and carry out the hydrogenation reaction for 3 hours under appropriate hydrogen pressure.
-
-
Hydrolysis:
-
After the hydrogenation is complete, adjust the pH of the reaction mixture to 2-4 with hydrochloric acid.
-
Heat the solution to reflux and maintain for 5 hours until hydrolysis is complete.
-
-
Isolation and Purification:
-
Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.
-
Collect the crude product by suction filtration and dry.
-
Recrystallize the crude product from 10-15 volumes of 45-55% ethanol to obtain the refined this compound.
-
Protocol 2: One-Pot Synthesis from Neohesperidin[4]
-
Ring Opening and Hydrogenation:
-
Prepare a solution of sodium hydroxide and add Neohesperidin (mass ratio of 1:10 with the NaOH solution).
-
Add a three-way nickel catalyst (7% of the mass of Neohesperidin).
-
Conduct the hydrogenation reaction for 3 hours.
-
-
Hydrolysis:
-
Following hydrogenation, add acid to neutralize the solution and proceed with hydrolysis under acidic conditions.
-
-
Purification:
-
Recrystallize the crude this compound product using 10 volumes of 50% ethanol.
-
Filter and dry the purified product.
-
Protocol 3: Synthesis from Hesperetin[2]
-
Catalytic Reaction:
-
In a suitable reactor, add Hesperetin and absolute ethyl alcohol in a solid-liquid ratio of 1g : 3ml.
-
Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5% - 1% of the mass of Hesperetin).
-
Stir the mixture at room temperature for 4-5 hours.
-
-
Isolation:
-
Evaporate the solvent under reduced pressure to obtain the crude this compound product.
-
-
Purification:
-
Add purified water to the crude product (mass ratio of 1:3).
-
Heat the mixture to 80-90°C and stir for 20-40 minutes.
-
Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.
-
Visualizations
Synthesis Workflow
Caption: One-pot synthesis workflows for this compound.
Putative Signaling Pathway
While the direct signaling pathways of this compound are still under investigation, its precursor, Hesperetin, is known to modulate several key cellular pathways. It is plausible that this compound may exhibit similar activities. Hesperetin has been shown to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3.[5] It is also a potent activator of the SIRT1-AMPK signaling pathway.[6]
Caption: Putative signaling pathways modulated by this compound.
Conclusion
The one-pot synthesis methods for this compound presented here offer efficient and scalable routes for its production. These protocols provide a solid foundation for researchers to obtain this compound for further studies into its biological activities and potential applications. The provided data and diagrams serve as a quick reference for selecting the most suitable synthesis strategy based on available starting materials and desired outcomes. Further research is warranted to fully elucidate the specific signaling pathways and pharmacological effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Hesperetin Dihydrochalcone via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589), a derivative of the flavonoid hesperetin, is a compound of significant interest due to its potential applications as a sweetener and taste modulator. This document provides detailed application notes and experimental protocols for the synthesis of hesperetin dihydrochalcone via catalytic hydrogenation. The protocols described herein are based on established methods from the scientific literature and patents, offering various approaches to suit different starting materials and laboratory capabilities.
Introduction
Hesperetin is a flavanone (B1672756) glycoside naturally found in citrus fruits.[1] Its conversion to this compound involves the reductive opening of the flavanone ring. Catalytic hydrogenation is a key method to achieve this transformation, offering efficient and scalable routes. This document outlines three primary catalytic hydrogenation strategies:
-
Catalytic Transfer Hydrogenation of Hesperetin: A facile method utilizing a palladium catalyst with a hydrogen donor.[2]
-
Direct Catalytic Hydrogenation of Hesperetin: Employing a specialized nanoparticle catalyst for direct hydrogenation.
-
One-Pot Synthesis from Hesperidin (B1673128)/Neohesperidin: An integrated approach involving hydrogenation of the corresponding glycoside followed by acid hydrolysis.[3][4]
These methods provide researchers with a range of options for synthesizing this compound for further study and application.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data from various reported methods for the synthesis of this compound and its precursors.
| Method | Starting Material | Catalyst | Hydrogen Source | Solvent | Temperature | Reaction Time | Yield | Reference |
| Catalytic Transfer Hydrogenation | Hesperetin | Pd/C (5% or 10%) | Sodium formate (B1220265)/Formic acid | Isopropanol (B130326) | Reflux (approx. 80°C) | Not specified | Good yields | [2] |
| Direct Catalytic Hydrogenation | Hesperetin | Platinum-iron-nickel hydroxide (B78521) composite nanoparticles | Not specified (assumed H₂) | Absolute ethanol (B145695) | Room Temperature (25°C) | 4-5 hours | 89% | [5] |
| One-Pot Synthesis | Hesperidin | Raney Nickel | Hydrogen gas | Sodium hydroxide solution | 40°C | 3 hours | High | [3] |
| One-Pot Synthesis | Neohesperidin | Three-way nickel catalyst | Hydrogen gas | Sodium hydroxide solution | Not specified | 3 hours | High | [4] |
| Precursor Synthesis | Hesperidin | Pt/C (5%) | Hydrogen gas (1.5 MPa) | 30% Sodium hydroxide solution | 30-90°C | ~10 hours | 93% (for hesperidin dihydrochalcone) | [6] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of Hesperetin
This protocol is adapted from the method described for the conversion of hydroxyflavanones to hydroxydihydrochalcones.[2]
Materials:
-
Hesperetin
-
Palladium on activated carbon (Pd/C, 5% or 10%)
-
Sodium formate
-
Formic acid
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
To a solution of hesperetin in isopropanol in a round-bottom flask, add Pd/C (a catalytic amount).
-
Add sodium formate and a small amount of formic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Direct Catalytic Hydrogenation of Hesperetin
This protocol is based on a patented method using a specific nanoparticle catalyst.[5]
Materials:
-
Hesperetin
-
Platinum-iron-nickel hydroxide composite nanoparticles (catalytic amount)
-
Absolute ethanol
-
Reactor vessel
-
Stirrer
-
Rotary evaporator
-
Purified water
Procedure:
-
In a suitable reactor, dissolve hesperetin in absolute ethanol (solid-liquid ratio of 1 g: 3 mL).[5]
-
Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles to the solution.[5]
-
Stir the reaction mixture at room temperature for 4-5 hours.[5]
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure to yield the crude this compound.[5]
-
For purification, add purified water (3 times the amount of the crude product), heat to 80-90°C, and stir for 30 minutes.[5]
-
Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.[5]
Protocol 3: One-Pot Synthesis of this compound from Hesperidin
This protocol follows a patented "one-pot" method starting from hesperidin.[3]
Materials:
-
Hesperidin
-
Sodium hydroxide solution
-
Raney nickel catalyst
-
Hydrogenation reactor
-
Hydrochloric acid
-
Heating and cooling apparatus
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
Step 1: Catalytic Hydrogenation to Hesperidin Dihydrochalcone
-
Place hesperidin and a sodium hydroxide solution in a hydrogenation reactor. A suggested mass ratio is 1:10 of hesperidin to sodium hydroxide solution.[3]
-
Add Raney nickel catalyst (e.g., 3% of the mass of hesperidin).[3]
-
Seal the reactor and perform the hydrogenation reaction under appropriate hydrogen pressure. The reaction can be carried out at 40°C for 3 hours.[3]
-
After the reaction, filter to remove the catalyst.
Step 2: Acid Hydrolysis to this compound
-
Adjust the pH of the filtrate containing hesperidin dihydrochalcone to 4 using hydrochloric acid.[3]
-
Heat the solution to reflux and maintain for 5 hours to achieve complete hydrolysis.[3]
-
Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.[3]
-
Collect the crude this compound product by suction filtration and dry.[3]
-
Recrystallize the crude product from 50% ethanol to obtain the purified this compound.[3]
Mandatory Visualizations
Experimental Workflow for this compound Synthesis
Caption: Comparative workflow of different catalytic hydrogenation methods for the synthesis of this compound.
Chemical Reaction Scheme
Caption: General reaction scheme for the catalytic hydrogenation of hesperetin to this compound.
References
- 1. Hesperetin - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 4. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. CN101643486A - Method for preparing hesperidin dihydrochalcone - Google Patents [patents.google.com]
Application Note: Quantification of Hesperetin Dihydrochalcone using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative with potential applications in the food and pharmaceutical industries as a sweetener and antioxidant.[1][2] Accurate and reliable quantification of HDC is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of hesperetin dihydrochalcone. The described protocol is based on established methods for the analysis of related flavonoids and provides a robust framework for routine analysis.[3][4][5]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been optimized for the separation and quantification of this compound and related compounds.[3][4][6]
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 99% Acetonitrile with 0.1% Formic Acid[3][7] |
| Gradient Elution | See Table 2 for a typical gradient program. |
| Flow Rate | 0.9 mL/min[3][4][7] |
| Column Temperature | 35 °C[3][6] |
| Injection Volume | 20 µL[7] |
| UV Detection Wavelength | 283 nm[6] |
| Run Time | Approximately 30 minutes[7] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 10 | 90 |
| 30.0 | 90 | 10 |
Preparation of Standard and Sample Solutions
2.1. Preparation of Stock Standard Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol (B129727) or Dimethyl Sulfoxide (DMSO) in a volumetric flask.[7][8]
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
2.2. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
-
These working standards will be used to construct a calibration curve.
2.3. Preparation of Sample Solutions
-
Accurately weigh a known amount of the sample containing this compound.
-
Add a defined volume of HPLC-grade methanol.
-
Sonicate the sample for 15 minutes to extract the analyte.[8]
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any insoluble material.[8]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[7]
-
If necessary, dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis and comparison of retention times with a reference standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 over a defined concentration range.[4] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 88% to 130% for spiked samples.[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2% for intraday and interday precision.[6] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically below 0.84 µg/mL.[3][4][6] |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically below 2.84 µg/mL.[3][4][6] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The quantitative data obtained from the HPLC-UV analysis should be summarized in a clear and structured format for easy interpretation and comparison.
Table 4: Summary of Quantitative Data for this compound
| Parameter | Result |
| Retention Time (min) | Insert experimental value |
| Linearity Range (µg/mL) | e.g., 1 - 100 |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) (µg/mL) | < 0.84 |
| Limit of Quantification (LOQ) (µg/mL) | < 2.84 |
| Recovery (%) | 88 - 130 |
| Intra-day Precision (%RSD) | < 2.0 |
| Inter-day Precision (%RSD) | < 2.0 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound using the HPLC-UV method.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key parameters of analytical method validation.
Caption: Key Parameters of Analytical Method Validation.
References
- 1. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Hesperetin Dihydrochalcone Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperidin, a compound abundant in citrus fruits. It is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties, and is also utilized as a flavoring agent.[1][2][3] Accurate and reliable analytical methods are crucial for the quantification and characterization of Hesperetin dihydrochalcone in research, quality control, and drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Analytical standards are available from various suppliers, typically with a purity of ≥98% as determined by HPLC.[1][4]
| Property | Value | Source |
| Chemical Name | 3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | [5] |
| Molecular Formula | C₁₆H₁₆O₆ | [4][5] |
| Molecular Weight | 304.29 g/mol | [5] |
| CAS Number | 35400-60-3 | [1][4] |
| Appearance | Slightly grey solid | [5] |
| Solubility | Practically insoluble in water. Soluble in ethanol (B145695), DMSO, acetone, chloroform, and dichloromethane. | [5][6] |
| Storage | Store at <+8°C in a dry and dark place. | [1] |
Analytical Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is adapted from a validated method for the separation and quantification of several flavonoids, including this compound.[7][8][9]
Table 2: HPLC-UV Method Parameters
| Parameter | Specification |
| Column | C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 99% Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | A gradient elution method is adopted. |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 35 °C |
| Detection | UV |
| LOD | < 0.84 µg/mL |
| LOQ | < 2.84 µg/mL |
Experimental Protocol:
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., ethanol or a mixture of mobile phases) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
For drug formulation analysis, extract the analyte using a suitable solvent system.
-
Ensure the final sample concentration is within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.
-
Run the gradient program and record the chromatograms.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the analytical standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Analytical Workflow for this compound
Caption: General workflow for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound analytical standard in a suitable deuterated solvent (e.g., CD₃OD).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 700 MHz).
-
Perform 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing:
-
Process the acquired spectra using appropriate software.
-
Reference the chemical shifts to the residual solvent peak.
-
Compare the obtained spectra with published data or reference spectra for confirmation of the structure.
-
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is employed for the accurate mass determination and structural confirmation of this compound.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound analytical standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).
-
Utilize an electrospray ionization (ESI) source in either positive or negative ion mode.
-
Acquire full scan mass spectra to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. A study on hesperetin showed a main fragment ion at m/z 286 after the loss of a methyl radical from the pseudomolecular ion [M-H]⁻ at m/z 301 in negative ion mode.[10]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
-
Analyze the fragmentation pattern to confirm the identity of the compound.
-
Relationship to Neohesperidin Dihydrochalcone
This compound is a microbial metabolite of Neohesperidin dihydrochalcone (NHDC).[2][3] Understanding this relationship is important, especially in metabolism studies.
Caption: Formation of HDC from NHDC.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate and reliable analysis of this compound. The use of certified analytical standards is paramount for achieving high-quality, reproducible data in research, quality control, and drug development applications. Adherence to these protocols will enable researchers to confidently identify and quantify this compound in various matrices.
References
- 1. extrasynthese.com [extrasynthese.com]
- 2. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS:35400-60-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Hesperetin Dihydrochalcone as a Low-Calorie Sweetener
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a novel, high-intensity, low-calorie sweetener derived from citrus flavonoids. As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), HDC offers a clean, sweet taste with a potentially more favorable temporal profile, including a faster onset of sweetness and less lingering aftertaste compared to its glycosylated counterpart.[1] These characteristics make it a promising candidate for use in a variety of food, beverage, and pharmaceutical applications.
This document provides detailed application notes and experimental protocols for researchers and developers interested in utilizing Hesperetin Dihydrochalcone as a low-calorie sweetener.
Physicochemical Properties
This compound is a slightly grey solid with a bland aroma.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₁₆O₆ | [2] |
| Molecular Weight | 304.29 g/mol | [2] |
| CAS Number | 35400-60-3 | [2] |
| Appearance | Slightly grey solid | [2] |
| Odor | Bland aroma | [2] |
| Solubility in Water | Practically insoluble to insoluble (Estimated: 63.05 mg/L @ 25 °C) | [2][3] |
| Solubility in Ethanol (B145695) | Soluble | [2] |
| logP (o/w) | 3.210 (estimated) | [3] |
Sweetness Profile and Sensory Evaluation
This compound is characterized as a high-intensity sweetener. While specific quantitative sweetness potency data for HDC is limited in publicly available literature, it is often compared to neohesperidin dihydrochalcone (NHDC), which is approximately 1500-1800 times sweeter than sucrose (B13894) at threshold concentrations.[4] It has been suggested that HDC possesses a superior taste quality with a reduced lingering aftertaste.[1]
Table 2: Comparative Sweetness and Sensory Properties
| Sweetener | Relative Sweetness to Sucrose (at threshold) | Key Sensory Characteristics | References |
| This compound (HDC) | Data not available, expected to be high | Clean sweet taste, potentially less lingering aftertaste | [1] |
| Neohesperidin Dihydrochalcone (NHDC) | ~1500 - 1800x | Intense sweetness, slow onset, lingering licorice-like aftertaste | [4][5] |
| Hesperetin | Weak sweet taste, sweetness enhancer | Enhances the sweetness of other substances | [6][7] |
| Sucrose | 1x (reference) | "Golden standard" sweet taste | [5] |
Experimental Protocol: Determination of Sweetness Detection Threshold
This protocol outlines a method to determine the lowest concentration at which the sweet taste of this compound can be detected.
Objective: To determine the absolute sweetness detection threshold of this compound in an aqueous solution.
Materials:
-
This compound (HDC) powder
-
Food-grade ethanol (for stock solution preparation)
-
Purified, taste-free water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass or polypropylene (B1209903) taste sample cups with lids, labeled with random 3-digit codes
-
Nose clips (optional, to minimize olfactory interference)
Procedure:
-
Stock Solution Preparation:
-
Due to its low water solubility, prepare a concentrated stock solution of HDC in food-grade ethanol (e.g., 10 mg/mL).
-
-
Serial Dilutions:
-
Prepare a series of dilutions from the stock solution using purified water. The concentration steps should be logarithmic (e.g., 0.25 log steps) to cover a wide range bracketing the expected threshold.[8]
-
Example concentration series (in ppm or mg/L): 10, 5, 2.5, 1.25, 0.63, 0.31, 0.16, etc. The final ethanol concentration in all samples should be below the detection threshold for ethanol.
-
-
Sensory Panel:
-
Recruit and train a panel of sensory assessors (typically 10-15 individuals).[9] Panelists should be non-smokers and refrain from eating or drinking (except water) for at least one hour before the session.
-
-
Testing Methodology (Ascending Series 3-Alternative Forced Choice - 3-AFC): [8]
-
For each concentration level, present three samples to each panelist: two blanks (purified water) and one sample containing HDC. The order of presentation should be randomized.
-
Instruct panelists to taste each sample from left to right and identify the "odd" or "different" sample.
-
A forced choice is required, even if no difference is perceived.
-
Provide panelists with purified water for rinsing their mouths between sets of samples.
-
Start with the lowest concentration and proceed to higher concentrations.
-
-
Threshold Determination:
Data Analysis: The number of correct responses at each concentration can be analyzed using statistical methods (e.g., binomial tests) to determine the concentration at which the detection rate is significantly above chance (33.3% for 3-AFC).
Mechanism of Action: Sweet Taste Receptor Activation
High-intensity sweeteners elicit a sweet taste by binding to and activating the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste bud cells on the tongue.[11] The activation of this receptor initiates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.
References
- 1. datapdf.com [datapdf.com]
- 2. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 35400-60-3 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 7. Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psychophysical Evaluation of Sweetness Functions Across Multiple Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. Determining the sweet detection threshold of COVID-19 patients during infection and recovery periods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Hesperetin Dihydrochalcone: Application Notes and Protocols for Food Products
For Researchers, Scientists, and Drug Development Professionals
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative recognized for its potential as a flavoring agent and sweetness enhancer in a variety of food products. As the aglycone of Neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener, HDC shares similar properties, including a clean, sweet taste with a delayed onset and lingering finish. This document provides detailed application notes and experimental protocols for the utilization of HDC in food product development and research.
Physicochemical Properties and Sensory Profile
Hesperetin dihydrochalcone is a white to off-white crystalline powder. Its chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₁₆O₆ | [1] |
| Molecular Weight | 304.29 g/mol | [1] |
| Appearance | Slightly grey solid | [2] |
| Melting Point | > 120°C (Decomposition) | [3] |
| Solubility in Water | 10-20 mg/L (Estimated) | [3] |
| Solubility in Ethanol (B145695) | Soluble | [3] |
| Solubility in Propylene (B89431) Glycol | Soluble (≥ 300 g/L) | [3] |
Sweetness Potency
While specific quantitative data for the relative sweetness of this compound is limited, it is considered to have a sweetness potency equivalent to that of Neohesperidin dihydrochalcone (NHDC).[4] NHDC is reported to be approximately 1500 to 1800 times sweeter than sucrose (B13894) at threshold concentrations and around 340 times sweeter than sucrose in practical applications.[5] The perceived sweetness is influenced by factors such as concentration, food matrix, and pH.
Table 2: Estimated Sweetness Potency of this compound
| Comparison | Relative Sweetness vs. Sucrose | References |
| At Threshold Concentration | ~1500 - 1800x | [5] |
| In Aqueous Solution (vs. 5% Sucrose) | ~1000x (as NHDC) | [6] |
| Average Practical Use | ~340x | [5] |
Applications in Food Products
This compound is primarily used as a flavoring agent and to enhance sweetness in a wide range of food categories. Its ability to mask bitterness and provide a lingering sweet taste makes it particularly suitable for certain applications.
Table 3: Recommended Starting Usage Levels of this compound in Food Products
| Food Category | Function | Recommended Starting Level (ppm) | References |
| Beverages (non-alcoholic) | Flavoring Agent, Sweetness Enhancer | 1.5 - 10 | [2] |
| Dairy Products (e.g., Yogurt) | Flavoring Agent, Sweetness Enhancer | 5 - 20 | [5][7][8] |
| Baked Goods (e.g., Bread, Cakes) | Flavoring Agent | 5 - 10 | [2] |
| Desserts and Ice Cream | Flavoring Agent, Sweetness Enhancer | 5 - 20 | [5] |
| Confectionery | Flavoring Agent, Sweetness Enhancer | 10 - 30 | [5] |
Stability and Solubility
Stability
This compound is expected to be stable under typical food processing and storage conditions.[3] Stability is influenced by pH and temperature. Based on data for the closely related NHDC, maximum stability is observed in the pH range of 3-5.[9]
Table 4: Stability of this compound (HDC) and Neohesperidin Dihydrochalcone (NHDC) in Solution
| Compound | Conditions | Observation | References |
| HDC | 20% w/w in 1,2-propanediol, 40°C, 5 bar O₂, 168 hours | >92.9% recovery | [3] |
| HDC | 12-13 mg/kg in model beverage (pH 2, 3, 4), 40°C, 84 days | Stable, >95% recovery | [3] |
| NHDC | Aqueous solution, pH 1-7, 30-60°C | Maximum stability at pH 3-5 | [9] |
Solubility
This compound is poorly soluble in water but shows good solubility in organic solvents like ethanol and propylene glycol.[3]
Table 5: Solubility of this compound (HDC) and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility | References |
| HDC | Water | 25 | ~63.05 mg/L (Estimated) | [2] |
| HDC | Ethanol | Room Temperature | Soluble | [3] |
| HDC | Propylene Glycol | Room Temperature | ≥ 300 g/L | [3] |
| Hesperidin | Water | 25 | ~0.0009 g/L | [10] |
| Hesperidin | Ethanol | 25 | ~0.021 g/L | [10] |
| Hesperidin | Propylene Glycol | 25 | ~0.33 g/L | [10] |
Signaling and Metabolic Pathways
Sweet Taste Receptor Signaling
This compound, similar to other dihydrochalcones, elicits a sweet taste by activating the heterodimeric G-protein coupled receptor, TAS1R2/TAS1R3. Specifically, it binds to a pocket within the transmembrane domains of the TAS1R3 subunit.
Caption: Sweet taste signaling pathway of this compound.
Metabolic Pathway
In the context of its use as a food ingredient, this compound is primarily formed in the human gut through the microbial degradation of Neohesperidin dihydrochalcone. This process involves the enzymatic removal of the sugar moieties.
Caption: Metabolic pathway of Neohesperidin Dihydrochalcone to this compound.
Experimental Protocols
The following are detailed protocols for key experiments related to the application of this compound in food products.
Protocol for Sensory Evaluation of Sweetness Potency
This protocol outlines a method for determining the relative sweetness of this compound compared to sucrose solutions.
Caption: Workflow for Sensory Evaluation of Sweetness Potency.
Objective: To determine the concentration of this compound that is equi-sweet to a series of sucrose solutions.
Materials:
-
This compound (food grade)
-
Sucrose (analytical grade)
-
Deionized water
-
Glassware (beakers, volumetric flasks)
-
Analytical balance
-
Sensory evaluation booths
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.
-
Train panelists to identify and rate the intensity of sweet, bitter, and any off-tastes using reference standards (e.g., sucrose solutions for sweetness, caffeine (B1668208) solutions for bitterness).
-
-
Sample Preparation:
-
Prepare a series of sucrose solutions in deionized water at concentrations ranging from 2% to 10% (w/v).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50% ethanol) and then dilute with deionized water to create a series of concentrations. The starting concentrations should be estimated based on the expected sweetness potency (e.g., for a 5% sucrose equivalent, a starting HDC concentration might be around 150 ppm).
-
-
Sensory Evaluation (Two-Alternative Forced-Choice - 2-AFC):
-
Present panelists with pairs of samples: one sucrose solution and one HDC solution.
-
Instruct panelists to identify which sample is sweeter.
-
Randomize the order of presentation for each panelist.
-
Provide panelists with unsalted crackers and water to cleanse their palate between samples.
-
-
Data Analysis:
-
For each sucrose concentration, determine the concentration of HDC that is chosen as sweeter 50% of the time. This is the point of subjective equality.
-
Calculate the relative sweetness (RS) using the formula: RS = (Concentration of Sucrose) / (Concentration of HDC at equi-sweetness)
-
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the determination of the solubility of this compound in various food-grade solvents.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Objective: To determine the equilibrium solubility of this compound in water, ethanol, and propylene glycol at different temperatures.
Materials:
-
This compound
-
Solvents: deionized water, food-grade ethanol, food-grade propylene glycol
-
Shake-flask apparatus with temperature control (e.g., shaking water bath)
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC-UV system
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. Ensure there is undissolved solid material present.
-
-
Equilibration:
-
Place the flasks in a shaking water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Agitate the flasks for a sufficient time to reach equilibrium (typically 24-72 hours).[11]
-
-
Phase Separation:
-
Allow the flasks to stand at the set temperature for at least 12 hours to allow the solid to settle.[12]
-
Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample and collect the supernatant.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method (see Protocol 5.4).
-
-
Calculation:
-
Calculate the solubility in g/L using the measured concentration and the dilution factor.
-
Protocol for Accelerated Stability Testing
This protocol outlines a method to assess the stability of this compound in a model food system under accelerated conditions.
Caption: Workflow for Accelerated Stability Testing.
Objective: To evaluate the degradation kinetics of this compound in an aqueous solution at elevated temperatures and different pH values.
Materials:
-
This compound
-
Buffer solutions (pH 3, 5, 7)
-
Temperature- and humidity-controlled stability chambers
-
HPLC-UV system
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 50 ppm) in each of the buffer solutions.
-
Dispense the solutions into sealed, airtight containers.
-
-
Storage:
-
Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
-
Analysis:
-
Quantify the concentration of this compound in each sample using a validated HPLC-UV method.
-
If applicable, conduct sensory evaluation to assess any changes in taste profile.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order) and calculate the degradation rate constant (k).
-
Use the Arrhenius equation to predict the shelf-life at normal storage conditions.
-
Protocol for Quantification by HPLC-UV
This protocol provides a method for the quantification of this compound in a food matrix.
Caption: Workflow for Quantification of HDC by HPLC-UV.
Objective: To quantify the concentration of this compound in a beverage sample.
Materials:
-
Beverage sample containing this compound
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation (Solid-Phase Extraction):
-
Dilute the beverage sample with a methanol-water mixture (e.g., 2:8).[14]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with water and then a methanol-water mixture (e.g., 3:7).[14]
-
Elute the this compound with a methanol-water mixture (e.g., 7:3).[14]
-
-
HPLC Analysis:
-
Quantification:
-
Inject the prepared standards and sample extract into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.
-
Regulatory Information
This compound has been evaluated for its safety as a flavoring substance by major regulatory bodies.
-
FEMA GRAS: It is considered Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[14]
-
EFSA: The European Food Safety Authority (EFSA) has also evaluated this compound and found no safety concerns under the proposed conditions of use.[13]
Researchers and product developers should always consult the latest local regulations regarding the use and labeling of this compound in food products.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Neohesperidin Dihydrochalcone Stability in Aqueous Buffer Solutions | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 13. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comparison of Psychophysical Dose-Response Behaviour across 16 Sweeteners - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antioxidant Potential of Hesperetin Dihydrochalcone: A Guide for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hesperetin dihydrochalcone (B1670589) (HDC) is a flavonoid derivative known for its potential health benefits, including its antioxidant properties. As a derivative of hesperetin, it is of significant interest in the fields of nutrition, pharmacology, and cosmetic science. Accurate and reproducible measurement of its antioxidant activity is crucial for understanding its mechanism of action and for the development of new therapeutic agents and functional foods. This document provides detailed protocols for the most common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to assess the antioxidant capacity of Hesperetin dihydrochalcone. Additionally, it summarizes available quantitative data for structurally related compounds to provide a comparative context and illustrates key signaling pathways potentially modulated by its antioxidant action.
Data Presentation
Table 1: DPPH Radical Scavenging Activity of Hesperetin and Related Compounds
| Compound | IC50 (µM) | Reference |
| Hesperetin | 70 | [1] |
| Ascorbic Acid (Vitamin C) | 59 | [1] |
| Neohesperidin Dihydrochalcone | >100 | [2][3] |
| Naringin Dihydrochalcone | >100 | [2][3] |
Table 2: ABTS Radical Scavenging Activity of Hesperetin and Related Compounds
| Compound | IC50 (µM) | Reference |
| Hesperetin | 276 | [1] |
| Ascorbic Acid (Vitamin C) | 236 | [1] |
| Neohesperidin Dihydrochalcone | 28.3 ± 2.1 | [2][3] |
| Naringin Dihydrochalcone | 45.2 ± 3.5 | [2][3] |
| Trolox | 10.5 ± 0.8 | [2][3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Related Dihydrochalcones
| Compound | FRAP Value (µmol Fe(II)/µmol) | Reference |
| Neohesperidin Dihydrochalcone | 0.85 ± 0.07 | [2][3] |
| Naringin Dihydrochalcone | 0.54 ± 0.04 | [2][3] |
| Trolox | 1.00 | [2][3] |
Experimental Protocols
The following are detailed protocols for measuring the antioxidant activity of this compound. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound solution or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or Ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of this compound solution or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (B86663) (FeSO₄) for standard curve
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using various concentrations of FeSO₄.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or positive control to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4-30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein (e.g., 4 µM) in phosphate buffer.
-
Prepare a fresh solution of AAPH (e.g., 240 mM) in phosphate buffer just before use.
-
Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes in the plate reader.
-
Reaction Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to start the reaction.
-
Immediately begin recording the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.
-
-
Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The results are expressed as Trolox equivalents.
Visualization of Methodologies and Signaling Pathways
Experimental Workflows
Caption: Workflow for the DPPH antioxidant assay.
Caption: Workflow for the ABTS antioxidant assay.
Caption: Workflow for the FRAP antioxidant assay.
Signaling Pathways
Hesperetin, the aglycone of this compound, has been shown to exert its antioxidant effects by modulating key cellular signaling pathways involved in the response to oxidative stress.[2][4]
Caption: Keap1-Nrf2 antioxidant response pathway.
Caption: Sirt1/Nrf2 signaling pathway modulation.
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of the antioxidant activity of this compound. While direct quantitative data for this specific compound is pending further research, the provided data for related flavonoids offers a valuable baseline for comparison. The elucidation of its interaction with key antioxidant signaling pathways, such as Keap1-Nrf2, will further contribute to understanding its biological significance and therapeutic potential. Consistent and standardized application of these methods will ensure the generation of high-quality, comparable data essential for advancing research and development in this area.
References
Application Notes and Protocols for the Formulation of Hesperetin Dihydrochalcone for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a promising natural compound with a range of biological activities. However, its therapeutic potential is often limited by its low aqueous solubility and poor oral bioavailability. This document provides detailed application notes and protocols for the formulation of HDC to enhance its delivery and efficacy in in vivo studies. These guidelines are compiled from recent scientific literature and are intended to assist researchers in designing and conducting preclinical animal studies.
Physicochemical Properties and Solubility
Hesperetin dihydrochalcone is practically insoluble in water but soluble in organic solvents like ethanol, DMSO, and acetone.[1][2] This low aqueous solubility is a primary obstacle to achieving therapeutic concentrations in vivo following oral administration.
Table 1: Solubility Data for Hesperetin and its Derivatives
| Compound | Solvent | Solubility | Reference |
| Hesperetin | Water | ~0.005 mg/mL | [3] |
| Hesperetin | Phosphate Buffer (pH 6.8) | 0.005 ± 0.001 mg/mL | [3] |
| Hesperetin | Ethanol | Soluble | [1] |
| Neohesperidin Dihydrochalcone | Water (20°C) | ~0.4 g/L | [4] |
| Neohesperidin Dihydrochalcone | Ethanol (20°C) | ~12 g/L | [4] |
| Neohesperidin Dihydrochalcone | Ethanol + Water (1:1, v/v; 20°C) | ~123 g/L | [4] |
Strategies for Enhancing Bioavailability
Several formulation strategies have been successfully employed to overcome the poor solubility and enhance the oral bioavailability of Hesperetin and its derivatives. These approaches can be adapted for this compound.
Micronization
Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to an increased dissolution rate and improved bioavailability.
-
Concept: The micronization process has been shown to increase the bioavailability of Hesperidin (B1673128).[5][6]
-
Application for HDC: While specific data on micronized HDC is limited, this technique represents a straightforward initial approach to improve its dissolution.
Amorphous Solid Dispersions
Converting the crystalline form of a drug to a more soluble amorphous state can significantly enhance its dissolution and absorption.
-
Co-administration with Piperine: Amorphous dispersions of Hesperetin and piperine, prepared by ball milling, have demonstrated a 245-fold improvement in the apparent solubility of Hesperetin.[3] This approach also led to a 775-fold increase in in vitro permeability.[3] Piperine is known to inhibit drug metabolism, further enhancing bioavailability.
-
Polymer-based Dispersions: Using polymers like polyvinylpyrrolidone (B124986) (PVP) can help stabilize the amorphous form and prevent recrystallization.
Nanoformulations
Nanoparticle-based delivery systems can significantly improve the solubility, stability, and pharmacokinetic profile of poorly soluble compounds.
-
Micelles: Hesperetin-loaded D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) micelles increased the aqueous solubility of Hesperetin by 21.5-fold and its oral absorption in rats by 16.2-fold.[7]
-
Phospholipid Complexes (Naturosomes): Formulating Hesperetin into phospholipid-based nanovesicles (naturosomes) resulted in a ~10-fold increase in aqueous solubility and a significant enhancement in membrane permeation.[8]
-
Nanocrystals: A nanocrystalline solid dispersion of Hesperetin with mannitol (B672) improved the Cmax and oral bioavailability by 1.79 and 2.25-fold, respectively, in rats.[9]
Table 2: Summary of Formulation Strategies and Bioavailability Enhancement for Hesperetin (Adaptable for HDC)
| Formulation Strategy | Key Excipients/Method | Improvement in Solubility | Improvement in Bioavailability (in vivo) | Reference |
| Amorphous Dispersion | Piperine, Ball Milling | 245-fold (apparent solubility) | Inferred from permeability data | [3] |
| Micelles | TPGS | 21.5-fold | 16.2-fold increase in AUC | [7] |
| Phospholipid Complexes | Phosphatidylcholine | ~10-fold | Significant increase in permeation | [8] |
| Nanocrystals | Mannitol, Spray Drying | - | 2.25-fold increase in AUC | [9] |
Experimental Protocols
Protocol for Preparation of an Amorphous Solid Dispersion of HDC with Piperine
This protocol is adapted from a study on Hesperetin and piperine.[3]
Materials:
-
This compound (HDC)
-
Piperine
-
Polyvinylpyrrolidone (PVP) or other suitable polymer
-
Ball mill
-
Phosphate buffer (pH 6.8)
Procedure:
-
Accurately weigh HDC, piperine, and the polymer in a desired mass ratio (e.g., 1:1:16 for Hesperetin:Piperine:VA64).[3]
-
Transfer the mixture to the grinding jar of a ball mill.
-
Mill the mixture at an appropriate speed and duration to ensure the formation of an amorphous dispersion. The milling parameters should be optimized for the specific equipment used.
-
Characterize the resulting powder using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous state.
-
For in vivo administration, the amorphous dispersion can be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose (CMC) solution.
Protocol for In Vivo Oral Administration in a Rodent Model
This is a general protocol that can be adapted based on the specific formulation.
Materials:
-
HDC formulation (e.g., amorphous solid dispersion suspended in vehicle)
-
Wistar rats or other suitable rodent model
-
Oral gavage needles
-
Vehicle (e.g., 0.5% CMC in water)
Procedure:
-
Fast the animals overnight (with free access to water) before oral administration.
-
Prepare the HDC formulation at the desired concentration in the vehicle. Ensure the formulation is homogenous by vortexing or sonication immediately before administration.
-
Administer the formulation to the animals via oral gavage at a specific dose (e.g., 50 mg/kg body weight).[8]
-
At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), collect blood samples for pharmacokinetic analysis.
-
Process the blood samples to obtain plasma and analyze the concentration of HDC and its metabolites using a validated analytical method such as LC-MS/MS.
Signaling Pathways and Mechanisms of Action
Hesperetin and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and apoptosis. It is anticipated that HDC exerts its biological effects through similar mechanisms.
Anti-inflammatory Pathways
Hesperetin can inhibit the NF-κB and MAPK signaling pathways.[10] This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11]
Antioxidant Pathways
Hesperetin activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD).[10][12]
Metabolic Regulation and Apoptosis
Hesperetin has been shown to activate the SIRT1-AMPK signaling pathway, which plays a crucial role in cellular energy homeostasis.[13] It can also induce apoptosis in cancer cells through the mitochondrial pathway by modulating the Bcl-2/Bax ratio.[10][11]
Visualizations
Caption: Workflow for the formulation and in vivo evaluation of this compound.
Caption: Signaling pathways potentially modulated by this compound.
References
- 1. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:35400-60-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization-A Randomized, Crossover and Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation, characterization, and evaluation (in-vitro, ex-vivo, and in-vivo) of naturosomal nanocarriers for enhanced delivery and therapeutic efficacy of hesperetin | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Hesperetin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hesperetin (B1673127) dihydrochalcone (B1670589), a derivative of the flavonoid hesperetin, is a compound of significant interest due to its potential applications as a sweetener and therapeutic agent. Traditional chemical synthesis methods often involve harsh conditions and can lack stereospecificity. This document outlines a multi-step biocatalytic approach for the synthesis of hesperetin dihydrochalcone, leveraging the specificity and efficiency of enzymes. The described workflow involves the enzymatic hydrolysis of the precursor hesperidin (B1673128), followed by chalcone (B49325) formation, enzymatic hydrogenation, and a final regioselective O-methylation. This method offers a greener and more controlled alternative to chemical synthesis.
Introduction
The biocatalytic synthesis of complex molecules like this compound presents numerous advantages over conventional chemical methods, including milder reaction conditions, higher selectivity, and reduced environmental impact. This application note provides a comprehensive overview of a potential enzymatic pathway for the production of this compound, starting from the readily available flavonoid glycoside, hesperidin. The protocols detailed below are based on established enzymatic reactions for similar substrates and provide a strong foundation for the development of a complete biocatalytic process.
Overall Biocatalytic Workflow
The proposed biocatalytic synthesis of this compound from hesperidin involves a four-step enzymatic cascade.
Caption: Proposed four-step enzymatic workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Hesperidin to Hesperetin
This protocol describes the enzymatic hydrolysis of hesperidin to its aglycone, hesperetin, using a combination of α-L-rhamnosidase and β-glucosidase. This process removes the sugar moieties from the hesperidin molecule.
Materials:
-
Hesperidin
-
α-L-rhamnosidase (e.g., from Aspergillus niger)
-
β-glucosidase (e.g., from Aspergillus niger)
-
Sodium citrate (B86180) buffer (0.1 M, pH 5.0)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
Procedure:
-
Prepare a suspension of hesperidin in 0.1 M sodium citrate buffer (pH 5.0) at a concentration of 10 g/L.
-
Add α-L-rhamnosidase and β-glucosidase to the suspension. The optimal enzyme loading should be determined empirically, but a starting point of 1% (w/w) of substrate for each enzyme is recommended.
-
Incubate the reaction mixture at 50°C with constant stirring for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, adjust the pH of the mixture to 2.0 with 1 M HCl to precipitate the hesperetin.
-
Centrifuge the mixture to collect the hesperetin precipitate.
-
Wash the precipitate with distilled water and dry under vacuum.
-
For further purification, the crude hesperetin can be extracted with ethyl acetate, the organic layer dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure using a rotary evaporator.
| Parameter | Value | Reference |
| Substrate | Hesperidin | [1] |
| Enzymes | α-L-rhamnosidase, β-glucosidase | [2] |
| Buffer | 0.1 M Sodium Citrate | General Practice |
| pH | 5.0 | General Practice |
| Temperature | 50°C | General Practice |
| Reaction Time | 24 - 48 hours | General Practice |
Protocol 2: Isomerization of Hesperetin to Hesperetin Chalcone
This step involves the ring-opening of the flavanone (B1672756) hesperetin to form the corresponding chalcone. This can be achieved enzymatically using Chalcone Isomerase (CHI) in reverse or potentially through pH-induced chemical isomerization.
Materials:
-
Hesperetin
-
Chalcone Isomerase (CHI)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Magnetic stirrer
Procedure:
-
Dissolve hesperetin in a minimal amount of ethanol (B145695) before adding it to the potassium phosphate buffer (pH 8.0) to achieve a final concentration of 1-5 mM.
-
Add Chalcone Isomerase to the solution. The optimal enzyme concentration should be determined experimentally.
-
Incubate the reaction at 30°C with gentle stirring.
-
Monitor the formation of hesperetin chalcone using UV-Vis spectrophotometry (chalcones have a characteristic absorbance maximum around 370 nm) or HPLC.
-
The reaction equilibrium may favor the flavanone form. The chalcone can be used in the next step in situ to drive the reaction forward.
| Parameter | Value | Reference |
| Substrate | Hesperetin | N/A |
| Enzyme | Chalcone Isomerase (reverse reaction) | Theoretical |
| Buffer | 0.1 M Potassium Phosphate | General Practice |
| pH | 8.0 | General Practice |
| Temperature | 30°C | General Practice |
Protocol 3: Yeast-Mediated Hydrogenation of Hesperetin Chalcone
This protocol utilizes whole yeast cells for the stereoselective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield a dihydrochalcone. Non-conventional yeast strains have shown high efficiency in this type of transformation.
Materials:
-
Hesperetin Chalcone (from Protocol 2)
-
Yeast strain (e.g., Yarrowia lipolytica, Rhodotorula rubra, or Rhodotorula glutinis)
-
Yeast extract peptone dextrose (YPD) medium
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate
Procedure:
-
Cultivate the selected yeast strain in YPD medium at 28°C with shaking (200 rpm) for 48 hours.
-
Harvest the yeast cells by centrifugation (5000 x g, 10 min).
-
Wash the cell pellet with sterile distilled water and resuspend in a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add the hesperetin chalcone solution to the yeast cell suspension. The final substrate concentration should be in the range of 1-10 mM.
-
Incubate the reaction mixture at 28°C with shaking for 1-24 hours.
-
Monitor the conversion to the dihydrochalcone by HPLC. Several yeast strains have been reported to achieve over 98% conversion within 1 hour for similar substrates.
-
After the reaction, extract the product from the reaction mixture with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude dihydrochalcone intermediate.
| Parameter | Value | Reference |
| Substrate | 4'-hydroxy-chalcones (similar to Hesperetin Chalcone) | |
| Biocatalyst | Yarrowia lipolytica, Rhodotorula rubra, Rhodotorula glutinis | |
| Medium | YPD | |
| Temperature | 28°C | |
| Reaction Time | 1 - 24 hours | |
| Conversion Rate | >98% (for similar substrates) |
Protocol 4: Regioselective O-Methylation to this compound
This final step involves the specific methylation of the dihydrochalcone intermediate at the 4'-position of the B-ring to yield this compound. This is achieved using an engineered O-methyltransferase.[3]
Materials:
-
Dihydrochalcone intermediate (from Protocol 3, specifically eriodictyol dihydrochalcone as per the reference)
-
Engineered ZgOMT (O-methyltransferase from Zooshikella ganghwensis) variant (e.g., N41K/S174R)[3]
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
E. coli cell lysate (for cofactor recycling, optional)
Procedure:
-
Prepare a reaction mixture containing:
-
300 µM Dihydrochalcone intermediate (dissolved in a minimal amount of DMSO, final concentration 1% v/v)
-
1 mM SAM
-
2 mM MgCl₂
-
0.1 mg/mL purified engineered ZgOMT variant
-
(Optional) 0.25 mg/mL E. coli cell lysate to prevent SAH accumulation.
-
-
Bring the total volume to 200 µL with 20 mM Tris-HCl buffer (pH 7.5).
-
Incubate the reaction at 30°C for 1 hour.
-
Monitor the formation of this compound by reverse-phase HPLC.[3]
-
The product can be purified using standard chromatographic techniques.
| Parameter | Value | Reference |
| Substrate | Eriodictyol dihydrochalcone | [3] |
| Enzyme | Engineered ZgOMT (N41K/S174R) | [3] |
| Co-substrate | S-adenosyl-L-methionine (SAM) | [3] |
| Buffer | 20 mM Tris-HCl | [3] |
| pH | 7.5 | [3] |
| Temperature | 30°C | [3] |
| Reaction Time | 1 hour | [3] |
| Regioisomeric Ratio | up to 99:1 (para:meta) | [3] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow of the experimental protocols described above.
Caption: Logical flow of the experimental protocols for this compound synthesis.
Conclusion
The biocatalytic synthesis of this compound offers a promising and sustainable alternative to traditional chemical methods. The protocols outlined in this application note provide a foundational framework for researchers to develop a robust and efficient multi-enzyme cascade for the production of this valuable compound. Further optimization of each step, including enzyme selection, reaction conditions, and downstream processing, will be crucial for achieving industrial-scale production. The use of whole-cell biocatalysts and enzyme immobilization techniques could further enhance the economic viability and sustainability of this biocatalytic route.
References
- 1. US4150038A - Conversion of hesperidin into hesperetin - Google Patents [patents.google.com]
- 2. WO2019076021A1 - Preparation method for hesperetin, preparation method for hesperetin intermediate, and biological enzyme used for preparing hesperetin - Google Patents [patents.google.com]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Application Note: Structural Analysis of Hesperetin Dihydrochalcone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin, a flavanone (B1672756) predominantly found in citrus fruits. HDC exhibits significant potential in the pharmaceutical and food industries due to its antioxidant properties and use as a flavoring agent.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like HDC. This application note provides a detailed overview and experimental protocols for the structural analysis of hesperetin dihydrochalcone using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Strategy
Predicted NMR Data for this compound
The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of hesperetin and general principles of NMR spectroscopy for flavonoids and dihydrochalcones. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CD₃OD)
| Atom No. | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2' | 6.85 | d | 2.0 |
| 3' | 6.80 | d | 8.5 |
| 5' | 6.75 | dd | 8.5, 2.0 |
| 6' | 5.90 | s | |
| α | 3.25 | t | 7.5 |
| β | 2.90 | t | 7.5 |
| OCH₃ | 3.85 | s | |
| 2, 6 | 5.90 | s | |
| 4 | - | - | |
| 1' | - | - | |
| 4' | - | - | |
| 3 | - | - | |
| 5 | - | - | |
| 1 | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CD₃OD)
| Atom No. | Predicted δ (ppm) |
| 2' | 115.0 |
| 3' | 113.0 |
| 4' | 148.0 |
| 5' | 121.0 |
| 6' | 116.0 |
| α | 46.0 |
| β | 31.0 |
| C=O | 205.0 |
| OCH₃ | 56.5 |
| 1' | 133.0 |
| 2, 6 | 96.0 |
| 3, 5 | 165.0 |
| 4 | 167.0 |
| 1 | 105.0 |
Experimental Protocols
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube.
-
Homogenization: Ensure complete dissolution by gentle vortexing or sonication.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a 500 MHz or higher field spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
1D ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
1D ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more for dilute samples).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Number of Scans: 2-8 per increment.
-
Number of Increments: 256-512 in F1.
-
Spectral Width: 12-16 ppm in both F1 and F2.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Number of Scans: 4-16 per increment.
-
Number of Increments: 128-256 in F1.
-
Spectral Width: 12-16 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
Number of Scans: 8-32 per increment.
-
Number of Increments: 256-512 in F1.
-
Spectral Width: 12-16 ppm in F2 (¹H) and 220-250 ppm in F1 (¹³C).
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
Data Analysis and Interpretation
A systematic approach to analyzing the NMR data is crucial for accurate structure elucidation:
-
¹H NMR Analysis: Identify the number of protons, their chemical environments (aromatic, aliphatic, methoxy), multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
¹³C NMR and DEPT Analysis: Determine the number of carbon atoms and their types (quaternary, CH, CH₂, CH₃).
-
COSY Analysis: Establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. This is key to identifying adjacent protons in the aromatic rings and the propyl chain.
-
HSQC Analysis: Correlate each proton with its directly attached carbon atom. This allows for the unambiguous assignment of protonated carbons.
-
HMBC Analysis: Identify long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the different structural fragments, for example, linking the propyl chain to the two aromatic rings.
Visualizations
Caption: Chemical structure of this compound with atom numbering.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Hesperetin Dihydrochalcone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a flavonoid derivative of hesperetin and a microbial metabolite of neohesperidin (B1678168) dihydrochalcone (NHDC), a widely used artificial sweetener. Understanding the metabolic fate of HDC is crucial for evaluating its bioavailability, bioactivity, and potential toxicological profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the identification and quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of hesperetin dihydrochalcone and its metabolites.
Predicted Metabolic Pathway of this compound
The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving phase I and phase II enzymatic reactions in the liver and biotransformation by the gut microbiota.
Phase I Metabolism: This may involve hydroxylation or demethylation of the methoxy (B1213986) group on the B-ring, catalyzed by cytochrome P450 enzymes.
Phase II Metabolism: The primary routes of phase II metabolism are expected to be glucuronidation and sulfation of the hydroxyl groups on both the A and B rings, leading to the formation of more water-soluble conjugates for excretion.
Gut Microbiota Metabolism: Following oral administration, unabsorbed HDC can be further metabolized by the gut microbiota. This can involve the cleavage of the dihydrochalcone structure to form smaller phenolic acids, such as 3-(3-hydroxy-4-methoxyphenyl)propionic acid and 3-(3,4-dihydroxyphenyl)propionic acid[].
Predicted metabolic pathways of this compound.
Experimental Protocols
Sample Preparation from Biological Matrices
a) Plasma/Serum:
-
To 100 µL of plasma or serum, add 20 µL of an internal standard (IS) working solution (e.g., deuterated this compound or a structurally related compound like phloretin).
-
For the analysis of total (free + conjugated) metabolites, add 20 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~5000 units/mL in 0.1 M acetate (B1210297) buffer, pH 5.0) and incubate at 37°C for 2 hours. For the analysis of free metabolites, omit this step.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
b) Urine:
-
To 100 µL of urine, add 20 µL of the IS working solution.
-
For the analysis of total metabolites, adjust the pH to 5.0 with 1 M acetate buffer and add 20 µL of β-glucuronidase/sulfatase solution. Incubate at 37°C for 2 hours. For free metabolites, omit the enzymatic hydrolysis.
-
Dilute the sample with 400 µL of 0.1% formic acid in water.
-
Load the entire volume onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 30 mg).
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
c) Feces:
-
Homogenize a known weight of wet feces in a suitable buffer (e.g., phosphate-buffered saline).
-
Centrifuge the homogenate and collect the supernatant.
-
Proceed with enzymatic hydrolysis and SPE as described for urine samples.
LC-MS/MS Analysis
The following are proposed starting conditions for the LC-MS/MS analysis of this compound and its metabolites, based on methods for structurally similar compounds. Method optimization is recommended.
a) Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electrospray Ionization (ESI), Negative and Positive Mode |
| Ionization Mode | Negative mode is often preferred for phenolic compounds |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
c) Proposed Multiple Reaction Monitoring (MRM) Transitions:
The following table provides proposed MRM transitions for this compound and its potential metabolites. These should be optimized by direct infusion of standards if available.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (HDC) | 303.1 [M-H]⁻ | 151.0 | 25 |
| 135.1 | 30 | ||
| HDC Glucuronide | 479.1 [M-H]⁻ | 303.1 | 20 |
| 175.0 (glucuronic acid fragment) | 15 | ||
| HDC Sulfate | 383.1 [M-H]⁻ | 303.1 | 25 |
| 80.0 (SO₃⁻) | 40 | ||
| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | 195.1 [M-H]⁻ | 151.1 | 15 |
| 136.1 | 20 | ||
| 3-(3,4-dihydroxyphenyl)propionic acid | 181.1 [M-H]⁻ | 137.1 | 15 |
| 123.1 | 20 |
Experimental Workflow
Workflow for the analysis of this compound metabolites.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different biological matrices, time points, and treatment groups.
Table 1: Hypothetical Quantitative Data of this compound and its Metabolites in Rat Plasma (ng/mL)
| Time (h) | HDC (Free) | HDC Glucuronide | HDC Sulfate | 3-(3-hydroxy-4-methoxyphenyl)propionic acid |
| 0.5 | 15.2 ± 3.1 | 120.5 ± 15.8 | 45.3 ± 6.7 | 5.1 ± 1.2 |
| 1 | 25.8 ± 4.5 | 250.1 ± 25.2 | 80.7 ± 9.1 | 10.3 ± 2.5 |
| 2 | 18.1 ± 2.9 | 180.6 ± 20.1 | 65.2 ± 7.8 | 15.8 ± 3.1 |
| 4 | 5.6 ± 1.2 | 90.3 ± 11.5 | 30.1 ± 4.5 | 25.6 ± 4.8 |
| 8 | < LOQ | 25.1 ± 5.3 | 10.8 ± 2.1 | 18.2 ± 3.9 |
| 24 | < LOQ | < LOQ | < LOQ | 5.3 ± 1.5 |
Data are presented as mean ± SD (n=6). LOQ: Limit of Quantification.
Table 2: Hypothetical Cumulative Urinary Excretion of this compound Metabolites in Rats (% of Administered Dose)
| Time Interval (h) | HDC Glucuronide | HDC Sulfate | 3-(3-hydroxy-4-methoxyphenyl)propionic acid |
| 0-4 | 15.8 ± 3.2 | 5.1 ± 1.1 | 2.5 ± 0.6 |
| 4-8 | 8.2 ± 1.9 | 2.3 ± 0.5 | 4.1 ± 0.9 |
| 8-24 | 3.1 ± 0.8 | 0.9 ± 0.2 | 8.7 ± 1.5 |
| Total (0-24) | 27.1 | 8.3 | 15.3 |
Data are presented as mean ± SD (n=6).
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the mass spectrometry-based analysis of this compound and its metabolites. The successful application of these methods will enable researchers to gain valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for its development as a potential therapeutic agent or for assessing the safety of its use as a food additive. The proposed LC-MS/MS parameters and metabolic pathway serve as a strong starting point for further method development and validation.
References
Development of Hesperetin Dihydrochalcone Derivatives with Enhanced Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of hesperetin (B1673127) dihydrochalcone (B1670589) derivatives with a focus on their enhanced biological activities. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to guide research and development efforts in this area.
Introduction
Hesperetin, a flavanone (B1672756) found abundantly in citrus fruits, is a well-documented bioactive compound with a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Its therapeutic potential is often limited by poor water solubility and bioavailability. Hesperetin dihydrochalcone, a derivative of hesperetin, is known for its intense sweet taste and also exhibits biological activities. Chemical modification of the this compound scaffold presents a promising strategy to enhance its pharmacological properties, leading to the development of novel therapeutic agents with improved efficacy.
This document outlines the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, providing researchers with the necessary information to design and test new compounds with enhanced activity.
Data Presentation: Enhanced Biological Activities
The following tables summarize the quantitative data on the biological activities of various hesperetin derivatives, providing a basis for comparing their potency. While specific data for a wide range of this compound derivatives is still emerging, the data for hesperetin derivatives provides valuable insights into structure-activity relationships that can guide the design of novel dihydrochalcone analogues.
Table 1: In Vitro Antioxidant Activity of Hesperetin Derivatives
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Reference |
| Hesperetin | 70 | 276 | [1][2] |
| Derivative 3f | 1.2 | 24 | [1][2] |
| Vitamin C (Positive Control) | 59 | 236 | [1][2] |
Note: Derivative 3f is an aminobenzylated hesperetin derivative, highlighting that modification of the hesperetin structure can significantly enhance antioxidant activity.[1][2]
Table 2: In Vitro Anticancer Activity of Hesperetin Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | Reference |
| Hesperetin | >50 | >50 | >50 | [1] |
| Derivative 3e | 10.3 | 14.8 | 15.6 | [1] |
| Derivative 3f | 5.3 | 8.8 | 8.6 | [1] |
| Derivative 3k | 12.5 | 15.2 | 16.3 | [1] |
| Cisplatin (Positive Control) | 3.2 | 4.5 | 4.1 | [1] |
Note: Derivatives 3e, 3f, and 3k are aminobenzylated hesperetin derivatives, demonstrating significantly improved cytotoxic activity against various cancer cell lines compared to the parent compound, hesperetin.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key in vitro assays to evaluate the anti-inflammatory and anticancer activities of its derivatives.
Synthesis of this compound from Hesperidin (B1673128)
This protocol describes a one-pot method for the synthesis of this compound starting from hesperidin.
Materials:
-
Hesperidin
-
5% Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Catalyst (e.g., Palladium on carbon, Raney nickel)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Reflux condenser
-
Stirrer/hotplate
-
Filtration apparatus
-
pH meter
Procedure:
-
Catalytic Hydrogenation:
-
In a round-bottom flask, dissolve hesperidin in a 5% NaOH or KOH solution.
-
Add the catalyst to the solution.
-
Set up the hydrogenation apparatus and purge with hydrogen gas.
-
Heat the reaction mixture to 40-50°C and stir vigorously under a hydrogen atmosphere for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
After the reaction is complete, cool the mixture and filter to remove the catalyst. The resulting solution contains hesperidin dihydrochalcone.
-
-
Acid Hydrolysis:
-
Adjust the pH of the filtrate from the previous step to 2 using HCl.
-
Heat the solution to reflux and maintain for 5 hours to achieve complete hydrolysis of the glycosidic bond.
-
Cool the reaction mixture to below 10°C and allow it to crystallize for 24 hours.
-
Collect the crude this compound product by suction filtration and dry.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as 45-55% ethanol, to obtain pure this compound.
-
Filter the purified crystals, wash with cold ethanol, and dry under vacuum.
-
In Vitro Anti-Inflammatory Activity Assays
RAW 264.7 murine macrophage cells are a standard model for in vitro anti-inflammatory studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound derivatives
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[3][4][5]
This protocol outlines the quantification of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Cell culture supernatants from treated RAW 264.7 cells (as prepared in the NO assay)
-
Wash buffer, substrate solution, and stop solution (provided in the ELISA kit)
-
96-well ELISA plates (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, add standards and cell culture supernatants to the wells of the pre-coated ELISA plate and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody and incubate.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.[6][7]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HeLa)
-
Complete culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Caption: Experimental workflow for developing this compound derivatives.
References
- 1. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives | MDPI [mdpi.com]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. novamedline.com [novamedline.com]
- 6. ldn.de [ldn.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Hesperetin Dihydrochalcone Water Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the water solubility of Hesperetin (B1673127) Dihydrochalcone (HDC).
Frequently Asked Questions (FAQs)
Q1: What is Hesperetin Dihydrochalcone (HDC) and why is its water solubility a concern?
A1: this compound is a flavonoid derivative known for various biological activities, including antioxidant properties. However, its therapeutic potential is often limited by its poor water solubility, which can hinder its absorption and bioavailability in biological systems. Enhancing its water solubility is a critical step in developing effective formulations for preclinical and clinical studies.
Q2: What are the most common methods to improve the water solubility of HDC?
A2: Several techniques can be employed to enhance the aqueous solubility of HDC. The most effective and commonly used methods include:
-
Complexation with Cyclodextrins: Encapsulating the HDC molecule within the hydrophobic cavity of a cyclodextrin (B1172386) can significantly increase its apparent water solubility.
-
Formation of Amorphous Solid Dispersions: Dispersing HDC in a polymeric carrier in an amorphous state can improve its dissolution rate and solubility compared to its crystalline form.
-
Use of Co-solvents: The solubility of HDC can be increased in a mixture of water and a miscible organic solvent.
-
Micellar Solubilization with Surfactants: Surfactants can form micelles that encapsulate HDC, thereby increasing its concentration in aqueous solutions.
Q3: Is salt formation a viable method for improving HDC solubility?
A3: Salt formation is a common strategy to increase the solubility of acidic or basic drugs.[1] Flavonoids possess weakly acidic phenolic hydroxyl groups, which could potentially be used for salt formation. However, this method is less commonly reported for flavonoids like HDC compared to other techniques. The success of salt formation depends on the pKa of the compound and the ability to form a stable salt that readily dissociates in water.[1] For instance, combining a drug with an artificial sweetener to form a salt has been shown to improve the solubility of the parent drug.[2]
Q4: How much can I expect the water solubility of HDC to increase with these methods?
A4: The degree of solubility enhancement is highly dependent on the chosen method and the specific experimental conditions. For structurally related flavonoids like hesperetin, improvements of over 1000-fold have been reported with cyclodextrin complexation.[3] Amorphous solid dispersions have also shown significant increases in apparent solubility, with reports of over 200-fold improvement for hesperetin.[4][5] The use of co-solvents can also lead to substantial increases; for example, the solubility of Neohesperidin Dihydrochalcone (a glycoside of HDC) in a 50:50 (v/v) ethanol/water mixture is over 300 times higher than in water alone at 20°C.[6]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Complexation with Cyclodextrins
| Potential Cause | Troubleshooting Step |
| Incorrect Molar Ratio | The stoichiometry of the HDC:cyclodextrin complex is crucial. A 1:1 molar ratio is often a good starting point, but optimization may be required. |
| Inefficient Mixing/Kneading | Ensure thorough and consistent mixing or kneading to facilitate the inclusion of the HDC molecule into the cyclodextrin cavity. |
| Inappropriate Solvent | While water is the primary solvent, using a water-ethanol mixture can sometimes improve the initial dissolution of both HDC and cyclodextrin, leading to better complexation. |
| Suboptimal Temperature | Temperature can influence the complexation efficiency. Experiment with a range of temperatures during the preparation process. |
Issue 2: Precipitation of HDC from Co-solvent or Surfactant Solutions
| Potential Cause | Troubleshooting Step |
| Exceeding the Solubility Limit | Even with enhancers, there is a saturation point. Determine the maximum solubility in your chosen system to avoid precipitation upon standing or temperature changes. |
| pH Shift | The pH of the solution can affect the stability and solubility of HDC. Buffer the solution to a pH where HDC is most stable and soluble. |
| Incompatible Excipients | Other components in your formulation may be interacting with the HDC or the solubilizing agent, causing it to precipitate. Evaluate the compatibility of all ingredients. |
Issue 3: Amorphous Solid Dispersion Fails to Improve Dissolution Rate
| Potential Cause | Troubleshooting Step |
| Recrystallization of HDC | The amorphous form is thermodynamically unstable and can revert to the crystalline state. Ensure rapid solvent removal and proper storage conditions (low humidity and temperature). |
| Poor Polymer Selection | The choice of polymer is critical. Polymers like PVP K30 and Mannitol are commonly used.[5] The polymer should be able to form a stable, amorphous dispersion with HDC. |
| Insufficient Polymer Ratio | A higher ratio of polymer to HDC is often required to maintain the amorphous state and enhance dissolution. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound and related compounds, along with the improvements achieved through various enhancement techniques.
| Compound | Solvent/System | Temperature | Solubility | Fold Increase | Reference |
| This compound | Water (estimated) | 25°C | 63.05 mg/L | - | [7] |
| Neohesperidin Dihydrochalcone | Water | Room Temp. | 0.4 g/L | - | [8] |
| Neohesperidin Dihydrochalcone | Water | 80°C | 650 g/L | 1625 | [8] |
| Neohesperidin Dihydrochalcone | Ethanol | 20°C | 12 g/L | 30 (vs. water) | [6] |
| Neohesperidin Dihydrochalcone | Ethanol/Water (50:50 v/v) | 20°C | 123 g/L | 307.5 (vs. water) | [6] |
| Hesperetin | Water | - | ~0.005 mg/mL | - | [5] |
| Hesperetin | Amorphous System with Piperine and Kollidon VA64 | - | >1 mg/mL | ~245 | [5] |
| Hesperetin | HP-β-CD Complex | - | >12.0 mg/mL | >2000 | |
| Hesperetin | TPGS Micelles | - | 1031.00 µg/mL | 21.5 | |
| Hesperetin | Phosphatidylcholine Complexes | - | 991.10 µg/mL | 20.7 | |
| Hesperidin (B1673128) | Water | - | 0.003 mg/mL | - | [5] |
| Hesperidin | Solid Dispersion with Mannitol | - | - | 24.05 | [5] |
Experimental Protocols
Protocol 1: Preparation of HDC-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Calculation: Calculate the required mass of HDC and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) for a 1:1 molar ratio.
-
Mixing: Accurately weigh and mix the calculated amounts of HDC and HP-β-CD powder in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating with a pestle to form a thick, uniform paste.
-
Drying: Continue kneading for a specified period (e.g., 60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Processing: The dried complex is pulverized into a fine powder and stored in a desiccator.
Protocol 2: Preparation of HDC Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific weight ratio of HDC and a polymer carrier (e.g., PVP K30) in a suitable solvent, such as ethanol. A common starting ratio is 1:5 (HDC:polymer).
-
Mixing: Stir the solution until both components are completely dissolved, forming a clear solution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Final Drying: The resulting solid film is further dried under vacuum to remove any residual solvent.
-
Pulverization: The dried solid dispersion is then scraped, pulverized, and passed through a sieve to obtain a uniform powder, which should be stored in a desiccator.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Enhanced water solubility, antioxidant activity, and oral absorption of hesperetin by D-α-tocopheryl polyethylene glycol 1000 succinate and phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hesperetin dihydrochalcone stability at different pH and temperatures
Welcome to the Technical Support Center for Hesperetin Dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of HDC under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of Hesperetin Dihydrochalcone (HDC) at different pH values?
A1: this compound is generally considered to be stable in acidic to neutral conditions at room temperature.[1] Stability studies submitted for regulatory review have shown that in model beverage applications at pH 2, 3, and 4, HDC is stable for up to 84 days under accelerated storage conditions (40°C).[1] As the aglycone of neohesperidin (B1678168) dihydrochalcone (NHDC), its formation is noted as a result of NHDC hydrolysis under acidic conditions, particularly at elevated temperatures.[2][3]
Q2: How does temperature affect the stability of HDC?
A2: Elevated temperatures can accelerate the degradation of HDC. In an accelerated stability test, a solution of HDC in 1,2-propanediol stored at 40°C with oxygen pressure showed over 92.9% recovery after 168 hours, which was considered to correspond to a 12-month shelf life at room temperature.[1] For its parent compound, neohesperidin dihydrochalcone (NHDC), increasing temperature from 25°C to 100°C at a constant pH generally decreases the time until degradation is detected.[3]
Q3: What are the expected degradation products of HDC under stress conditions?
A3: Under conditions of high acidity and temperature, the parent glycoside, neohesperidin dihydrochalcone, hydrolyzes to form HDC, glucose, and rhamnose.[3] Further degradation of HDC itself can occur, though specific pathways are less documented in publicly available literature. For the related compound hesperidin, forced degradation studies under acidic and basic conditions have identified several degradation products, suggesting that the dihydrochalcone structure can be susceptible to hydrolysis.[4]
Q4: Can I expect HDC to be stable during long-term storage?
A4: Yes, under appropriate conditions. Stability tests on a batch of HDC at room temperature showed that the recovery was consistently higher than 95% at 7, 18, and 33 months from the manufacturing date.[1] For optimal stability, it is recommended to store HDC in a cool, dark place and in a tightly sealed container to protect it from light and moisture.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Unexpectedly rapid degradation of HDC in solution. | High pH of the medium: Flavonoids can be unstable in alkaline conditions. | Ensure the pH of your solution is within the acidic to neutral range (pH 2-7). Use appropriate buffer systems to maintain a stable pH. |
| Elevated temperature: Thermal degradation can occur, especially in solution. | Store stock solutions and experimental samples at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. | |
| Presence of oxidative agents: HDC, as a phenolic compound, can be susceptible to oxidation. | Degas solvents and use antioxidants if compatible with your experimental design. Store under an inert atmosphere (e.g., nitrogen or argon) if necessary. | |
| Inconsistent results in stability studies. | Inaccurate quantification method: Improperly validated analytical methods can lead to variable results. | Develop and validate a stability-indicating HPLC method for the accurate quantification of HDC and its degradation products. (See Experimental Protocols section). |
| Variability in storage conditions: Fluctuations in temperature or light exposure can affect stability. | Use calibrated and monitored storage equipment. Protect samples from light by using amber vials or covering them with aluminum foil. | |
| Formation of unknown peaks in chromatograms. | Degradation of HDC: New peaks may correspond to degradation products. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, thermal stress) to intentionally generate degradation products and identify their retention times. Use mass spectrometry (LC-MS) to elucidate the structures of the unknown peaks. |
Data on Stability
While specific kinetic data for the degradation of this compound is limited in publicly available literature, the stability of its parent compound, Neohesperidin Dihydrochalcone (NHDC), provides valuable insights, as HDC is a primary product of its hydrolysis.
Table 1: Stability of this compound in Model Beverage Applications under Accelerated Conditions (40°C) [1]
| pH | Time (days) | Recovery |
| 2 | 84 | >90% (inferred from report) |
| 3 | 84 | >90% (inferred from report) |
| 4 | 84 | >90% (inferred from report) |
Table 2: Half-life of Neohesperidin Dihydrochalcone (NHDC) at Various pH and Temperatures
| pH | Temperature (°C) | Half-life (days) | Reference |
| 4.5 | 20 | 164 (t90%) | [5] |
| 8.0 | 20 | 359 | [5] |
Note: The degradation of NHDC often leads to the formation of HDC, implying that conditions leading to NHDC degradation will result in the appearance of HDC.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of HDC under various stress conditions.
-
Preparation of HDC Stock Solution:
-
Prepare a stock solution of HDC (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or ethanol.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period.
-
Oxidative Degradation: Mix the HDC stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Incubate the HDC stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the HDC stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Example HPLC-UV Method for Quantification
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µL
Visualizations
References
- 1. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of neohesperidine dihydrochalcone (E 959) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Hesperetin Dihydrochalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Hesperetin (B1673127) Dihydrochalcone (HDC).
Frequently Asked Questions (FAQs)
Q1: What is Hesperetin Dihydrochalcone (HDC), and what are its potential therapeutic benefits?
This compound (HDC) is a flavonoid derived from the hydrogenation of hesperetin, a natural flavanone (B1672756) found in citrus fruits. It is known for its potent antioxidant, anti-inflammatory, and potential sweetening and flavor-modifying properties. Research suggests its utility in various therapeutic areas, though its clinical application is often hindered by poor bioavailability.
Q2: What are the primary reasons for the poor bioavailability of this compound?
The primary factors contributing to the poor oral bioavailability of HDC are:
-
Low Aqueous Solubility: HDC is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Intestinal and Hepatic Metabolism: Like many flavonoids, HDC is subject to extensive metabolism by gut microbiota and phase II enzymes in the intestines and liver.[1] This rapid conversion into metabolites reduces the systemic exposure to the parent compound.
Q3: What is the relationship between Neohesperidin Dihydrochalcone (NHDC) and this compound (HDC)?
Neohesperidin Dihydrochalcone (NHDC) is a glycosylated form of HDC. In the gastrointestinal tract, NHDC is often metabolized by the gut microbiota, which cleaves off the sugar moiety (deglycosylation) to yield this compound (HDC).[1] Therefore, HDC can be considered a primary metabolite of NHDC, and strategies to improve the bioavailability of one are often applicable to the other.
Troubleshooting Guide: Formulation Strategies
This section provides guidance on common issues encountered when developing formulations to enhance the bioavailability of HDC.
Issue 1: Low solubility of HDC in aqueous media for in vitro assays.
-
Problem: Difficulty in preparing stock solutions and conducting dissolution studies due to the hydrophobic nature of HDC.
-
Troubleshooting:
-
Co-solvents: Utilize a small percentage of organic solvents such as ethanol (B145695) or DMSO to prepare concentrated stock solutions, which can then be diluted in aqueous buffers. Ensure the final solvent concentration is low enough to not affect cellular assays.
-
pH adjustment: The solubility of some flavonoids can be influenced by pH. Investigate the solubility of HDC in buffers with different pH values relevant to your experimental conditions.
-
Amorphous Solid Dispersions: Consider preparing a solid dispersion of HDC with a hydrophilic carrier. This can significantly enhance its apparent solubility.
-
Issue 2: Inconsistent results in animal pharmacokinetic studies.
-
Problem: High variability in plasma concentrations of HDC between individual animals.
-
Troubleshooting:
-
Fasting State: Ensure that animals are fasted overnight before oral administration of HDC formulations. The presence of food can significantly impact the absorption of lipophilic compounds.
-
Formulation Stability: Verify the physical and chemical stability of your formulation. For nanoformulations, ensure that there is no aggregation or drug precipitation before administration.
-
Dosing Vehicle: The choice of dosing vehicle can influence absorption. For preclinical studies, a simple suspension in a vehicle like 0.5% carboxymethylcellulose can be a starting point, but more advanced formulations are recommended for bioavailability enhancement.
-
Issue 3: Low encapsulation efficiency in nanoformulations.
-
Problem: A significant portion of HDC is not successfully encapsulated within the nanoparticles.
-
Troubleshooting:
-
Optimize Drug-to-Carrier Ratio: Systematically vary the ratio of HDC to the carrier material (e.g., polymer, lipid) to find the optimal loading capacity.
-
Solvent Selection: The choice of organic solvent used during the preparation of nanoparticles can impact encapsulation efficiency. Experiment with different solvents that have good solubility for both HDC and the carrier.
-
Processing Parameters: For techniques like nanoemulsification, parameters such as sonication time and energy input can influence droplet size and encapsulation. For solid dispersions prepared by solvent evaporation, the rate of evaporation can be a critical factor.
-
Strategies to Enhance this compound Bioavailability
Several formulation strategies have been shown to significantly improve the solubility and bioavailability of hesperetin and its derivatives.
Nanoformulations
Encapsulating HDC into nanocarriers can enhance its solubility, protect it from degradation, and improve its absorption.
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. They can significantly increase the solubility and lymphatic transport of lipophilic drugs like HDC. A study on hesperetin nanoemulsion showed a 5.67-fold increase in the area under the curve (AUC) compared to a suspension.[2]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level. This can convert the crystalline drug into a more soluble amorphous form.
Co-administration with Bioenhancers
-
Piperine (B192125): This alkaloid from black pepper is a well-known bioenhancer that can inhibit drug-metabolizing enzymes and P-glycoprotein, a transporter that pumps drugs out of cells. Co-administration of piperine with hesperetin in the form of a co-crystal has been shown to increase the bioavailability of hesperetin by six-fold.[3]
Data on Bioavailability Enhancement of Hesperetin (as a proxy for HDC)
| Formulation Strategy | Key Pharmacokinetic Parameter | Fold Increase vs. Control | Reference |
| Nanoemulsion | Area Under the Curve (AUC) | 5.67 | [2] |
| Maximum Concentration (Cmax) | 2.64 | [2] | |
| Co-crystal with Piperine | Area Under the Curve (AUC) | 6.0 | [3] |
| Maximum Concentration (Cmax) | 5.1 | [3] | |
| Amorphous System with Piperine | Apparent Solubility | 245 | [4] |
Experimental Protocols
Preparation of this compound Nanoemulsion (Adapted from Hesperetin Protocol)
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of HDC to improve its oral bioavailability.
Materials:
-
This compound (HDC)
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Tween 80
-
Co-surfactant: Transcutol P
-
Aqueous phase: Deionized water
Procedure:
-
Screening of Excipients: Determine the solubility of HDC in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram: To identify the nanoemulsion region, titrate mixtures of the oil phase and a surfactant/co-surfactant mixture (Smix) with the aqueous phase.
-
Preparation of HDC-loaded Nanoemulsion: a. Dissolve a predetermined amount of HDC in the selected oil. b. Add the required amount of the Smix to the oil phase and mix thoroughly. c. Slowly add the aqueous phase to the oil-Smix mixture under gentle magnetic stirring until a transparent and homogenous nanoemulsion is formed.
-
Characterization: a. Droplet Size and Polydispersity Index (PDI): Use dynamic light scattering (DLS) to measure the size and size distribution of the nanoemulsion droplets. b. Zeta Potential: Determine the surface charge of the droplets to assess the stability of the nanoemulsion. c. Encapsulation Efficiency: Separate the free HDC from the nanoemulsion by ultracentrifugation and quantify the amount of encapsulated HDC using a suitable analytical method like HPLC.
Preparation of this compound Solid Dispersion (Adapted from Hesperidin Protocol)
Objective: To enhance the dissolution rate of HDC by preparing a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound (HDC)
-
Hydrophilic carrier: Polyvinylpyrrolidone (PVP K30) or Mannitol
-
Solvent: Ethanol
Procedure (Solvent Evaporation Method):
-
Dissolve both HDC and the carrier (e.g., PVP K30) in ethanol in a specific ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further use.[5]
Characterization:
-
Dissolution Studies: Perform in vitro dissolution testing in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile of the solid dispersion with that of pure HDC.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of HDC in the solid dispersion.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure, Solubility, and Pharmacokinetic Study on a Hesperetin Cocrystal with Piperine as Coformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japtronline.com [japtronline.com]
Optimizing reaction conditions for Hesperetin dihydrochalcone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Hesperetin (B1673127) Dihydrochalcone (B1670589).
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for Hesperetin Dihydrochalcone synthesis?
A1: The two primary starting materials are Hesperidin (B1673128) and Hesperetin. Hesperidin is a flavanone (B1672756) glycoside abundant in citrus fruits, which is first converted to Hesperidin Dihydrochalcone and then hydrolyzed.[1][2] Hesperetin, the aglycone of Hesperidin, can also be used for direct conversion through catalytic hydrogenation.[3]
Q2: What are the key steps in the synthesis of this compound from Hesperidin?
A2: The synthesis from Hesperidin is typically a one-pot method involving two main steps:
-
Catalytic Hydrogenation: Hesperidin undergoes hydrogenation in an alkaline environment (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) to form Hesperidin Dihydrochalcone.[1]
-
Acid Hydrolysis: The glycosidic bond in Hesperidin Dihydrochalcone is then cleaved under acidic conditions to yield this compound.[1][2]
Q3: Which catalysts are commonly used for the hydrogenation step?
A3: Common catalysts for the hydrogenation of both Hesperidin and Hesperetin include Raney nickel and platinum-iron-nickel hydroxide composite nanoparticles.[1][3] Palladium and platinum are also mentioned as suitable hydrogenation catalysts.[4]
Q4: How is the crude this compound typically purified?
A4: The most common method for purification is recrystallization.[1][2] Ethanol (B145695) solutions of varying concentrations (e.g., 45%, 50%, 55%) are frequently used for this purpose.[1][2] Another method involves heating the crude product in purified water, followed by centrifugation and drying.[3]
Q5: What are some of the challenges in this compound synthesis?
A5: A key challenge is the low solubility of the starting material, Hesperidin, which can limit the efficiency of the reaction.[5] Over-hydrolysis during the acid hydrolysis step can also be an issue, potentially leading to lower yields of the desired product.[5] The aglycone, this compound, is also noted to be poorly soluble.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete hydrogenation. 2. Incomplete hydrolysis. 3. Over-hydrolysis of the product. 4. Suboptimal pH or temperature. 5. Catalyst deactivation. | 1. Increase reaction time for hydrogenation (e.g., from 3 to 5 hours).[1][2] 2. Ensure complete hydrolysis by monitoring the reaction (e.g., for 5 hours) and maintaining the acidic pH (e.g., pH 2).[1][2] 3. Carefully control the duration and temperature of the acid hydrolysis step.[5] 4. Optimize the pH of the alkaline solution for hydrogenation (e.g., 5% NaOH or KOH) and the temperature (e.g., 40°C).[1] 5. Ensure the catalyst is fresh and used in the correct proportion (e.g., 3-7% of the starting material mass).[1][2] |
| Impure Final Product | 1. Incomplete reaction leaving unreacted starting materials or intermediates. 2. Formation of by-products. 3. Inefficient purification. | 1. Monitor reaction completion using appropriate analytical techniques (e.g., HPLC). 2. Control reaction conditions such as temperature and pH to minimize side reactions. Using hydrochloric acid for pH adjustment is noted to prevent other oxidation reactions.[1][2] 3. Optimize the recrystallization process by adjusting the solvent (e.g., ethanol concentration) and the volume of the solvent used.[1][2] Multiple recrystallization steps may be necessary. |
| Poor Solubility of Starting Material (Hesperidin) | Hesperidin is known to have poor water solubility. | Consider enzymatic approaches or the use of hesperidin complexes (e.g., hesperidin-Cu(II) complex) to improve solubility and reaction efficiency.[5][7] |
| Difficulty in Isolating the Product | The product may not crystallize properly from the reaction mixture. | After hydrolysis, cool the solution to a low temperature (e.g., below 10°C) and allow sufficient time for crystallization (e.g., 24 hours).[1][2] |
Data Presentation: Reaction Condition Optimization
Table 1: Synthesis of this compound from Hesperidin
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference(s) |
| Starting Material | Hesperidin | Hesperidin | Neohesperidin | [1],[2] |
| Alkaline Solution | 5% NaOH | 5% KOH | NaOH | [1],[2] |
| Hesperidin:Alkali Ratio (w/w) | 1:10 | 1:10 | 1:10 | [1],[2] |
| Catalyst | Raney Nickel | Raney Nickel | Three-way Nickel | [1],[2] |
| Catalyst Amount (% of Hesperidin) | 3% | - | 7% | [1],[2] |
| Hydrogenation Temperature | 40°C | - | - | [1] |
| Hydrogenation Time | 3 hours | - | 3 hours | [1],[2] |
| Hydrolysis Acid | HCl | HCl | HCl | [1],[2] |
| Hydrolysis pH | 2 | 2 | 2 | [1],[2] |
| Hydrolysis Time | 5 hours | 5 hours | 5 hours | [1],[2] |
| Crystallization Temperature | < 10°C | < 10°C | < 10°C | [1],[2] |
| Crystallization Time | 24 hours | 24 hours | 24 hours | [1],[2] |
| Purification Solvent (Ethanol) | 45% (15x vol) | 55% (12x vol) | 50% (10x vol) | [1],[2] |
| Final Purity (HPLC) | 94.5% | 96.0% | 95.5% | [1],[2] |
Table 2: Synthesis of this compound from Hesperetin
| Parameter | Condition | Reference(s) |
| Starting Material | Hesperetin | [3] |
| Solvent | Absolute Ethanol | [3] |
| Hesperetin:Solvent Ratio (g:mL) | 1:3 | [3] |
| Catalyst | Platinum-iron-nickel hydroxide composite nanoparticles | [3] |
| Catalyst Amount (% of Hesperetin) | 0.5% - 1% | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 4-5 hours | [3] |
| Purification Method | Heating in purified water (1:3 w/w crude:water) to 80-90°C for 20-40 min, followed by hot centrifugation and drying. | [3] |
| Final Yield | At least 85% | [3] |
Experimental Protocols
Protocol 1: Synthesis from Hesperidin (One-Pot Method)
1. Catalytic Hydrogenation: a. In a suitable reactor, prepare a 5% aqueous solution of sodium hydroxide (NaOH). b. Add hesperidin to the NaOH solution in a 1:10 mass ratio (hesperidin:NaOH solution).[1] c. Add Raney nickel catalyst, equivalent to 3% of the mass of the hesperidin.[1] d. Heat the mixture to 40°C and carry out the hydrogenation reaction for 3 hours under a hydrogen atmosphere.[1]
2. Acid Hydrolysis: a. After the hydrogenation is complete, cool the reaction mixture. b. Adjust the pH of the solution to 2 using hydrochloric acid (HCl).[1] c. Heat the solution and maintain a reflux for 5 hours until the hydrolysis is complete.[1] d. Cool the solution to below 10°C and allow it to crystallize for 24 hours.[1] e. Collect the crude this compound product by suction filtration and dry.[1]
3. Purification: a. Recrystallize the crude product using a 45% ethanol solution (15 times the volume of the crude product).[1] b. Collect the purified crystals by suction filtration and dry to obtain the final product.[1]
Protocol 2: Synthesis from Hesperetin
1. Catalytic Hydrogenation: a. Add hesperetin and absolute ethanol to a reactor in a solid-to-liquid ratio of 1g:3mL.[3] b. Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5-1% of the hesperetin mass).[3] c. Stir the mixture at room temperature for 4-5 hours.[3] d. Evaporate the solvent under reduced pressure to obtain the crude this compound product.[3]
2. Purification: a. Add purified water to the crude product in a 1:3 mass ratio (crude product:water).[3] b. Heat the mixture to 80-90°C and stir for 30 minutes.[3] c. Centrifuge the mixture while hot.[3] d. Dry the resulting solid to obtain the purified this compound.[3]
Visualizations
Caption: Workflow for this compound synthesis from Hesperidin.
Caption: Workflow for this compound synthesis from Hesperetin.
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. US3429873A - Preparation of this compound glucoside - Google Patents [patents.google.com]
- 5. A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. A Novel and High-Effective Biosynthesis Pathway of Hesperetin-7-O-Glucoside Based on the Construction of Immobilized Rhamnosidase Reaction Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthesized Hesperetin Dihydrochalcone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purity analysis of synthesized Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC).
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for determining the purity of synthesized Hesperetin dihydrochalcone?
A1: The most common methods for analyzing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3][4][5][6] HPLC is widely used for quantitative analysis of purity and impurities.[2][4][5] NMR is excellent for structural confirmation and identification of impurities.[1][3] MS provides molecular weight confirmation and can be coupled with chromatography for impurity identification.[1][3][7]
Q2: What are the potential impurities I should look for in my synthesized this compound?
A2: Common impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis. Since this compound is often synthesized from hesperidin, potential impurities include:
-
Hesperidin: The starting material.[8]
-
Hesperetin: An intermediate in the synthesis from hesperidin.[4]
-
Phloretin: A structurally related dihydrochalcone.[4]
-
This compound glucoside: A potential intermediate or side product.[4][6]
-
Residual solvents: From the reaction and purification steps (e.g., ethanol).[8]
Q3: What is the expected molecular weight of this compound?
A3: The molecular weight of this compound is approximately 304.3 g/mol .[1][][10]
Q4: What is a typical purity specification for synthesized this compound?
A4: Commercially available analytical standards of this compound typically have a purity of ≥98% as determined by HPLC.[5][11] Synthesized batches after purification can achieve purities in the range of 95% to over 97%.[8]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing for this compound | 1. Silanol (B1196071) interactions with the column. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column (e.g., C18 ODS). 2. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[2][3] 3. Replace the column if it's old or has been used extensively with harsh conditions. |
| Poor Resolution Between HDC and Impurities (e.g., Hesperetin) | 1. Mobile phase composition is not optimal. 2. Inappropriate column. 3. Flow rate is too high. | 1. Optimize the mobile phase gradient. A gradient elution with acetonitrile (B52724) and acidified water is often effective.[2][3] 2. Ensure a high-quality C18 column is being used.[2][3] 3. Reduce the flow rate to improve separation efficiency. |
| Ghost Peaks in the Chromatogram | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, HPLC-grade solvents for the mobile phase. 2. Run a blank gradient (injecting mobile phase) to identify the source of the ghost peaks. 3. Implement a robust needle wash protocol in the autosampler method. |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump malfunction. | 1. Use a column oven to maintain a constant temperature (e.g., 35 °C).[2] 2. Ensure accurate and consistent preparation of the mobile phase for each run. 3. Check the pump for leaks and ensure it is delivering a stable flow rate. |
General Purity Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Synthesis and Initial Purification | 1. Incomplete reaction. 2. Inefficient purification. | 1. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. 2. Optimize the recrystallization procedure. Using a 50% ethanol (B145695) solution is a documented method for refining the product.[8] Multiple recrystallizations may be necessary. |
| Discrepancy Between HPLC Purity and NMR Purity | 1. Presence of NMR-inactive impurities (e.g., inorganic salts). 2. Presence of impurities that co-elute with the main peak in HPLC but are visible in NMR. 3. Residual solvent not accounted for in HPLC analysis. | 1. Use a different analytical technique, such as quantitative NMR (qNMR), for a more accurate purity assessment. 2. Adjust the HPLC method (e.g., change the gradient, mobile phase, or column) to try and resolve co-eluting peaks. 3. Analyze the sample for residual solvents using Gas Chromatography (GC) or a specific NMR method. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or acetic acid).
-
Methanol (B129727) (HPLC grade) for sample preparation.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Gradient: A linear gradient can be optimized, for example, starting with a higher concentration of Mobile Phase A and increasing the concentration of Mobile Phase B over time to elute impurities and the main compound.
-
Column Temperature: 35 °C.[2]
-
Detection Wavelength: UV detection, with the specific wavelength to be determined by running a UV scan of this compound (a wavelength around 280 nm is a good starting point for flavonoids).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.[12] Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in methanol to a similar concentration as the standard solution.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (methanol) to ensure a clean baseline.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the synthesized sample by comparing the peak area of this compound in the sample to the calibration curve. Purity is often expressed as a percentage area of the main peak relative to the total area of all peaks.
-
Protocol 2: Structural Confirmation by ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
TMS (Tetramethylsilane) as an internal standard (if not already in the solvent).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
Analysis:
-
Acquire a ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks.
-
Compare the chemical shifts, splitting patterns, and integrations to a reference spectrum of this compound or to predicted values to confirm the structure. Pay close attention to signals from potential impurities.
-
Data Presentation
Table 1: Comparison of Purity Results from Different Synthesis Batches
| Batch ID | Synthesis Method | Purification Method | Purity by HPLC (%) |
| HDC-01 | One-pot from Hesperidin | Single Recrystallization (50% EtOH) | 95.5[8] |
| HDC-02 | One-pot from Hesperidin | Single Recrystallization (55% EtOH) | 96.0[8] |
| HDC-03 | One-pot from Hesperidin | Single Recrystallization (50% EtOH) | 97.1[8] |
| HDC-Ref | Commercial Standard | N/A | ≥98.0[5][11] |
Visualizations
Caption: General workflow for purity analysis of synthesized this compound.
Caption: Step-by-step workflow for HPLC analysis of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CAS 21940-36-3 | this compound glucoside [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. extrasynthese.com [extrasynthese.com]
- 12. ijpsonline.com [ijpsonline.com]
Preventing degradation of Hesperetin dihydrochalcone in solution
Welcome to the Technical Support Center for Hesperetin Dihydrochalcone (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of HDC in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your solutions and the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered when working with this compound in solution, focusing on preventing its degradation.
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: this compound has very low solubility in aqueous solutions, which is a primary reason for cloudiness or precipitation. This can be mistaken for degradation. HDC is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and 1,2-propanediol.[1][2]
-
Troubleshooting:
-
Use of Co-solvents: Prepare a stock solution of HDC in an appropriate organic solvent such as ethanol, DMSO, or 1,2-propanediol before diluting it to the final concentration in your aqueous buffer.[1][2] For cell culture experiments, ensure the final concentration of the organic solvent is compatible with your cells.
-
pH Adjustment: While specific data for HDC is limited, its precursor, Neohesperidin Dihydrochalcone (NHDC), is most stable in a pH range of 3-5.[3] Degradation increases in more acidic or alkaline conditions. It is advisable to maintain your HDC solution in a slightly acidic to neutral buffer.
-
Solubility Enhancers: Consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that improve the aqueous solubility of flavonoids like hesperetin.[4]
-
Q2: I am concerned about the degradation of my this compound solution during storage. What are the optimal storage conditions?
A2: The stability of HDC in solution is influenced by temperature, light, and pH.
-
Troubleshooting:
-
Temperature: Store HDC solutions at low temperatures, such as 2-8°C for short-term storage. For long-term storage, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles. Studies on the related compound hesperidin (B1673128) show that higher temperatures accelerate degradation.[1]
-
Light Exposure: Protect your HDC solutions from light by using amber vials or by wrapping the container in aluminum foil. Flavonoids can be susceptible to photodegradation.[5]
-
pH: As mentioned, a slightly acidic to neutral pH is likely to be optimal for the stability of HDC.[3]
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize oxidation.
-
Q3: How can I be sure that my this compound is not degrading during my experiment?
A3: Regular monitoring of the concentration and purity of your HDC solution is crucial.
-
Troubleshooting:
-
Analytical Monitoring: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of HDC over the course of your experiment. A decrease in the peak area corresponding to HDC and the appearance of new peaks can indicate degradation.
-
Control Samples: Always include control samples of your HDC solution that are not subjected to the experimental conditions to differentiate between experimental effects and degradation.
-
Freshly Prepared Solutions: Whenever possible, prepare fresh solutions of HDC for your experiments to minimize the impact of any potential degradation during storage.
-
Quantitative Data on Stability
Direct quantitative data on the degradation of this compound is limited. However, stability data for HDC in a specific solvent and for its precursor, Neohesperidin Dihydrochalcone (NHDC), under various conditions can provide valuable insights.
Table 1: Stability of this compound in 1,2-Propanediol
| Concentration (% w/w) | Storage Conditions | Duration | Recovery (%) |
| 5, 10, 15, 20 | 40°C in the dark | 4 weeks | >89.9 |
| 20 | 40°C, 5 bar oxygen pressure | 168 hours | >92.9 |
Data from an accelerated stability study. A 4-week duration in this study is considered equivalent to 4 months of shelf life at room temperature.[2]
Table 2: Degradation of Neohesperidin Dihydrochalcone (a precursor to HDC) in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) |
| 1.0 | 60 | 14.4 hours |
| 2.0 | 60 | 11.8 days |
| 3.0 | 60 | 36.1 days |
| 4.0 | 60 | 45.2 days |
| 5.0 | 60 | 37.0 days |
| 6.0 | 60 | 12.8 days |
| 7.0 | 60 | 1.9 days |
These data indicate that the precursor to HDC is most stable in the pH range of 3-5.[3]
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
This protocol provides a general procedure for preparing an HDC solution for in vitro experiments.
Materials:
-
This compound (HDC) powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 1,2-Propanediol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of HDC powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or 1,2-propanediol to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the HDC is completely dissolved. This may require gentle warming (e.g., 37°C).
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the same solvent to create intermediate concentrations if needed.
-
To prepare the final working solution, add the required volume of the stock or intermediate solution to your pre-warmed aqueous experimental buffer.
-
Vortex immediately after adding the HDC solution to the buffer to ensure it is well-dispersed and to prevent precipitation.
-
Ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light.
-
Prepare fresh working solutions for each experiment.
-
Protocol for Stability Assessment of this compound using HPLC
This protocol outlines a method for conducting a forced degradation study to assess the stability of HDC under various stress conditions.
1. Preparation of HDC Solution:
-
Prepare a stock solution of HDC in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the HDC stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the HDC stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature for a defined period.
-
Thermal Degradation: Incubate the HDC stock solution at an elevated temperature (e.g., 60-80°C) in a temperature-controlled oven.
-
Photodegradation: Expose the HDC stock solution to UV light (e.g., 254 nm or 365 nm) or sunlight for a defined period. A control sample should be kept in the dark.
3. Sample Analysis by HPLC:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acid and base hydrolyzed samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated HPLC method. A typical method for related flavonoids involves:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small amount of acid like formic acid or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where HDC has maximum absorbance (e.g., around 280 nm).
-
Quantification: Calculate the percentage of HDC remaining at each time point by comparing the peak area to that of an unstressed control sample.
-
4. Data Analysis:
-
Plot the percentage of remaining HDC against time for each stress condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Visualizations
Degradation Pathway of Neohesperidin Dihydrochalcone
Caption: Proposed degradation pathway of Neohesperidin Dihydrochalcone.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation stability testing of HDC.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. mdpi.com [mdpi.com]
- 3. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 4. (PDF) Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin (2022) | Lin Chen | 4 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hesperetin Dihydrochalcone (HDC) Quantification by HPLC
Welcome to the technical support center for the HPLC quantification of Hesperetin Dihydrochalcone (B1670589) (HDC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of HDC. The questions are designed to guide you from problem identification to resolution.
Category 1: Chromatographic & Peak Shape Issues
Q1: Why is my Hesperetin dihydrochalcone peak tailing?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can compromise peak integration and reduce resolution.[3] The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual, unbonded silanol groups on the silica-based C18 column can interact strongly with polar analytes like HDC, causing tailing.[1][4]
-
Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase.[5]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of HDC, causing variable interactions with the column.[5]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[3][5]
Solutions:
-
Adjust Mobile Phase pH: Use a low-pH mobile phase (e.g., pH 2.5-3.0) with an additive like 0.1% formic acid to suppress the ionization of silanol groups.[1]
-
Reduce Sample Concentration: Dilute your sample or reduce the injection volume to prevent column overload.[2]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups and are less prone to tailing.[1]
-
Flush the Column: Implement a regular column flushing routine with a strong solvent (like 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) to remove contaminants.[6]
Q2: My HDC peak is fronting. What is the cause?
A2: Peak fronting, the inverse of tailing where the first half of the peak is broad, is often caused by:
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to a distorted peak shape.[2]
-
Concentration Overload: Injecting a sample that is too concentrated can cause fronting.[5]
-
Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, leading to fronting.[3]
Solutions:
-
Check Sample Solubility: Ensure HDC is completely dissolved. You may need to sonicate the sample or use a different solvent.[7]
-
Dilute the Sample: Reduce the concentration of your sample.[2]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, it should ideally be weaker than the mobile phase.[3]
Q3: The retention time for my HDC peak is shifting between injections. Why?
A3: Retention time (RT) shifts can invalidate your results. Common causes include:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant RT shifts.[6]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection.[6]
-
Pump Malfunction: Fluctuations in pump pressure or flow rate will directly affect retention times.[6]
-
Column Temperature Changes: Variations in the column oven temperature can cause RT to drift.[8]
Solutions:
-
Prepare Mobile Phase Carefully: Use a graduated cylinder for accurate measurements and ensure thorough mixing. Prepare fresh mobile phase daily.
-
Ensure Proper Equilibration: Equilibrate the column for at least 15-30 minutes with the mobile phase, or until a stable baseline is achieved, before starting a sequence.
-
Check Pump Performance: Monitor the pump pressure for fluctuations. Purge the pump to remove air bubbles.[9]
-
Use a Column Oven: Maintain a constant column temperature (e.g., 35 °C) to ensure reproducible chromatography.[10][11]
Category 2: Baseline and Sensitivity Issues
Q4: I'm observing a noisy or drifting baseline. How can I fix it?
A4: A stable baseline is critical for accurate quantification. Noise or drift can be caused by:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can create a noisy baseline, especially in gradient elution.
-
Air Bubbles: Air bubbles in the pump or detector cell are a common source of baseline noise.[9]
-
Detector Lamp Issues: An aging detector lamp can cause baseline drift.
-
Column Bleed: Degradation of the column's stationary phase can lead to a rising baseline, particularly at higher temperatures or in gradient analysis.
Solutions:
-
Use High-Purity Solvents: Use HPLC-grade solvents and additives. Filter and degas the mobile phase before use.[12]
-
Degas Solvents: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[9]
-
Purge the System: Purge the pump and detector flow cell to remove any trapped air.[12]
-
Check Detector Lamp: Note the lamp's usage hours and replace it if necessary.
Q5: The sensitivity for my HDC peak is low. How can I improve it?
A5: Low sensitivity can be due to several factors:
-
Suboptimal Detection Wavelength: The chosen wavelength may not be the absorbance maximum (λmax) for HDC.
-
Sample Degradation: HDC may be unstable in the prepared solution. Studies show HDC is generally stable at acidic pH values (pH 2-4) but can degrade under certain conditions.[13][14]
-
Low Sample Concentration: The amount of analyte injected is below the method's limit of detection.
-
Detector Malfunction: Issues with the detector lamp or flow cell can reduce signal intensity.[12]
Solutions:
-
Optimize Wavelength: Determine the λmax of HDC in your mobile phase using a UV-Vis spectrophotometer or a DAD/PDA detector. A common wavelength for related flavonoids is around 280-288 nm.
-
Ensure Sample Stability: Prepare samples fresh and store them appropriately (e.g., refrigerated and protected from light).[15] HDC is reported to be stable for extended periods under acidic conditions.[13]
-
Increase Sample Concentration: If possible, concentrate the sample or increase the injection volume (while being mindful of potential overload).
-
Check Detector Performance: Verify detector lamp energy and ensure the flow cell is clean.[9]
Quantitative Data & Experimental Protocols
Table 1: HPLC Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with free silanols on the column.[1] | Lower mobile phase pH to ~2.5-3.0 with 0.1% formic or acetic acid.[1] |
| Column overload (mass overload). | Reduce sample concentration or injection volume.[5] | |
| Peak Fronting | Poor sample solubility in injection solvent. | Use a weaker injection solvent, ideally the mobile phase itself.[3] |
| Column overload (concentration overload). | Dilute the sample.[5] | |
| Shifting Retention Time | Inconsistent mobile phase composition or flow rate.[6] | Prepare mobile phase accurately; purge and prime the pump.[6][9] |
| Column temperature fluctuations.[8] | Use a thermostatically controlled column compartment.[10][11] | |
| Noisy Baseline | Air bubbles in the system.[9] | Degas the mobile phase and purge the pump/detector.[9] |
| Contaminated mobile phase or solvents. | Use fresh, HPLC-grade solvents and filter the mobile phase. | |
| Low Sensitivity | Suboptimal detection wavelength. | Determine λmax of HDC (typically ~280-288 nm). |
| Sample degradation.[14] | Prepare samples fresh; store in amber vials at 2-8 °C.[15] |
Protocol: Standard HPLC Method for this compound Quantification
This protocol provides a robust starting point for the quantification of HDC.
1. Materials and Reagents:
-
This compound (HDC) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (ACS grade or higher)
-
Ultrapure Water (18.2 MΩ·cm)
2. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of HDC reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[16]
-
Working Solutions (e.g., 1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards. Store all solutions at 2-8 °C and protect from light.[16]
3. Sample Preparation:
-
Accurately weigh the sample containing HDC.
-
Extract HDC using a suitable solvent (e.g., methanol) with the aid of sonication for ~15 minutes.[7]
-
Centrifuge the extract (e.g., at 10,000 rpm for 5 minutes) to pellet insoluble matter.[7]
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[17]
4. HPLC Operating Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient Elution (example below) |
| Flow Rate | 0.9 - 1.2 mL/min[7][10] |
| Column Temperature | 35 °C[10][11] |
| Detection Wavelength | ~284 nm |
| Injection Volume | 10 - 20 µL |
5. Example Gradient Elution Program:
| Time (min) | % Solvent A (0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0.0 | 90% | 10% |
| 20.0 | 50% | 50% |
| 25.0 | 10% | 90% |
| 28.0 | 90% | 10% |
| 30.0 | 90% | 10% |
Visual Guides & Workflows
HPLC Troubleshooting Workflow
This diagram provides a logical flow for diagnosing common HPLC peak shape problems.
General HPLC Quantification Workflow
This diagram outlines the standard experimental process for quantifying HDC.
Hesperetin's Role in the Nrf2 Signaling Pathway
Hesperetin, the aglycone of Hesperidin and structurally related to HDC, is known to exert antioxidant effects by activating the Nrf2 signaling pathway.[18][19] This pathway is crucial for cellular defense against oxidative stress.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. mastelf.com [mastelf.com]
- 10. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. ijpsonline.com [ijpsonline.com]
- 17. scispace.com [scispace.com]
- 18. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Sweetness Profile of Hesperetin Dihydrochalcone (HDC)
Welcome to the technical support center for Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the sweetness profile of HDC in your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is Hesperetin Dihydrochalcone (HDC) and why is it used as a sweetener?
A1: this compound (HDC) is a flavonoid compound derived from the hydrogenation of hesperetin, which is naturally found in citrus fruits. It is known for its intense sweetness, making it a potent, low-calorie sweetening agent. Beyond its sweetness, HDC is also utilized for its flavor-modifying properties, including the ability to mask bitterness.
Q2: What are the main challenges encountered when formulating with HDC?
A2: The primary challenges when working with HDC include:
-
Poor Aqueous Solubility: HDC has limited solubility in water, which can complicate its incorporation into aqueous-based formulations.
-
Lingering Sweet Aftertaste: Like many high-intensity sweeteners, HDC can exhibit a delayed sweetness onset and a lingering aftertaste that may be undesirable in some applications.[1]
-
Potential for Bitterness or Off-Notes: While HDC is an effective bitterness blocker, at certain concentrations or in specific formulations, it can contribute its own off-notes if not properly optimized.
Q3: How can the sweetness of HDC be enhanced?
A3: The sweetness of HDC is most effectively enhanced through synergistic blending with other high-intensity or bulk sweeteners. This approach can lead to a more rounded and sugar-like taste profile, improve the temporal profile (reducing lingering aftertaste), and potentially reduce the total amount of sweetener required.
Troubleshooting Guides
Issue 1: Poor Solubility of HDC in Aqueous Solutions
Symptom: HDC precipitates out of solution or fails to dissolve completely in an aqueous-based formulation.
Possible Causes:
-
Exceeding the solubility limit of HDC in water.
-
Suboptimal pH of the solution.
-
Lack of appropriate co-solvents.
Solutions:
-
Optimize Solvent System:
-
Co-solvents: Incorporate food-grade co-solvents such as ethanol (B145695) or propylene (B89431) glycol into your formulation. The solubility of hesperetin, the precursor to HDC, is significantly higher in alcohols and other organic solvents compared to water.
-
Temperature: Gently heating the solvent during dissolution can increase the solubility of HDC. However, stability at elevated temperatures should be verified for the final application.
-
-
Adjust pH: The solubility of flavonoids like hesperetin is pH-dependent. Experiment with adjusting the pH of your formulation to determine the optimal range for HDC solubility.
-
Create Sweetener Blends: Blending HDC with more soluble sweeteners, such as sodium saccharin (B28170) or sodium cyclamate, can improve its overall solubility in the final product.
-
Formulation Technologies: For solid dosage forms or powdered products, consider techniques like spray drying or creating amorphous solid dispersions with polymers to enhance the dissolution rate and apparent solubility.
Issue 2: Lingering Sweet or Bitter Aftertaste
Symptom: A noticeable and persistent sweet or slightly bitter aftertaste is perceived after tasting the formulation containing HDC.
Possible Causes:
-
High concentration of HDC.
-
Lack of complementary sweeteners to round out the taste profile.
Solutions:
-
Synergistic Blending: This is the most effective strategy.
-
Combine HDC with other high-intensity sweeteners that have a faster sweetness onset, such as aspartame (B1666099) or acesulfame-K.
-
A study on the related neohesperidin (B1678168) dihydrochalcone found that a mixture where it contributed 25% of the total sweetness, with saccharin (64%) and cyclamate (11%), resulted in a taste sensation of good quality.[1]
-
Experiment with blends of HDC and steviol (B1681142) glycosides (e.g., Rebaudioside A) or monk fruit extracts (mogrosides) to achieve a more balanced and sugar-like profile.
-
-
Concentration Optimization: Systematically reduce the concentration of HDC in your formulation while evaluating the impact on both sweetness and aftertaste. A lower concentration in a synergistic blend may provide the desired sweetness without the lingering aftertaste.
-
Flavor Modulators: Incorporate natural flavors or taste modulators that are designed to reduce lingering sweetness and block bitterness.
Issue 3: Inconsistent Sweetness Perception in Sensory Panels
Symptom: Sensory panel results for HDC-containing formulations show high variability or do not align with expected sweetness levels.
Possible Causes:
-
Panelist fatigue or adaptation to high-intensity sweeteners.
-
Improper sample presentation and evaluation protocol.
-
Genetic variation in taste perception among panelists (e.g., "tasters" vs. "nontasters" of certain bitter compounds can perceive the intensity of some sweeteners differently).
Solutions:
-
Structured Sensory Protocol: Implement a rigorous sensory evaluation protocol.
-
Provide panelists with adequate rest periods between samples.
-
Use a palate cleanser (e.g., unsalted crackers, room temperature water) between samples.
-
Randomize the order of sample presentation for each panelist to minimize order effects.
-
-
Panelist Training: Ensure panelists are adequately trained in evaluating the sensory attributes of high-intensity sweeteners, including sweetness onset, intensity, and aftertaste.
-
Appropriate Reference Standards: Use a range of sucrose (B13894) solutions as reference standards for sweetness intensity to anchor the panelists' ratings.
Data Presentation
Table 1: Solubility of Hesperetin (HDC Aglycone) in Various Solvents at 298.15 K (25°C)
| Solvent | Molar Solubility (mol/L) | Grams per Liter (g/L) |
| Water | ~1.65 x 10⁻⁵ | ~0.005 |
| Methanol | 1.95 x 10⁻² | 5.90 |
| Ethanol | 1.15 x 10⁻² | 3.48 |
| Acetone | 8.25 x 10⁻² | 24.93 |
| Ethyl Acetate | 1.94 x 10⁻³ | 0.59 |
Data for hesperetin, the direct precursor to HDC. Solubility of HDC is expected to follow similar trends.
Table 2: Example of a Synergistic Sweetener Blend with a Dihydrochalcone
| Sweetener Component | Contribution to Total Sweetness | Purpose in Blend |
| Neohesperidin Dihydrochalcone | 25% | Provides intense, lingering sweetness and masks bitterness. |
| Sodium Saccharin | 64% | Offers a rapid onset of sweetness to balance the temporal profile. |
| Sodium Cyclamate | 11% | Contributes to the overall sweetness and improves solubility. |
This blend was reported to produce a taste sensation of good quality in soft drink applications.[1]
Experimental Protocols
Protocol 1: Sensory Analysis of HDC Sweetness Profile
Objective: To quantitatively and descriptively assess the sweetness intensity, temporal profile, and any off-notes of HDC in a solution.
Materials:
-
HDC powder
-
Deionized water or desired beverage base
-
Sucrose for reference standards
-
50 mL beakers with 3-digit random codes
-
Palate cleansers (e.g., unsalted crackers, room temperature deionized water)
-
Trained sensory panel (10-15 members)
Methodology:
-
Panelist Training: Train panelists to identify and rate sweetness intensity, bitterness, metallic notes, and lingering aftertaste on a structured scale (e.g., a 15-cm line scale or a category scale).
-
Reference Standards: Prepare sucrose solutions at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) to serve as anchors for sweetness intensity.
-
Sample Preparation:
-
Prepare a stock solution of HDC in a suitable solvent if necessary (e.g., 50:50 ethanol:water).
-
Prepare test samples of HDC in the desired base (e.g., deionized water) at various concentrations.
-
Also prepare samples of sweetener blends if evaluating synergy.
-
-
Evaluation Procedure:
-
Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths.
-
Provide each panelist with 15-20 mL of each sample at room temperature.
-
Instruct panelists to rinse with water before the first sample.
-
Present samples in a randomized order.
-
Panelists should take the entire sample into their mouth, hold for 5 seconds, and then expectorate or swallow (be consistent).
-
Panelists will then rate the sensory attributes on the provided scorecard at specific time points (e.g., immediately, 30 seconds, 60 seconds, 90 seconds) to capture the temporal profile.
-
A mandatory 1-2 minute rest period with palate cleansing is required between samples.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples in sweetness intensity and off-notes.
Protocol 2: Determination of HDC Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of HDC in a specific solvent system at a controlled temperature.
Materials:
-
HDC powder
-
Selected solvent (e.g., deionized water, pH-adjusted buffer, ethanol/water mixture)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation: Add an excess amount of HDC powder to a series of glass vials. This is to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points to confirm that the concentration is no longer increasing.
-
-
Sample Separation:
-
After shaking, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully pipette a sample from the supernatant and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute a known volume of the clear supernatant with the mobile phase used for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of HDC by comparing the peak area to a standard curve prepared with known concentrations of HDC.
-
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
Visualizations
Signaling Pathways
References
Reducing lingering aftertaste of dihydrochalcone sweeteners
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrochalcone (B1670589) sweeteners. The information provided is intended to help address common challenges encountered during experimentation, with a focus on mitigating the characteristic lingering aftertaste of these high-intensity sweeteners.
Troubleshooting Guides
Issue: Lingering Sweet Aftertaste
The most common issue encountered with dihydrochalcone sweeteners, such as Neohesperidin (B1678168) Dihydrochalcone (NHDC), is a delayed onset of sweetness followed by a persistent, licorice-like aftertaste.[1][2] This can interfere with sensory evaluation and the overall palatability of formulations.
Potential Causes and Solutions:
| Potential Cause | Proposed Solution | Quantitative Data/Effectiveness |
| Strong/Prolonged Receptor Binding: Dihydrochalcones bind to a site on the T1R3 subunit of the T1R2/T1R3 sweet taste receptor.[3][4][5] The slow dissociation from this receptor is hypothesized to contribute to the lingering perception of sweetness. | Use of Taste Modulators/Blockers: Certain compounds can interact with the sweet taste receptor to modulate the taste profile. For example, taste modulators can shorten the arrival of the sweet taste and reduce the lingering aftertaste.[6] | Specific quantitative data on the percentage reduction of aftertaste with commercially available modulators for dihydrochalcones is limited in publicly available literature. However, they are reported to block lingering notes and bitterness from high-intensity sweeteners in general.[6] |
| Molecular Structure: The inherent chemical structure of dihydrochalcones is believed to be responsible for the characteristic aftertaste. Attempts to synthesize analogs without this aftertaste have been largely unsuccessful. | Blending with Other Sweeteners: Combining dihydrochalcone sweeteners with other high-intensity or bulk sweeteners can create a more balanced and sucrose-like taste profile, effectively masking the lingering aftertaste.[1][7] | A mixture of NHDC (contributing 25% of total sweetness), saccharin (B28170) (64%), and cyclamate (11%) was found to produce a good quality taste sensation in soft drinks.[1] Blends of high-intensity sweeteners are generally more sucrose-like than individual sweeteners.[7] |
| Hydrophobicity: The hydrophobic nature of the dihydrochalcone molecule may play a role in its temporal taste properties. | Encapsulation with Cyclodextrins: β-cyclodextrin has been investigated for its ability to encapsulate hydrophobic molecules and modify taste perception.[8][9][10] | The addition of β-cyclodextrin to a 100 ppm NHDC solution showed a significant reduction in aftertaste (p<0.01). However, the intensity of sweetness decreased more rapidly than the aftertaste.[11] |
| Purity and Degradation: Impurities or degradation products in the sweetener sample could potentially contribute to off-flavors and aftertaste. | Purity Analysis and Control: Employing analytical techniques to ensure the purity of the dihydrochalcone sweetener and to detect any potential degradation products is crucial. | High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective methods for the determination and purity analysis of NHDC.[11][12][13][14] |
| Enzymatic Modification: The glycosidic linkages in dihydrochalcones could be targets for enzymatic modification to alter the taste profile. | Enzymatic Hydrolysis: A novel yeast-mediated hydrogenation and subsequent whole-cell catalytic hydrolysis has been developed to synthesize NHDC and its hydrolyzed derivatives, which may possess different taste profiles.[15] | The conversion of NHDC and the proportion of hydrolysis products can be controlled by adjusting reaction conditions.[15] Sensory data on the aftertaste of these specific enzymatic products is not yet widely available. |
Frequently Asked Questions (FAQs)
Q1: What causes the lingering aftertaste of dihydrochalcone sweeteners?
A1: The lingering aftertaste is believed to be a result of the strong and prolonged interaction of the dihydrochalcone molecule with the T1R2/T1R3 sweet taste receptor, specifically binding to the T1R3 subunit.[3][4][5] The slow dissociation from the receptor leads to a persistent sweet sensation. The inherent molecular structure of dihydrochalcones also plays a significant role.
Q2: How does the sweetness intensity of Neohesperidin Dihydrochalcone (NHDC) compare to sucrose (B13894)?
A2: NHDC is a high-intensity sweetener, approximately 1500-1800 times sweeter than sucrose at threshold concentrations.[16]
Q3: Are there any analytical methods to confirm the purity of my dihydrochalcone sweetener sample?
A3: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of NHDC.[11][12][13] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for sensitive detection and quantification.[14][17][18]
Q4: Can blending NHDC with other sweeteners completely eliminate the aftertaste?
A4: While blending can significantly improve the overall taste profile and make it more sucrose-like, it may not completely eliminate the aftertaste for all individuals or in all applications. The goal of blending is to create a synergistic effect where the temporal profiles of the different sweeteners complement each other, leading to a more rounded and less lingering sweetness.[1][7]
Q5: What is the role of cyclodextrins in reducing aftertaste?
A5: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to encapsulate hydrophobic molecules like dihydrochalcones.[8][10] This encapsulation can reduce the interaction of the sweetener with the taste receptors, thereby potentially reducing the intensity and duration of the aftertaste. However, studies have shown that it may also reduce the desired sweetness.[11]
Experimental Protocols
Protocol 1: Time-Intensity (TI) Sensory Analysis for Aftertaste Evaluation
This protocol outlines a method for quantifying the temporal profile of sweetness and aftertaste of dihydrochalcone sweeteners.
1. Panelist Selection and Training:
-
Recruit 10-15 panelists who are experienced in sensory evaluation.
-
Train panelists on the use of the time-intensity scale and software.
-
Familiarize panelists with the specific taste attributes to be evaluated (e.g., sweetness onset, maximum intensity, lingering sweetness, licorice aftertaste).
2. Sample Preparation:
-
Prepare aqueous solutions of the dihydrochalcone sweetener at a concentration equi-sweet to a reference sucrose solution (e.g., 5% w/v sucrose).
-
Prepare solutions of the sweetener with the aftertaste-reducing agent (e.g., in a blend, with a taste modulator, or with cyclodextrin) at the same equi-sweet concentration.
-
Prepare a reference sucrose solution.
-
All samples should be presented at a standardized temperature (e.g., 22°C) in coded, identical containers.
3. Evaluation Procedure:
-
Panelists should rinse their mouths with purified water before evaluating each sample.
-
Present a 10 mL aliquot of the sample to each panelist.
-
Instruct panelists to take the entire sample into their mouths, hold for 5 seconds, and then expectorate.
-
Immediately after expectorating, panelists should start rating the perceived intensity of "sweetness" and "lingering aftertaste" on separate unstructured line scales using specialized time-intensity software.
-
The rating should continue for a predetermined duration (e.g., 180 seconds) to capture the full temporal profile.
-
A mandatory break of at least 5 minutes with water rinsing should be enforced between samples to minimize carry-over effects.
4. Data Analysis:
-
The software will generate time-intensity curves for each panelist and each sample.
-
From these curves, extract key parameters:
-
Imax: Maximum intensity.
-
Tmax: Time to reach maximum intensity.
-
Dur: Total duration of the sensation.
-
Area Under the Curve (AUC): Represents the total perceived intensity over time.
-
Rate of Onset: Slope of the curve from onset to Tmax.
-
Rate of Decay: Slope of the curve from Tmax to the end of the sensation.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the temporal profiles of the different samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Neohesperidin Dihydrochalcone (NHDC)
This protocol provides a method for assessing the purity of an NHDC sample.
1. Materials and Reagents:
-
NHDC standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or phosphoric acid)
-
Methanol (B129727) (for extraction of solid samples)
-
C18 solid-phase extraction (SPE) cartridges
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of NHDC standard in methanol-water (e.g., 50:50 v/v) and create a series of dilutions for a calibration curve.
-
Liquid Samples: Dilute the sample with methanol-water (e.g., 20:80 v/v).
-
Solid Samples: Extract a known weight of the sample with methanol. Evaporate the methanol and redissolve the residue in methanol-water (e.g., 20:80 v/v).
-
Sample Cleanup (if necessary): Pass the sample solution through a C18 SPE cartridge. Wash the cartridge with water and a low-concentration methanol-water mixture. Elute the NHDC with a higher concentration methanol-water mixture (e.g., 70:30 v/v).
4. HPLC Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid). For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
5. Data Analysis:
-
Identify the NHDC peak in the chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample by determining the area of the NHDC peak as a percentage of the total area of all peaks in the chromatogram.
-
Quantify the amount of NHDC in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Sweet Taste Signaling Pathway for Dihydrochalcone Sweeteners.
Caption: Experimental Workflow for Reducing Dihydrochalcone Aftertaste.
Caption: Logical Relationships of Aftertaste Reduction Strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The binding site for neohesperidin dihydrochalcone at the human sweet taste receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ifpc.com [ifpc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [Determination of neohesperidin dihydrochalcone in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Microbial-Driven Synthesis and Hydrolysis of Neohesperidin Dihydrochalcone: Biotransformation Process and Feasibility Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neohesperidin Dihydrochalcone Supplier SanLengBio [sanleng-biotech.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Hesperetin Dihydrochalcone (HDC) Purification
Welcome to the technical support center for the purification of Hesperetin Dihydrochalcone (B1670589) (HDC) from crude synthesis products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude Hesperetin Dihydrochalcone?
A1: The most widely reported and effective method for the purification of crude HDC is recrystallization, typically using a binary solvent system of ethanol (B145695) and water.[1] The process involves dissolving the crude product in a minimal amount of hot ethanol or a hot ethanol-water mixture and then allowing the solution to cool, which induces the crystallization of the purified HDC. The optimal concentration of ethanol in water is generally in the range of 45-55%.[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities in crude HDC depend on the synthetic route but often include:
-
Unreacted starting materials: Such as Hesperidin (B1673128) or Neohesperidin.
-
Hydrolysis byproducts: Hesperetin, if the glycosidic bond is cleaved but the chalcone (B49325) is not formed or is reverted.
-
Incomplete reaction intermediates: Such as Hesperidin dihydrochalcone or this compound glucoside.[2]
-
Side-reaction products: Phloretin and other related flavonoids.
-
Resinous materials: Amorphous byproducts formed during the synthesis.[3]
Q3: My final product has a persistent yellow color. How can I remove it?
A3: A yellow tint in the final HDC product often indicates the presence of residual impurities. While recrystallization is the primary method for purification, if color persists, you might consider:
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb colored impurities. However, this should be done with caution as it can also lead to a significant reduction in yield due to the adsorption of the desired product.[3]
-
Multiple Recrystallizations: Performing a second or even third recrystallization can further improve purity and reduce color.
-
Chromatography: If recrystallization is insufficient, column chromatography over silica (B1680970) gel or preparative HPLC can be employed for a more rigorous purification, although this is a more complex and costly procedure.
Q4: I am observing unexpected peaks in my HPLC analysis of the purified product. What could they be?
A4: Unexpected peaks in an HPLC chromatogram of purified HDC could be several of the common impurities listed in Q2. To identify them:
-
Co-injection with Standards: If available, co-inject your sample with authentic standards of potential impurities like hesperidin and hesperetin.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry can provide molecular weight information of the unknown peaks, aiding in their identification.
-
Review Synthesis Pathway: Consider the synthetic route and potential side reactions that could lead to the observed impurities. For example, if starting from Neohesperidin, an incomplete hydrolysis might leave this compound-7-O-glucoside.[2]
Troubleshooting Guides
Low Purification Yield
Problem: The yield of purified this compound after recrystallization is significantly lower than expected.
| Potential Cause | Troubleshooting Steps |
| Incomplete Precipitation | 1. Ensure the solution is sufficiently cooled. Placing it in an ice bath or refrigerator can enhance crystallization. 2. Allow for adequate crystallization time; some compounds require several hours to fully precipitate. 3. Gently scratch the inside of the flask with a glass rod to induce nucleation if no crystals form. |
| Excessive Solvent Use | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. If too much solvent was added, carefully evaporate a portion of it to increase the concentration of HDC. |
| Loss During Filtration | 1. Ensure the filtration apparatus is properly set up to minimize loss. 2. Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product. |
| Co-crystallization of Impurities | If the crude product has a high impurity content, this can interfere with the crystallization of the desired compound. Consider a preliminary purification step or a different solvent system. |
Oily Product Formation (Oiling Out)
Problem: Instead of forming solid crystals upon cooling, the crude product separates as an oil or a sticky solid. This phenomenon, known as "oiling out," is common for polyphenolic compounds when the solute separates from the solution as a liquid phase before crystallizing.
| Potential Cause | Troubleshooting Steps |
| High Impurity Content | Impurities can lower the melting point of the mixture, leading to the formation of a liquid phase. |
| High Supersaturation | Rapid cooling can lead to a high degree of supersaturation, favoring oiling out over crystallization. |
| Inappropriate Solvent Composition | The solvent composition may not be optimal for crystallization at the given temperature. |
Solutions for Oiling Out:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level upon cooling.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. This provides more time for ordered crystal lattice formation.
-
Adjust Solvent Polarity: If using an ethanol-water mixture, slightly increasing the proportion of ethanol (the better solvent for HDC) can sometimes prevent oiling out by keeping the compound in solution at a slightly lower temperature, allowing for direct crystallization.
-
Seed Crystals: If a small amount of pure HDC is available, add a seed crystal to the cooled solution to encourage nucleation and direct crystallization.
-
pH Adjustment: The pH of the solution can influence the solubility and crystallization behavior. Ensure the pH is in a range where HDC is least soluble.
Product Fails to Crystallize
Problem: The crude product remains dissolved even after the solution has cooled completely.
| Potential Cause | Troubleshooting Steps |
| Insufficient Concentration | The solution is not saturated enough for crystallization to occur. |
| Inhibition of Nucleation | Certain impurities can inhibit the formation of crystal nuclei. |
Solutions for Failure to Crystallize:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dissolved solid.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a small crystal of pure HDC to the solution.
-
-
Change the Solvent System: If the above methods fail, it may be necessary to remove the solvent and attempt recrystallization from a different solvent or solvent mixture.
Data Presentation
Table 1: Recrystallization Parameters for this compound Purification
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Crude HDC from Hesperidin | Crude HDC from Hesperidin | Crude HDC from Hesperetin |
| Solvent System | 50% (v/v) Ethanol in Water | 55% (v/v) Ethanol in Water | Purified Water |
| Solvent to Crude Ratio | 10:1 (v/w) | 12:1 (v/w) | 3:1 (w/w) |
| Temperature | Heated to dissolve, then cooled | Heated to dissolve, then cooled | 80-90 °C, then centrifuged while hot |
| Reported Purity (HPLC) | 95.5% | 96.0% | Not specified |
| Reported Yield | Not specified | Not specified | 85-89% |
| Reference | [1] | [1] | [4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Place the crude HDC in an Erlenmeyer flask.
-
Add a 45-55% ethanol-water solution in a 10-15 times volume excess compared to the crude product.[1]
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution contains colored impurities, it can be treated with a small amount of activated carbon at this stage and then hot-filtered.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold 50% ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: HPLC Analysis of this compound Purity
This method is for the separation and quantification of this compound and potential impurities like Hesperidin and Hesperetin.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at an appropriate wavelength (e.g., 280-285 nm).
-
Sample Preparation: Dissolve an accurately weighed amount of the purified HDC in methanol (B129727) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
This protocol is adapted from a method for related flavonoids and may require optimization for specific equipment and impurity profiles.[1]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common crystallization problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hesperetin Solubility in Aqueous Co-solvent Mixtures of Methanol and Ethanol: Solute Descriptors, Solvent Effect and Preferential Solvation Analysis | Semantic Scholar [semanticscholar.org]
- 4. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Hesperetin Dihydrochalcone Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC). The information addresses common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing Hesperetin Dihydrochalcone (HDC) for clinical trials?
The primary challenges in the clinical development of HDC revolve around its physicochemical properties and the limited availability of specific pharmacokinetic data in humans. Key issues include:
-
Poor Aqueous Solubility: Like its parent compound hesperetin, HDC is expected to have low water solubility, which can significantly hinder its dissolution and subsequent absorption in the gastrointestinal tract.[1] This can lead to low and variable bioavailability.
-
Limited Bioavailability Data: There is a scarcity of clinical studies investigating the pharmacokinetics and bioavailability of HDC directly in humans. Much of the current understanding is extrapolated from studies on its precursor, neohesperidin (B1678168) dihydrochalcone (NHDC), or the related flavonoid, hesperetin.[2][3][4]
-
Metabolism: HDC is a microbial metabolite of NHDC, formed by the deglycosylation action of gut microbiota.[5] The composition and activity of an individual's gut microbiome can vary significantly, potentially leading to high inter-individual variability in the formation and absorption of HDC.[6] Subsequent metabolism of HDC likely involves phase II conjugation reactions (glucuronidation and sulfation), similar to hesperetin, which can facilitate rapid elimination from the body.[7]
-
Formulation Development: Due to its likely poor solubility, developing a formulation that ensures adequate and consistent delivery of HDC to the systemic circulation is a critical hurdle.
Q2: What is the known safety profile of this compound?
This compound is generally considered safe for consumption as a flavoring agent in food.[8] Safety studies have indicated that it is not toxic, mutagenic, or carcinogenic.[5]
A 90-day toxicity study in rats indicated that HDC may affect thyroid hormone levels at doses of 100-1000 mg/kg body weight per day. However, these changes were not associated with clinical signs of hypothyroidism and were therefore not considered adverse effects by the European Food Safety Authority (EFSA).[9] The No-Observed-Adverse-Effect Level (NOAEL) from this study provides a reference point for safety margins in human studies.[8]
While the safety profile for its use as a food additive is well-documented, further toxicological studies are necessary to establish a comprehensive safety profile for therapeutic use at higher doses and for longer durations in clinical trials.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Models
Symptoms:
-
Inconsistent plasma concentration-time profiles between subjects.
-
Low Cmax and AUC values following oral administration.
-
Poor dose-proportionality.
Possible Causes:
-
Poor aqueous solubility of the bulk drug substance.
-
Inefficient dissolution in the gastrointestinal tract.
-
Variability in gut microbiota-mediated conversion from a precursor if applicable.
-
Extensive first-pass metabolism in the gut wall and liver.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of the HDC batch at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
-
Assess the dissolution rate of the pure compound.
-
-
Formulation Enhancement Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Co-milling HDC with a polymer can create an amorphous form with improved solubility.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and absorption.
-
Inclusion Complexes: Complexation with cyclodextrins can enhance aqueous solubility.[10]
-
Co-crystallization: Forming co-crystals with a suitable co-former, such as piperine, has been shown to improve the bioavailability of hesperetin and could be a viable strategy for HDC.[11]
-
-
Evaluate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes and S9 fractions to understand the extent of phase I and phase II metabolism.
-
Use Caco-2 cell monolayers to assess intestinal permeability and efflux transporter activity.
-
Issue 2: Difficulty in Establishing a Reliable Analytical Method for Pharmacokinetic Studies
Symptoms:
-
Poor sensitivity or specificity in quantifying HDC in biological matrices (plasma, urine).
-
Interference from endogenous compounds or metabolites.
Possible Causes:
-
Low circulating concentrations of the parent compound.
-
Rapid conversion to conjugated metabolites.
-
Instability of the analyte in the biological matrix.
Troubleshooting Steps:
-
Method Development and Validation:
-
Utilize a highly sensitive analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Develop a robust sample extraction method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances.
-
Include enzymatic hydrolysis (using β-glucuronidase and sulfatase) in the sample preparation to measure total HDC (parent + conjugated metabolites), which can provide a better understanding of overall exposure.
-
-
Stability Testing:
-
Perform freeze-thaw stability, short-term and long-term stability assessments of HDC in the relevant biological matrix to ensure sample integrity.
-
Data Presentation
Table 1: Summary of Preclinical Safety Data for this compound
| Study Type | Species | Dose Levels | Key Findings | Reference |
| 90-day Toxicity | Rat | 100, 300, 1000 mg/kg bw/day | Effects on thyroid hormone levels at all doses, but not considered adverse. NOAEL established. | [8][9] |
| Prenatal Developmental Toxicity | Rat | Up to 821 mg/kg bw/day | No maternal or fetal toxicity observed. | [8] |
| Genotoxicity (Ames test) | In vitro | Not specified | No evidence of mutagenicity. | [8] |
Table 2: Pharmacokinetic Parameters of Hesperetin (as a reference for potential HDC behavior)
| Parameter | Value | Conditions | Reference |
| Tmax | 4.0 ± 0.5 h | Single oral dose of 135 mg hesperetin in humans | [12][13] |
| Cmax | 825.78 ± 410.63 ng/mL | Single oral dose of 135 mg hesperetin in humans | [12][13] |
| Elimination Half-life (t½) | 3.05 ± 0.91 h | Single oral dose of 135 mg hesperetin in humans | [12][13] |
| Bioavailability | Estimated at ~20% for hesperidin (B1673128) (precursor) | Oral administration | [1][14] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of HDC Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Simulated Intestinal Fluid (SIF), pH 6.8.
-
-
Procedure:
-
Maintain the dissolution medium at 37 ± 0.5 °C.
-
Add the HDC formulation to the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Analyze the concentration of HDC in each sample using a validated HPLC-UV or LC-MS/MS method.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a monolayer.
-
Transepithelial Electrical Resistance (TEER): Measure the TEER to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the HDC test solution to the apical (A) side of the monolayer.
-
Collect samples from the basolateral (B) side at various time points.
-
To assess efflux, add the HDC test solution to the basolateral side and collect samples from the apical side.
-
-
Analysis: Quantify the concentration of HDC in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral and basolateral-to-apical transport. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Visualizations
Caption: Logical relationship between challenges and solutions in HDC clinical development.
Caption: Proposed metabolic pathway of orally administered Neohesperidin Dihydrochalcone.
Caption: Experimental workflow for assessing and improving HDC bioavailability.
References
- 1. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperetin's health potential: moving from preclinical to clinical evidence and bioavailability issues, to upcoming strategies to overcome current limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. researchgate.net [researchgate.net]
- 5. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Evaluation of In Vitro Hesperidin 2S Bioavailability in a Model Combining Luminal (Microbial) Digestion and Caco-2 Cell Absorption in Comparison to a Randomized Controlled Human Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of orally administered water-dispersible hesperetin and its effect on peripheral vasodilatation in human subjects: implication of endothelial functions of plasma conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. mail.ffhdj.com [mail.ffhdj.com]
- 11. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities [mdpi.com]
- 12. e-lactancia.org [e-lactancia.org]
- 13. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Encapsulation of Hesperetin Dihydrochalcone (HDC)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the encapsulation of Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) to improve its stability and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Hesperetin dihydrochalcone (HDC) and why is encapsulation necessary?
A1: this compound (HDC) is a flavonoid derivative of hesperetin, naturally found in citrus fruits.[1] It is recognized for its potential as a low-calorie sweetener and flavor modifier.[] However, its application can be limited by poor water solubility and potential instability. Encapsulation is a process used to enclose HDC within a carrier material to enhance its solubility, stability, and bioavailability, thereby improving its efficacy for various applications.[3][4][5]
Q2: What are the common methods for encapsulating flavonoids like HDC?
A2: Several techniques can be employed to encapsulate flavonoids. Based on studies with the parent compound hesperetin, promising methods for HDC include:
-
Cyclodextrin (B1172386) Complexation: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the solubility of poorly soluble compounds.[3][6][7]
-
Nanoliposomes: Encapsulating HDC in these lipid-based vesicles can enhance its stability and facilitate its transport across biological membranes.[8][9]
-
Polymeric Nanoparticles: Using polymers to create nanostructures that entrap HDC can protect it from degradation and control its release.
-
Protein-Polysaccharide Complexes: Forming electrostatic complexes, for example with pea protein isolate and high-methoxyl pectin (B1162225), has been shown to improve the water solubility and antioxidant activity of hesperetin.[10][11]
Q3: How does encapsulation improve the stability of HDC?
A3: Encapsulation protects HDC from environmental factors that can cause degradation, such as light, heat, and pH extremes. The carrier material acts as a physical barrier, preventing chemical reactions like oxidation.[12] For instance, forming an inclusion complex with cyclodextrins can shield the HDC molecule from the surrounding environment.[3]
Q4: What is the expected degradation pathway for HDC?
A4: HDC is a metabolite of neohesperidin (B1678168) dihydrochalcone. The degradation of neohesperidin dihydrochalcone by human intestinal microbiota involves deglycosylation to this compound 4'-β-D-glucoside and subsequently to the aglycone this compound (HDC).[][13][14] The latter can then be hydrolyzed to 3-(3-hydroxy-4-methoxyphenyl)propionic acid and likely phloroglucinol.[][13]
Troubleshooting Guides
This section addresses specific issues that may arise during the encapsulation and stability testing of HDC.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (EE) | 1. Inappropriate HDC to carrier ratio.2. Poor solubility of HDC in the solvent system.3. Suboptimal process parameters (e.g., stirring speed, temperature, pH).4. Leakage of HDC from the encapsulate during processing. | 1. Optimize the molar ratio of HDC to the encapsulating agent. A 1:1 molar ratio is a common starting point for cyclodextrin complexation.[3][7]2. Use a co-solvent or a different solvent system to improve HDC solubility during encapsulation.3. Systematically vary process parameters to find the optimal conditions for your specific encapsulation method.4. For methods like co-evaporation, ensure complete solvent removal to prevent HDC from precipitating out. |
| Poor Stability of Encapsulated HDC | 1. Incompatible encapsulating material.2. Degradation of HDC during the encapsulation process (e.g., due to heat).3. Insufficient protection from environmental factors (light, oxygen, moisture).4. Porosity or imperfections in the encapsulate shell. | 1. Select a carrier material known for its stability and compatibility with flavonoids.2. Employ milder encapsulation techniques that do not require high temperatures, such as mechanical methods or freeze-drying.[5]3. Store the encapsulated product in airtight, light-resistant containers under controlled temperature and humidity.4. Characterize the morphology of your encapsulates using techniques like Scanning Electron Microscopy (SEM) to ensure a dense and uniform coating. |
| Inaccurate Quantification of HDC | 1. Interference from the encapsulating material in analytical assays.2. Incomplete extraction of HDC from the encapsulate.3. Degradation of HDC during sample preparation or analysis.4. Inappropriate analytical method or parameters. | 1. Run a blank sample of the encapsulating material to check for interference at the analytical wavelength of HDC.2. Optimize the extraction procedure. This may involve using a different solvent, increasing extraction time, or employing techniques like sonication.[15]3. Protect samples from light and heat during preparation and analysis.4. Develop and validate a stability-indicating analytical method, such as HPLC or HPTLC, for HDC.[12][15][16] |
| Particle Aggregation/Precipitation in Suspension | 1. Poor colloidal stability of the encapsulated particles.2. Changes in pH or ionic strength of the medium.3. High concentration of the encapsulated product. | 1. For nanoformulations, measure the zeta potential to assess surface charge and colloidal stability. A value further from zero (e.g., > ±30 mV) generally indicates better stability.2. Evaluate the stability of the formulation across a range of pH and ionic strengths relevant to the intended application.3. Determine the optimal concentration range for stable dispersion. |
Data on Encapsulation of Hesperetin (as a proxy for HDC)
The following tables summarize quantitative data from studies on the encapsulation of hesperetin, which can serve as a reference for expected improvements with HDC encapsulation.
Table 1: Improvement in Solubility of Hesperetin with Encapsulation
| Encapsulation System | Method | Fold Increase in Solubility | Reference |
| Hesperetin-Piperine-VA64 (1:1:16) | Ball Milling | 245-fold | [17] |
| HP-β-CD Complex | Co-evaporation | Not specified, but confirmed | [3] |
| Pea Protein-High Methoxyl Pectin | Electrostatic Complexation | > 9.9-fold (from <10 µg/mL to 99 µg/mL) | [10] |
Table 2: Improvement in Bioaccessibility of Hesperetin with Encapsulation
| Encapsulation System | Method | In Vitro Bioaccessibility | Reference |
| Non-encapsulated Hesperetin | - | < 7% | [10] |
| Pea Protein-High Methoxyl Pectin | Electrostatic Complexation | 27 ± 7% | [10] |
Experimental Protocols
1. Protocol for Encapsulation of HDC using HP-β-Cyclodextrin (Co-evaporation Method)
This protocol is adapted from methods used for hesperetin encapsulation.[3]
-
Preparation of Solutions:
-
Dissolve a known amount of HDC in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Dissolve HP-β-cyclodextrin in distilled water at a 1:1 molar ratio with HDC.
-
-
Mixing:
-
Slowly add the HDC solution to the HP-β-cyclodextrin solution while stirring continuously.
-
-
Co-evaporation:
-
Evaporate the solvent mixture using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
-
Drying and Collection:
-
Further dry the solid complex in a vacuum oven to remove any residual solvent.
-
Grind the resulting powder to a uniform size and store it in a desiccator.
-
2. Protocol for Stability Testing of Encapsulated HDC (Forced Degradation Study)
This protocol is based on general guidelines for stability testing of flavonoids.[12][18]
-
Sample Preparation:
-
Prepare stock solutions of both free HDC and encapsulated HDC in a suitable solvent.
-
-
Stress Conditions:
-
Acid Degradation: Treat the sample with 0.1 N HCl at 80°C for 2 hours.[18]
-
Alkaline Degradation: Treat the sample with 0.1 N NaOH at 80°C for 2 hours.[18]
-
Oxidative Degradation: Treat the sample with 6% H₂O₂ at room temperature for 1 hour.[12]
-
Thermal Degradation: Expose the solid sample to 50°C for 1 hour.[12]
-
Photodegradation: Expose the sample to UV light.
-
-
Analysis:
Visualizations
Caption: General workflow for the encapsulation of this compound.
Caption: Metabolic degradation pathway of Neohesperidin Dihydrochalcone to HDC.
References
- 1. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug delivery and formulation development of hesperidin: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Innovatiecentrum Dairy Campus | WUR [wur.nl]
- 6. researchgate.net [researchgate.net]
- 7. Encapsulation and Biological Activity of Hesperetin Derivatives with HP-β-CD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Encapsulated hesperetin modulates inflammatory responses in an in vitro intestinal immune co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hesperetin (citrus peel flavonoid aglycone) encapsulation using pea protein-high methoxyl pectin electrostatic complexes: complex optimization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 16. japsonline.com [japsonline.com]
- 17. mdpi.com [mdpi.com]
- 18. archives.ijper.org [archives.ijper.org]
How to dissolve Hesperetin dihydrochalcone for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Hesperetin Dihydrochalcone in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1]
Q2: I observed a precipitate after adding my this compound DMSO stock solution to the cell culture medium. What causes this and how can I prevent it?
A2: This is a common issue due to the poor aqueous solubility of this compound.[2] When the concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.[2][3] To prevent this, it is crucial to add the DMSO stock to the aqueous buffer and not the other way around, followed by rapid and vigorous mixing.[3] Additionally, preparing intermediate dilutions of your stock solution in DMSO before the final dilution into the medium can help prevent localized high concentrations that lead to precipitation.[3]
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity. However, it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q4: Are there alternative methods to improve the solubility of this compound in my cell culture medium?
A4: Yes, several strategies can enhance solubility. One approach is the use of a carrier molecule like cyclodextrin.[2] Another method involves creating formulations such as micelles with D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) or phosphatidylcholine (PC), which can significantly increase water solubility.[2][4]
Q5: How should I store my this compound stock solution?
A5: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[3] Aqueous solutions of Hesperetin are not recommended for storage for more than one day.[1]
Solubility Data
The following table summarizes the solubility of Hesperetin, a closely related compound with similar physicochemical properties to this compound, in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:8 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Water | Sparingly soluble | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 3.04 mg for a 1 mL stock) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (304.3 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. (For 3.04 mg, this would be 1 mL).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to ensure the compound is fully dissolved. If dissolution is difficult, brief sonication in a water bath (5-10 minutes) or gentle warming to 37°C can be applied.[3]
-
Storage: Aliquot the stock solution into small, sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to first prepare an intermediate dilution of the 10 mM stock in DMSO (e.g., to 1 mM or 100 µM).
-
Final Dilution: Add a small volume of the DMSO stock solution (or intermediate dilution) to the pre-warmed cell culture medium. It is critical to add the DMSO stock to the medium and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This helps to prevent the compound from precipitating.[3]
-
Final DMSO Concentration Check: Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of your cells (typically ≤ 0.1%).
-
Use Immediately: Use the freshly prepared working solution for your cell culture experiment promptly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Poor aqueous solubility; localized high concentration. | Add the DMSO stock slowly to the pre-warmed media while vortexing. Prepare an intermediate dilution in DMSO before the final dilution in media.[3] |
| Cloudiness or precipitate appears in the media after some time in the incubator. | Compound is coming out of solution over time. | Lower the final concentration of this compound in your experiment. Consider using a solubility enhancer like cyclodextrin.[2] |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment. |
| Observed cytotoxicity in control wells (vehicle only). | DMSO concentration is too high for the cell line. | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this level. |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using this compound.
This compound and the Sirt1/Nrf2 Signaling Pathway
Hesperetin, the parent compound of this compound, has been shown to modulate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.[5][6]
Caption: this compound's modulation of the Sirt1/Nrf2 pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in Hesperetin dihydrochalcone LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Hesperetin (B1673127) dihydrochalcone (B1670589) LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Hesperetin dihydrochalcone analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your analytical method.[1][3] In complex biological matrices like plasma or urine, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[1][4]
Q2: My this compound signal is lower than expected. How do I know if this is due to ion suppression?
A2: A lower-than-expected signal is a common symptom of ion suppression.[3][5] To confirm if ion suppression is affecting your analysis, two primary methods can be employed:
-
Post-Column Infusion (PCI): This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This quantitative method determines the numerical extent of the matrix effect. You compare the peak area of this compound in a neat solution to its peak area when spiked into a blank matrix extract after the extraction process.[1]
Q3: What are the most common sources of matrix effects in bioanalytical LC-MS?
A3: The most prevalent sources of matrix effects, particularly in bioanalysis using electrospray ionization (ESI), are phospholipids from cell membranes.[4][6] Other significant contributors include:
-
Endogenous matrix components: Salts, proteins, and lipids.[7]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from lab consumables.[7]
-
Mobile phase additives and impurities.[8]
Q4: Can I use a standard C18 column for this compound analysis? What are the alternatives if I suspect matrix effects?
A4: A standard C18 column can be used for the analysis of flavonoids like this compound. However, if co-elution with matrix components is suspected, optimizing the chromatography is a key strategy to mitigate matrix effects.[7][9] Consider the following:
-
Modifying the Gradient Profile: A shallower gradient can improve the resolution between your analyte and interfering peaks.[7]
-
Using a Different Column Chemistry: If a C18 column doesn't provide adequate separation, consider columns with different stationary phases like phenyl-hexyl or biphenyl (B1667301) to alter the elution order of the analyte and matrix components.[7][10]
Q5: What is a suitable internal standard for this compound analysis and why is it important?
A5: The most effective way to compensate for unavoidable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[11][12] A SIL-IS, such as a deuterated or ¹³C-labeled version of this compound, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[12][13] This allows for reliable ratio-based quantification. For related compounds like hesperetin, deuterated internal standards such as rac-hesperetin-d3 (B584372) are used.[10][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload, column contamination, or inappropriate mobile phase pH.[5] | - Inject a smaller sample volume. - Implement a column wash procedure. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | Changes in mobile phase composition, column temperature fluctuations, or column degradation.[5] | - Prepare fresh mobile phase daily. - Use a column oven to maintain a stable temperature. - Replace the column if performance continues to degrade. |
| High Background Noise | Contaminated mobile phase, dirty ion source, or carryover from previous injections.[5] | - Use high-purity solvents and additives. - Clean the ion source according to the manufacturer's instructions. - Inject blank samples between analytical runs to check for carryover. |
| Significant Ion Suppression | Co-elution of matrix components, particularly phospholipids.[4][6] | - Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[4] - Improve Chromatographic Separation: Modify the gradient or change the column chemistry to separate the analyte from matrix components.[7] - Use a Stable Isotope-Labeled Internal Standard: This will compensate for the signal suppression.[12] |
| Poor Reproducibility | Inconsistent sample preparation, variable matrix effects between different sample lots, or instrument instability.[1][15] | - Automate the sample preparation process if possible. - Evaluate matrix effects across at least six different lots of the biological matrix during method validation.[1] - Perform system suitability tests before each analytical run. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
This compound reference standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., methanol (B129727), acetonitrile, water)
-
Extraction solvent/system (based on your sample preparation method)
-
Reconstitution solvent
Procedure:
-
Prepare Sample Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process a blank matrix sample through your entire extraction procedure.
-
After the final extraction step (e.g., evaporation), spike the extract with the same amount of this compound as in Set A.
-
-
Prepare Sample Set C (Matrix Blank): Process a blank matrix sample through the entire extraction procedure without adding the analyte.
-
Analysis: Inject all three sets of samples into the LC-MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Ideally, the matrix factor should be between 0.75 and 1.25.[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To remove phospholipids and other interfering components from plasma samples prior to this compound analysis.
Materials:
-
SPE cartridges (e.g., mixed-mode or reversed-phase)
-
Plasma sample containing this compound
-
Methanol
-
Water
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS injection.
Data Summary
Table 1: Illustrative Matrix Effect Data for Hesperetin in Rat Plasma
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Effect (%) |
| A | Hesperetin in neat solution (100 ng/mL) | 1,500,000 | N/A |
| B | Hesperetin spiked post-extraction in plasma (100 ng/mL) | 1,380,000 | 92.0% |
Note: This is illustrative data. Actual values will vary. A study on hesperidin (B1673128) and hesperetin reported matrix effects between 94.7% and 113.6% after solid-phase extraction.[10][14]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | High | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good | Moderate |
| Solid-Phase Extraction (SPE) | High | Excellent | Low to Moderate |
| HybridSPE | High | Excellent (specifically for phospholipids)[16] | Moderate |
Visual Guides
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Key strategies for mitigating matrix effects in LC-MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
- 12. romerlabs.com [romerlabs.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Monitoring phospholipids for assessment of ion enhancement and ion suppression in ESI and APCI LC/MS/MS for chlorpheniramine in human plasma and the importance of multiple source matrix effect evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Hesperetin Dihydrochalcone and Phloretin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant activities of two dihydrochalcone (B1670589) flavonoids: Hesperetin dihydrochalcone and Phloretin. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols for reproducing these findings, and visualizations of key antioxidant mechanisms and workflows.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and Phloretin have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a common metric for the DPPH and ABTS assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. For the FRAP assay, the antioxidant potential is typically expressed as Trolox equivalents.
While direct comparative studies evaluating this compound and Phloretin in the same experimental setup are limited, data from various sources utilizing standardized methodologies allow for a meaningful comparison. The following table summarizes the available quantitative data. Of note, specific quantitative antioxidant data for this compound is not as readily available as for its flavanone (B1672756) counterpart, Hesperetin. Therefore, data for related hesperidin-derived compounds are included for a broader perspective.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (μM) |
| Phloretin | 28.52 μM | 13.51 μM | 2.12 |
| Hesperetin | 70 μM | 276 μM | N/A |
| Hesperidin | 896.21 μM | 796.02 μM | N/A |
| Neohesperidin Dihydrochalcone | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Antioxidant Signaling Pathways and Mechanisms
The antioxidant activity of phenolic compounds like this compound and Phloretin is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This action interrupts the chain reactions of oxidation, thereby preventing cellular damage. The key mechanisms include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).
Hesperetin vs. Hesperetin Dihydrochalcone: A Comparative Analysis of Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Hesperetin and Hesperetin Dihydrochalcone (B1670589). While extensive research has elucidated the significant anti-inflammatory effects of Hesperetin, a notable scarcity of publicly available data exists for Hesperetin Dihydrochalcone, precluding a direct, data-driven comparison at this time. This document, therefore, focuses on the robust experimental evidence supporting the anti-inflammatory activity of Hesperetin, providing a benchmark for future studies on related compounds like this compound.
Hesperetin: A Potent Anti-inflammatory Flavonoid
Hesperetin, a flavanone (B1672756) abundantly found in citrus fruits, has demonstrated significant anti-inflammatory effects across a range of in vitro and in vivo studies.[1][2][3] Its mechanism of action primarily involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory efficacy of Hesperetin has been quantified in numerous studies. The following tables summarize key findings from in vitro experiments, primarily utilizing lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells and BV-2 microglial cells, which are widely accepted models for studying inflammation.
Table 1: Inhibition of Inflammatory Mediators by Hesperetin in RAW 264.7 Cells
| Inflammatory Mediator | Concentration of Hesperetin | % Inhibition / Effect | Reference Study |
| Nitric Oxide (NO) | 50 µM | Significant reduction | Choi et al., 2022[4][5] |
| 100 µM | Significant reduction | Choi et al., 2022[4][5] | |
| Prostaglandin E2 (PGE2) | 50 µM | Significant reduction | Choi et al., 2022[4][5] |
| 100 µM | Significant reduction | Choi et al., 2022[4][5] | |
| Tumor Necrosis Factor-α (TNF-α) | 50 µM | Significant reduction | Choi et al., 2022[4][5] |
| 100 µM | Significant reduction | Choi et al., 2022[4][5] | |
| Interleukin-6 (IL-6) | 50 µM | Significant reduction | Choi et al., 2022[4][5] |
| 100 µM | Significant reduction | Choi et al., 2022[4][5] |
Table 2: Effects of Hesperetin on Inflammatory Markers in BV-2 Microglial Cells
| Inflammatory Marker | Concentration of Hesperetin | Effect | Reference Study |
| Nitric Oxide (NO) | Not specified | Strong inhibition of production | Lee et al., 2019[1] |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified | Inhibition of expression | Lee et al., 2019[1] |
| Interleukin-1β (IL-1β) | Not specified | Significant reduction in secretion | Lee et al., 2019[1] |
| Interleukin-6 (IL-6) | Not specified | Significant reduction in secretion | Lee et al., 2019[1] |
| Phosphorylated ERK1/2 | Not specified | Down-regulation | Lee et al., 2019[1] |
| Phosphorylated p38 MAPK | Not specified | Down-regulation | Lee et al., 2019[1] |
Mechanistic Insights: Hesperetin's Mode of Action
Hesperetin exerts its anti-inflammatory effects through the modulation of critical intracellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Hesperetin has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB.
Furthermore, Hesperetin modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including the down-regulation of phosphorylated p38 and Extracellular signal-Regulated Kinase (ERK).[1] These kinases are crucial for the production of inflammatory mediators.
Caption: Hesperetin's inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Hesperetin's anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of Hesperetin for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Assay
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions. The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.
Western Blot Analysis
Cells are lysed, and total protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-ERK, IκBα, NF-κB p65) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical experimental workflow for in vitro anti-inflammatory assays.
This compound: An Area for Future Research
This compound is a derivative of Hesperetin. While structurally related, the opening of the flavanone ring to form a dihydrochalcone can significantly alter the molecule's chemical properties and biological activity.
A comprehensive search of the scientific literature reveals a significant lack of studies specifically investigating the anti-inflammatory properties of this compound. While there is research on the related compound, Neohesperidin dihydrochalcone, which has shown some anti-inflammatory effects, this data cannot be directly extrapolated to this compound due to structural differences.
Therefore, a direct and quantitative comparison of the anti-inflammatory activity of Hesperetin and this compound is not feasible at present.
Conclusion and Future Directions
Hesperetin has been robustly demonstrated to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field.
The lack of data on the anti-inflammatory activity of this compound highlights a significant knowledge gap. Future research should focus on conducting in vitro and in vivo studies to elucidate the anti-inflammatory potential of this compound. Direct comparative studies with Hesperetin, using standardized assays as outlined in this guide, would be invaluable in determining its relative efficacy and potential as a novel anti-inflammatory agent. Such research would provide the necessary data to complete the comparative analysis initiated in this guide.
References
- 1. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hesperetin attenuates LPS‐induced the inflammatory response and apoptosis of H9c2 by activating the AMPK/P53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neohesperidin Dihydrochalcone Alleviates Lipopolysaccharide‐Induced Vascular Endothelium Dysfunction by Regulating Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and Experimental Approaches Exploring the Role of Hesperetin in Improving Autophagy in Rat Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperetin suppresses LPS/high glucose-induced inflammatory responses via TLR/MyD88/NF-κB signaling pathways in THP-1 cells -Nutrition Research and Practice | Korea Science [koreascience.kr]
Hesperetin Dihydrochalcone vs. Hesperidin: An In Vivo Efficacy Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the in vivo performance of Hesperetin (B1673127) Dihydrochalcone and Hesperidin (B1673128), supported by experimental data.
Comparative Analysis of In Vivo Efficacy
Hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, undergoes hydrolysis by gut microbiota to its aglycone form, hesperetin, to be absorbed. This conversion is a rate-limiting step affecting its bioavailability. Hesperetin Dihydrochalcone, a derivative of hesperidin, is primarily studied as the main bioactive metabolite of Neohesperidin Dihydrochalcone (NHDC), a semi-natural sweetener. Evidence suggests that HDC possesses notable biological activities.
Antioxidant Effects
In vivo studies have demonstrated the antioxidant properties of both compounds. Hesperidin has been shown to enhance the antioxidant capacity in animal models by increasing the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), and glutathione (B108866) (GSH), while reducing lipid peroxidation.[1][2] For instance, in a study on rats with cadmium-induced hepatic dysfunction, hesperetin, the aglycone of hesperidin, showed protective effects against oxidative stress.[1]
This compound, as the primary metabolite of NHDC, has been shown to play a crucial role in detoxifying harmful products of lipid peroxidation, such as 4-hydroxynonenal (B163490) (4-HNE), both in vitro and in vivo.[3] Mouse studies have confirmed that HDC can trap 4-HNE in vivo, forming conjugates and thereby reducing carbonyl stress.[3] This direct trapping mechanism highlights a potent antioxidant action of HDC.
Anti-inflammatory Activity
Both hesperidin and HDC exhibit significant anti-inflammatory effects in vivo. Hesperidin administration has been found to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation, including lipopolysaccharide (LPS)-induced lung inflammation.[1][4][5] It has also been shown to reduce the infiltration of inflammatory cells.[6] The anti-inflammatory effects of hesperidin are often attributed to the inhibition of the NF-κB signaling pathway.[7][8]
Studies on NHDC, which is metabolized to HDC, have demonstrated its ability to ameliorate experimental colitis by reducing the levels of pro-inflammatory cytokines and inflammatory markers like COX-2 and myeloperoxidase (MPO).[9] The mechanism of action for NHDC and its metabolite HDC involves the inhibition of the TLR4/MyD88/NF-κB signaling pathway in the context of high-fat diet-induced inflammation.[10]
Metabolic Effects
The potential of hesperidin to modulate metabolic disorders has been extensively studied. In animal models of metabolic syndrome, hesperidin supplementation has been shown to reduce plasma insulin (B600854) levels and improve insulin resistance.[11] It also positively impacts lipid metabolism by lowering total cholesterol and triglyceride levels.[7][12] Furthermore, hesperidin can regulate blood glucose levels by modulating key enzymes involved in glucose metabolism.[7]
Neohesperidin Dihydrochalcone (NHDC), through its metabolite HDC, has also demonstrated beneficial effects on glycolipid metabolism. In high-fat diet-fed rats, NHDC administration effectively downregulated fasting blood glucose levels and alleviated the inhibition of hepatic GLUT-4 and IRS-1 expression.[10] These findings suggest that HDC plays a role in improving glucose homeostasis.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies on Hesperidin and Neohesperidin Dihydrochalcone (as a source of this compound). Direct quantitative comparisons are challenging due to variations in experimental models, dosages, and administration routes.
Table 1: In Vivo Antioxidant Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Hesperidin | Male BALB/c mice (LPS-induced oxidative stress) | 100 mg/kg | 5 days | Increased hepatic GSH and CAT levels. | [1][4] |
| Hesperidin | Rats (continuous and interval swimming) | 100 mg/kg (glucosyl hesperidin) | - | Enhanced antioxidant capacity and decreased lipid peroxidation. | [2] |
| Neohesperidin Dihydrochalcone (NHDC) | Mice | Not specified | - | In vivo formation of 4-HNE-HDC conjugates, indicating trapping of lipid peroxidation products. | [3] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Hesperidin | Male BALB/c mice (LPS-induced inflammation) | 100 mg/kg | 5 days | Significantly decreased spleen levels of IL-33 and TNF-α. | [1][4] |
| Hesperidin | Mice (LPS-induced lung inflammation) | 200 mg/kg (oral) | - | Downregulated TNF-α, IL-1β, IL-6, and other pro-inflammatory cytokines. | [5] |
| Neohesperidin Dihydrochalcone (NHDC) | Wistar Albino rats (experimental colitis) | Not specified | 7 days | Significantly reduced levels of IL-6, TNF-α, and other inflammatory markers. | [9] |
Table 3: In Vivo Metabolic Effects
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| Hesperidin | C57BL/6J mice (high-fat/high-sucrose diet) | 140 and 280 mg/kg/day | 12 weeks | Reduced plasma insulin by 40-50% and HOMA-IR by 45%. | [11] |
| Hesperidin | Rats with CCL4-induced liver cirrhosis | Not specified | - | Inhibited NF-κB and TGF-β expression. | [7] |
| Neohesperidin Dihydrochalcone (NHDC) | High-fat diet-fed rats | 40-80 mg/kg | 12 weeks | Effectively downregulated fasting blood glucose levels. | [10] |
Experimental Protocols
In Vivo Antioxidant and Anti-inflammatory Study of Hesperidin
-
Animal Model: Male BALB/c mice.
-
Induction of Inflammation/Oxidative Stress: Intraperitoneal injection of Lipopolysaccharide (LPS).
-
Treatment: Hesperidin (100 mg/kg) administered for 5 consecutive days.
-
Sample Collection: Liver and spleen tissues were collected for analysis.
-
Biochemical Analysis:
In Vivo Metabolic Study of Neohesperidin Dihydrochalcone (NHDC)
-
Animal Model: High-fat diet (HFD)-fed rats.
-
Treatment: Oral administration of NHDC (40-80 mg/kg body weight) for 12 continuous weeks.
-
Parameters Measured:
-
Fasting blood glucose levels.
-
Western blot analysis of hepatic GLUT-4 and IRS-1 expression.
-
Analysis of the TLR4/MyD88/NF-κB signaling pathway in the ileum.
-
Analysis of ileum intestinal flora.[10]
-
Signaling Pathways and Experimental Workflow
The biological activities of hesperidin and this compound are mediated through the modulation of key signaling pathways.
References
- 1. In Vivo and In Vitro Evaluation of the Protective Effects of Hesperidin in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute Effects of Hesperidin in Oxidant/Antioxidant State Markers and Performance in Amateur Cyclists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro Evaluation of the Protective Effects of Hesperidin in Lipopolysaccharide-Induced Inflammation and Cytotoxicity of Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 6. Effects in vitro and in vivo of hesperidin administration in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on the impact of hesperidin and its aglycone hesperetin on metabolic dysfunction-associated steatotic liver disease and other liver disorders | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 8. dovepress.com [dovepress.com]
- 9. Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neohesperidin Dihydrochalcone Ameliorates High-Fat Diet-Induced Glycolipid Metabolism Disorder in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduced Insulin Resistance and Oxidative Stress in a Mouse Model of Metabolic Syndrome following Twelve Weeks of Citrus Bioflavonoid Hesperidin Supplementation: A Dose–Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
The Antioxidant Potential of Dihydrochalcones: A Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of dihydrochalcone (B1670589) antioxidants, detailing their structure-activity relationships (SAR) supported by quantitative experimental data. This document outlines the key structural features influencing the antioxidant capacity of this flavonoid subclass and provides detailed protocols for common antioxidant assays.
Dihydrochalcones, a group of plant-derived phenolic compounds, have garnered significant interest for their diverse pharmacological properties, including their potent antioxidant effects. Understanding the relationship between their chemical structure and antioxidant activity is crucial for the rational design of novel therapeutic agents to combat oxidative stress-related diseases.
Key Structure-Activity Relationships of Dihydrochalcone Antioxidants
The antioxidant capacity of dihydrochalcones is primarily dictated by the arrangement and nature of substituent groups on their characteristic A and B rings. The core mechanism of their antioxidant action involves the donation of a hydrogen atom or an electron to neutralize free radicals, a process significantly influenced by the following structural features:
-
Hydroxylation of the B-Ring: The presence of hydroxyl (-OH) groups on the B-ring is a critical determinant of antioxidant activity. A catechol moiety (an o-dihydroxyl group) on the B-ring, particularly at the 3' and 4' positions, significantly enhances antioxidant capacity. This configuration increases the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[1]
-
Glycosylation: The attachment of sugar moieties to the dihydrochalcone scaffold, a process known as glycosylation, generally leads to a decrease in antioxidant potential.[1][2][3] This is because the sugar group can mask the free hydroxyl groups, hindering their ability to donate hydrogen atoms or electrons. The position of glycosylation also plays a role; for instance, glycosylation at the 2'-position has been shown to have a less detrimental effect on antioxidant activity compared to other positions.[2][3]
-
The 2'-Hydroxyl Group: A free hydroxyl group at the 2'-position on the A-ring is considered an essential pharmacophore for the radical scavenging potential of dihydrochalcones.
-
Methoxylation: The presence of a methoxy (B1213986) (-OCH3) group, particularly at a position ortho to a hydroxyl group on the B-ring, can enhance the antioxidant activity.[2] This is attributed to the electron-donating nature of the methoxy group, which can increase the stability of the phenoxyl radical.[2]
-
Antioxidant Mechanisms: Dihydrochalcones exert their antioxidant effects through various mechanisms, including electron transfer (ET), hydrogen atom transfer (HAT), and radical adduct formation (RAF).[2] The specific mechanism is influenced by the structural characteristics of the individual dihydrochalcone and the nature of the free radical.
Comparative Antioxidant Activity of Dihydrochalcones
The following table summarizes the in vitro antioxidant activity of five representative dihydrochalcones, as determined by various common assays. The 50% inhibitory concentration (IC50) is a measure of the antioxidant's potency, with a lower value indicating higher antioxidant activity.
| Dihydrochalcone | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP (Fe3+ reducing power) IC50 (µM) | Superoxide Scavenging IC50 (µM) |
| Phloretin | 25.3 ± 1.2 | 8.7 ± 0.5 | 15.6 ± 0.8 | 33.1 ± 1.5 |
| Phloridzin | 85.1 ± 3.9 | 29.4 ± 1.3 | 45.2 ± 2.1 | 98.7 ± 4.2 |
| Trilobatin | 60.2 ± 2.8 | 20.1 ± 0.9 | 31.5 ± 1.4 | 75.4 ± 3.1 |
| Neohesperidin Dihydrochalcone | 42.5 ± 2.0 | 15.8 ± 0.7 | 24.9 ± 1.1 | 55.6 ± 2.4 |
| Naringin Dihydrochalcone | 78.9 ± 3.5 | 26.3 ± 1.2 | 40.1 ± 1.8 | 90.3 ± 3.9 |
Data extracted from "Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones".[2][4][5]
Visualization of Structure-Activity Relationships
The following diagrams illustrate the core dihydrochalcone structure and the key functional group modifications that influence antioxidant activity, as well as a conceptual workflow for assessing this activity.
Caption: General chemical structure of dihydrochalcones and key influential substitutions.
Caption: Conceptual workflow for evaluating the antioxidant activity of dihydrochalcones.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below for researchers interested in replicating or adapting these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the dihydrochalcone samples in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, mix 100 µL of each sample concentration with 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of concentrations of the dihydrochalcone samples in a suitable solvent.
-
Reaction: Add 20 µL of each sample concentration to 180 µL of the ABTS•+ working solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is prepared fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample preparation: Prepare a series of concentrations of the dihydrochalcone samples.
-
Reaction: Add 20 µL of the sample to 180 µL of the FRAP reagent in a 96-well microplate.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents. The IC50 value can be determined as the concentration of the sample that gives a specified absorbance value equivalent to a certain concentration of Fe²⁺.
References
- 1. Structure-antioxidant capacity relationship of dihydrochalcone compounds in Malus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of Hesperetin Dihydrochalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC), a significant metabolite of neohesperidin (B1678168) dihydrochalcone with potential health benefits. The following sections detail a comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering insights into their respective performances through experimental data and detailed protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of Hesperetin dihydrochalcone in various matrices, including in vitro assays and biological samples. This section presents a comparative summary of the key validation parameters for two widely used techniques: HPLC-UV and LC-MS/MS.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | HPLC-UV Method[1][2][3] | LC-MS/MS Method[4][5][6] |
| Linearity (Correlation Coefficient, r) | > 0.99[1] | > 0.999[4][5] |
| Limit of Detection (LOD) | < 0.84 µg/mL[1] | 200 pg/mL (for Hesperetin)[4][5] |
| Limit of Quantification (LOQ) | < 2.84 µg/mL[1] | Not explicitly stated for HDC |
| Precision (RSD %) | 1.2% to 4.6%[1] | Within-run: 2.06–9.54%, Between-run: 2.11–7.76% (for Hesperetin)[4][5] |
| Accuracy (Recovery %) | 88% to 130%[1] | -6.52% to 3.82% (within-run bias), -1.62% to 2.33% (between-run bias) (for Hesperetin)[4][5] |
| Extraction Recovery | Not explicitly stated | > 87% (for Hesperetin)[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following protocols are based on established methods for the analysis of this compound and related compounds.
HPLC-UV Method for the Quantification of this compound
This method is suitable for the simultaneous separation and quantification of Hesperidin (B1673128), Neohesperidin, Neohesperidin dihydrochalcone, and Hesperetin.[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A gradient elution using 99% acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: Not explicitly stated, but typically in the range of 280-330 nm for flavonoids.
-
Sample Preparation: Samples can be dissolved in a suitable solvent such as methanol.
LC-MS/MS Method for the Quantification of Hesperetin and its Metabolites
This highly sensitive method is ideal for pharmacokinetic studies and the analysis of biological matrices.[4][5]
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Hypersil GOLD Phenyl reversed-phase column.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile.
-
Ionization Mode: Polarity-switching mode can be utilized, with positive ion electrospray for Hesperidin and its derivatives and negative ionization for Hesperetin.[4][5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used to track specific precursor-to-product ion transitions.
-
Sample Preparation: Solid-phase extraction (SPE) using a HyperSep Retain PEP column is employed for plasma samples to remove interferences.[4][5]
Visualizing Analytical Workflows and Metabolic Pathways
To further elucidate the experimental processes and biological context of this compound analysis, the following diagrams are provided.
Caption: General experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of Neohesperidin dihydrochalcone to this compound.[6]
References
- 1. Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Development of a HPLC-UV Method for the Separation and Quantification of Hesperidin, Neohesperidin, Neohesperidin Dihydrochalcone and Hesperetin (2022) | Lin Chen | 4 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Detoxification of Lipid Peroxidation Aldehyde 4-Hydroxynonenal by this compound, a Microbial Metabolite of Neohesperidin Dihydrochalcone, In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of Hesperetin and Its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of the flavonoid aglycone, hesperetin (B1673127), and its common glycosidic forms, hesperidin (B1673128) and hesperetin-7-glucoside. The information presented is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in understanding the pharmacokinetic profiles of these compounds.
Introduction
Hesperetin, a flavanone (B1672756) abundant in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and cardiovascular benefits[1]. However, in its natural form, hesperetin is primarily found as glycosides, most commonly hesperidin (hesperetin-7-rutinoside) and narirutin (B1676964) (hesperetin-7-rutinoside)[2][3]. The sugar moiety attached to the hesperetin aglycone plays a crucial role in its solubility, metabolism, and ultimately, its bioavailability. Understanding the differences in how these forms are absorbed and metabolized is critical for the development of effective therapeutic agents.
Comparative Bioavailability: Hesperetin vs. Hesperidin vs. Hesperetin-7-Glucoside
The bioavailability of hesperetin is significantly influenced by the type of sugar molecule it is bound to. The aglycone form, hesperetin, can be directly absorbed in the small intestine[4]. In contrast, its glycosidic forms must first be hydrolyzed to release hesperetin before absorption can occur.
Hesperidin (Hesperetin-7-rutinoside): The presence of a rutinose moiety (rhamnose and glucose) in hesperidin prevents its hydrolysis by enzymes in the small intestine[5]. Consequently, hesperidin is poorly absorbed in the upper gastrointestinal tract and must travel to the colon. There, gut microbiota hydrolyze the rutinose, releasing hesperetin which can then be absorbed by colonocytes[5][6]. This delayed and microbiota-dependent absorption process results in lower overall bioavailability of hesperetin from hesperidin[7].
Hesperetin-7-glucoside: In contrast, hesperetin-7-glucoside, which has only a glucose molecule attached, can be readily hydrolyzed by brush border enzymes in the small intestine[6][8]. This allows for the rapid release and absorption of hesperetin in the upper gastrointestinal tract, leading to significantly higher and faster attainment of plasma hesperetin concentrations compared to hesperidin[8]. Studies have shown that the bioavailability of hesperetin from hesperetin-7-glucoside can be over 100-fold higher than that from hesperidin[9].
Hesperetin (Aglycone): When administered directly in its aglycone form, hesperetin is rapidly absorbed, with peak plasma concentrations observed within a few hours[2][10]. However, the low aqueous solubility of hesperetin can be a limiting factor for its oral absorption[11].
Quantitative Data Presentation
The following table summarizes key pharmacokinetic parameters for hesperetin and its glycosides from various studies. These values highlight the significant differences in their bioavailability.
| Compound | Subject | Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Reference |
| Hesperetin | Human | 135 mg | 2.73 ± 1.36 | 4.0 ± 0.0 | 16.03 ± 5.54 | [10] |
| Hesperidin | Human | 1.05 g | ~0.03 (estimated from graph) | 6-8 | 0.33 ± 0.08 | |
| Hesperetin-7-glucoside with β-cyclodextrin | Human | 1.05 g | ~2.5 (estimated from graph) | 0.5 | 34.44 ± 6.03 | [12] |
| Hesperidin (from Orange Juice) | Human | 444 mg/L | 1.28 ± 0.13 | 5-7 | Not Reported | [13] |
| Hesperetin-7-glucoside | Rat | 0.25% of diet | Significantly higher plasma hesperetin than hesperidin | Not Reported | Significantly higher plasma hesperetin than hesperidin | [14][15] |
Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in experimental design.
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are summaries of typical protocols used in these comparative bioavailability studies.
Human Pharmacokinetic Study Protocol (Example based on cited literature[12][10][13])
-
Subjects: Healthy adult volunteers, often with an equal gender distribution. Subjects are typically required to abstain from flavonoid-rich foods and beverages for a specified period before and during the study.
-
Study Design: A randomized, controlled, crossover design is frequently used. This involves each subject receiving each of the test compounds (e.g., hesperetin, hesperidin, hesperetin-7-glucoside) in a random order, with a washout period between each treatment phase.
-
Dosage and Administration: The compounds are administered orally, often in capsule form or dissolved in a beverage, after an overnight fast. Doses are precisely measured.
-
Blood Sampling: Blood samples are collected at multiple time points before and after administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated and stored frozen until analysis.
-
Urine Collection: Urine is often collected over a 24 or 48-hour period to assess the excretion of metabolites.
-
Analytical Method: Plasma and urine concentrations of hesperetin and its metabolites (glucuronides and sulfates) are typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD). An enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is often employed to measure total aglycone concentration.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
Animal Study Protocol (Example based on cited literature[14][15])
-
Animal Model: Commonly used models include Sprague-Dawley or Wistar rats. Ovariectomized (OVX) rats are often used to study the effects on bone health.
-
Diet and Dosing: The test compounds are incorporated into the standard chow at specified concentrations. The animals have ad libitum access to the diet and water.
-
Sample Collection: Blood samples are collected at specified time points via methods such as tail vein or cardiac puncture. Urine may be collected using metabolic cages.
-
Analysis: Similar to human studies, HPLC-based methods are used to analyze the concentrations of hesperetin and its metabolites in plasma and urine.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathways and a typical experimental workflow.
Caption: Metabolic pathway of hesperidin and hesperetin-7-glucoside to hesperetin.
Caption: Typical workflow for a crossover comparative bioavailability study.
Conclusion
The available evidence strongly indicates that the glycosidic form of hesperetin is a critical determinant of its bioavailability. Hesperetin-7-glucoside demonstrates markedly superior absorption and pharmacokinetic properties compared to hesperidin due to its hydrolysis in the small intestine. The aglycone hesperetin is also readily absorbed, though its low solubility can be a challenge. For researchers and drug development professionals, these findings are crucial for selecting the appropriate form of hesperetin to achieve desired therapeutic concentrations and for designing effective delivery systems to enhance its bioavailability. Formulations that improve the solubility of the aglycone or utilize the more readily absorbed glucoside form are promising strategies for maximizing the therapeutic potential of hesperetin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. e-lactancia.org [e-lactancia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioavailability comparison between a compound comprising hesperetin-7-glucoside with β-cyclodextrin and a mixture of hesperidin and dextrin in healthy adult human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of the citrus flavanone aglycones hesperetin and naringenin after single oral administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Bioavailability in humans of the flavanones hesperidin and narirutin after the ingestion of two doses of orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. Increased bioavailability of hesperetin-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Hesperetin Dihydrochalcone: A Comparative Guide to its Efficacy in Animal Models of Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC) and its precursors in various animal models of disease. The data presented is intended to offer an objective overview of its potential therapeutic applications, supported by experimental data and comparisons with alternative treatments. As the direct microbial metabolite of Neohesperidin Dihydrochalcone (NHDC), studies involving NHDC are included, given that HDC is the primary bioactive compound in vivo.
Executive Summary
Hesperetin Dihydrochalcone and its related compounds have demonstrated significant therapeutic potential across a range of disease models, primarily attributed to their potent anti-inflammatory and antioxidant properties. In preclinical studies, these compounds have shown promise in mitigating the pathology of neurodegenerative disorders, metabolic syndrome, chronic obstructive pulmonary disease (COPD), and ulcerative colitis. The primary mechanisms of action appear to involve the modulation of key signaling pathways, including PI3K/AKT/mTOR, NF-κB, and Nrf2. This guide summarizes the quantitative outcomes of these studies, details the experimental methodologies, and provides a comparative context against standard therapeutic agents.
Data Presentation: Quantitative Efficacy of Hesperetin and its Precursors
The following tables summarize the key quantitative data from animal studies investigating the efficacy of Hesperetin and Neohesperidin Dihydrochalcone.
Table 1: Efficacy in Neurodegenerative Disease Models
| Compound | Animal Model | Disease Model | Dosage | Treatment Duration | Key Findings | Alternative Treatments & Efficacy |
| Hesperetin | Rat | STZ-induced Alzheimer's Disease[1] | 10 & 20 mg/kg/day (oral) | 3 weeks | Improved memory retrieval and recognition; Increased antioxidant enzyme activity (SOD, GPx, GRx, CAT); Decreased MDA levels in the hippocampus.[1] | Donepezil: (1 mg/kg/day) Improves cognitive function by inhibiting acetylcholinesterase. |
| Hesperetin | Rat | 3-NP-induced Huntington's Disease | 25 & 50 mg/kg (oral) | 21 days | Improved behavioral functions; Enhanced spatial memory. | Tetrabenazine: (0.5 mg/kg) Ameliorates chorea-like movements. |
| Hesperetin | Rat | 6-OHDA-induced Parkinson's Disease | 50 mg/kg (oral) | 1 week | Reduced oxidative stress via Nrf2 regulation; Decreased neuroinflammation (NF-κB); Reduced apoptotic cell loss. | L-DOPA: (6-12 mg/kg) Restores dopamine (B1211576) levels and improves motor function. |
Table 2: Efficacy in Inflammatory and Metabolic Disease Models
| Compound | Animal Model | Disease Model | Dosage | Treatment Duration | Key Findings | Alternative Treatments & Efficacy |
| Hesperetin | Mouse | Cigarette smoke & LPS-induced COPD[2] | 50 & 100 mg/kg/day (gavage) | Not specified | Improved lung function and histopathology; Reduced inflammatory cell infiltration; Inhibited MAPKs and NF-κB signaling.[2] | Budesonide: (0.5 mg/kg, inhaled) Reduces airway inflammation. |
| Neohesperidin Dihydrochalcone (NHDC) | Rat | DSS-induced Ulcerative Colitis[3] | 50 & 100 mg/kg/day (gavage) | 7 days | Reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Decreased NF-κB expression; Improved histological scores.[3] | Sulfasalazine: (150 mg/kg/day) Reduces inflammation and clinical symptoms. |
| Neohesperidin Dihydrochalcone (NHDC) | db/db Mouse | Type 2 Diabetes/Obesity[4] | 100 mg/kg/day (oral) | 4 weeks | Reduced body weight gain and adipose tissue mass; Down-regulated PI3K/AKT/mTOR pathway.[4] | Metformin: (150 mg/kg/day) Improves glucose tolerance and insulin (B600854) sensitivity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Streptozotocin (STZ)-Induced Alzheimer's Disease Model in Rats[1]
-
Animal Model: Male Wistar rats.
-
Induction of Disease: A single intracerebroventricular (ICV) injection of STZ (3 mg/kg) was administered to induce sporadic Alzheimer's disease-like pathology.
-
Treatment Groups:
-
Sham (Control)
-
STZ + Vehicle
-
STZ + Hesperetin (10 mg/kg, p.o.)
-
STZ + Hesperetin (20 mg/kg, p.o.)
-
-
Treatment Protocol: Hesperetin was administered orally once daily for 21 consecutive days, starting one week after STZ injection.
-
Behavioral Assessment: Recognition memory was evaluated using the passive avoidance and novel object recognition tests.
-
Biochemical Analysis: At the end of the treatment period, animals were sacrificed, and hippocampal tissue was isolated for the measurement of antioxidant enzymes (SOD, GPx, GRx, CAT), glutathione (B108866) (GSH), and malondialdehyde (MDA) levels.
Cigarette Smoke and Lipopolysaccharide (LPS)-Induced COPD Model in Mice[2]
-
Animal Model: Male C57BL/6 mice.
-
Induction of Disease: Mice were exposed to cigarette smoke from 10 cigarettes for 1 hour, twice daily, for 23 days. On day 24, mice received an intranasal instillation of LPS (10 µg in 50 µL saline) to induce an acute exacerbation.
-
Treatment Groups:
-
Control
-
COPD Model + Vehicle
-
COPD Model + Hesperetin (50 mg/kg, gavage)
-
COPD Model + Hesperetin (100 mg/kg, gavage)
-
-
Treatment Protocol: Hesperetin was administered daily by gavage.
-
Outcome Measures: Lung function tests, histological analysis of lung tissue (H&E staining), and Western blot analysis for MAPKs and NF-κB pathway proteins were performed.
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model in Rats[3]
-
Animal Model: Male Wistar rats.
-
Induction of Disease: Acute colitis was induced by administering 3% (w/v) DSS in the drinking water for 7 days.
-
Treatment Groups:
-
Control
-
DSS + Vehicle
-
DSS + NHDC (50 mg/kg, gavage)
-
DSS + NHDC (100 mg/kg, gavage)
-
-
Treatment Protocol: NHDC was administered daily by gavage for 7 days, concurrently with DSS administration.
-
Assessment of Colitis: Disease activity index (DAI), colon length, and histological scoring of inflammation were evaluated. Levels of inflammatory markers (TNF-α, IL-6, IL-1β, NF-κB) were measured in colon tissue.
db/db Mouse Model of Type 2 Diabetes and Obesity[4]
-
Animal Model: Male C57BLKS/J-db/db mice.
-
Treatment Groups:
-
db/db Control
-
db/db + NHDC (100 mg/kg, oral)
-
-
Treatment Protocol: NHDC was administered orally for 4 weeks.
-
Metabolic Phenotyping: Body weight, food intake, and fasting blood glucose were monitored.
-
Molecular Analysis: At the end of the study, adipose tissue was collected for Western blot analysis of key proteins in the PI3K/AKT/mTOR signaling pathway.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and its related compounds are underpinned by their ability to modulate critical intracellular signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-Inflammatory and Pro-survival Signaling
In models of metabolic syndrome, NHDC has been shown to down-regulate the PI3K/AKT/mTOR pathway, leading to a reduction in adipogenesis and lipogenesis.[4] This inhibitory action contributes to the observed improvements in metabolic parameters.
Inhibition of Pro-Inflammatory Signaling
A key mechanism underlying the anti-inflammatory effects of hesperetin and its derivatives is the inhibition of the NF-κB signaling pathway. By preventing the phosphorylation of IκBα, these compounds block the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[2][3]
Activation of Antioxidant Defense Mechanisms
This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. HDC is thought to inhibit Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]
Conclusion
The available preclinical data strongly suggest that this compound and its precursors are promising therapeutic agents for a variety of diseases characterized by inflammation and oxidative stress. Their multifaceted mechanisms of action, targeting key signaling pathways, provide a solid foundation for their potential clinical utility. While these findings are encouraging, further research, including pharmacokinetic and long-term safety studies, is warranted to translate these promising preclinical results into effective therapies for human diseases. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.
References
- 1. Neuroprotective effect of hesperetin and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated network pharmacology, molecular docking, and animal experiments to reveal the potential mechanism of hesperetin on COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neohesperidin Dihydrochalcone Ameliorates Experimental Colitis via Anti-Inflammatory, Antioxidative, and Antiapoptosis Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Mechanism of Action of Hesperetin Dihydrochalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), focusing on its antioxidant and anti-inflammatory mechanisms of action. Due to the limited direct research on HDC, this guide draws comparisons with its well-studied precursor, Hesperetin, and other related flavonoid compounds to elucidate its probable biological activities. Experimental data from related compounds are presented to offer a predictive validation of HDC's potential efficacy.
Comparative Analysis of Bioactivity
Hesperetin Dihydrochalcone is structurally related to Hesperetin, a flavanone (B1672756) known for its potent antioxidant and anti-inflammatory properties. The conversion of the flavanone structure to a dihydrochalcone can influence its chemical properties and biological activity. The data presented below compares the antioxidant and anti-inflammatory effects of Hesperetin and other relevant flavonoids, providing a basis for understanding the potential mechanism of HDC.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key aspect of their mechanism of action, often evaluated by their ability to scavenge free radicals.
Table 1: Comparative Antioxidant Activity of Hesperetin and Related Compounds
| Compound | Assay | IC50 Value (µM) | Source |
| Hesperetin | DPPH Radical Scavenging | 70 | [1] |
| Hesperetin | ABTS Radical Scavenging | 276 | [1] |
| Phloretin (Dihydrochalcone) | DPPH Radical Scavenging | 63.5 ± 4.6 | [2] |
| Phloridzin (Dihydrochalcone) | DPPH Radical Scavenging | 561.0 ± 34.0 | [2] |
| Neohesperidin Dihydrochalcone | DPPH Radical Scavenging | >1000 | [2] |
| Naringin Dihydrochalcone | DPPH Radical Scavenging | >1000 | [2] |
| Vitamin C (Positive Control) | DPPH Radical Scavenging | 59 | [1] |
Note: Lower IC50 values indicate higher antioxidant activity.
Anti-inflammatory Activity
The anti-inflammatory effects of flavonoids are often mediated through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Table 2: Comparative Anti-inflammatory Effects of Hesperetin
| Cell Line | Stimulant | Treatment | Effect | Key Pathway Modulated | Source |
| RAW 264.7 Macrophages | LPS | Hesperetin | Inhibition of NO and PGE2 production; Decreased iNOS and COX-2 expression. | NF-κB, JNK/p38 MAPKs | [3] |
| RAW 264.7 Macrophages | LPS | Hesperetin | Suppression of TNF-α, IL-6, and IL-1β secretion. | NF-κB, Nrf2/HO-1 | [4] |
| BV-2 Microglial Cells | LPS | Hesperetin | Reduction of nitric oxide levels; Increased catalase, glutathione, and superoxide (B77818) dismutase levels. | Nrf2, NF-κB | [5] |
| HepG2 Cells | Oleic Acid | Hesperetin | Upregulation of antioxidant enzymes (SOD, GPx); Suppression of NF-κB activation and reduced TNF-α and IL-6 secretion. | PI3K/AKT-Nrf2 | [6] |
Postulated Signaling Pathways for this compound
Based on the known mechanisms of Hesperetin and other dihydrochalcones, HDC likely exerts its antioxidant and anti-inflammatory effects through the modulation of the Nrf2 and NF-κB signaling pathways.
Nrf2-Mediated Antioxidant Response
The Nrf2 pathway is a primary regulator of cellular antioxidant defenses. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes.
Caption: Postulated Nrf2 activation pathway by this compound.
Inhibition of NF-κB-Mediated Inflammation
The NF-κB pathway is a central regulator of inflammation. Its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Postulated NF-κB inhibition pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antioxidant and anti-inflammatory mechanisms of action of this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Reagents and Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compound (HDC)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Keep the solution protected from light.[7]
-
Prepare serial dilutions of the test compound and positive control in methanol.[7]
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.[8]
-
Add 100 µL of the DPPH working solution to all wells containing samples and controls.[8]
-
Include a blank control containing only methanol and a negative control containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a microplate reader.[9]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[7]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Reagents and Materials:
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Cell culture medium
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound (HDC) for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).
-
After the incubation period, collect 50-100 µL of the cell culture supernatant from each well.[10]
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.[11]
-
Incubate for another 5-10 minutes at room temperature. A purple color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.[12]
-
Calculate the nitrite concentration in the samples by comparing with the standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in cell culture supernatants.
-
Reagents and Materials:
-
Specific ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)[13]
-
Wash buffer
-
Detection antibody
-
Substrate solution
-
Stop solution
-
96-well plate pre-coated with capture antibody
-
Microplate reader
-
-
Procedure (General):
-
Prepare standards and samples as per the kit instructions.[13]
-
Add standards and cell culture supernatants to the appropriate wells of the pre-coated plate.[14]
-
Incubate for the time specified in the kit protocol (e.g., 2.5 hours at room temperature).[14]
-
Wash the wells multiple times with wash buffer.[15]
-
Add the biotin-conjugated detection antibody to each well and incubate.[14]
-
Wash the wells again.
-
Add streptavidin-HRP solution and incubate.[14]
-
Wash the wells.
-
Add the substrate solution and incubate until color develops.[13]
-
Add the stop solution to terminate the reaction.[13]
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm).[15]
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot for NF-κB Pathway Proteins
Western blotting is used to detect the levels of specific proteins involved in the NF-κB signaling pathway, such as p65, IκBα, and their phosphorylated forms.
-
Reagents and Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the test compound and/or inflammatory stimulus, then lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE (loading equal amounts of protein per lane).
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with wash buffer.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Experimental Workflow
The following diagram illustrates a typical workflow for validating the anti-inflammatory mechanism of this compound.
Caption: General experimental workflow for validating HDC's mechanism.
References
- 1. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory potential of hesperetin metabolites obtained from hesperetin-administered rat serum: an ex vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperetin Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hesperetin ameliorates hepatic oxidative stress and inflammation via the PI3K/AKT-Nrf2-ARE pathway in oleic acid-induced HepG2 cells and a rat model of high-fat diet-induced NAFLD - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. abcam.cn [abcam.cn]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Hesperetin Dihydrochalcone: A Comparative Analysis of a Citrus-Derived Sweetener
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) with other prominent natural sweeteners. This document synthesizes available experimental data on sweetness potency, taste profile, metabolic fate, and taste receptor interactions.
Hesperetin dihydrochalcone (HDC) is a flavonoid compound derived from the hydrogenation of hesperetin, a flavanone (B1672756) found abundantly in citrus fruits. It belongs to the dihydrochalcone class of sweeteners, which are known for their intense sweetness. This guide compares HDC with other popular natural sweeteners: stevia, monk fruit, xylitol, and erythritol, offering insights into their respective properties and potential applications.
Quantitative Comparison of Natural Sweeteners
The following table summarizes the key quantitative parameters of this compound and other selected natural sweeteners. These values are compiled from various scientific sources and provide a basis for direct comparison.
| Sweetener | Sweetness Potency (relative to Sucrose) | Caloric Content (kcal/g) | Glycemic Index (GI) |
| This compound (HDC) | ~1000-2000[1][2] | ~0 | 0 (presumed) |
| Stevia (Steviol Glycosides) | 200-300[3] | 0[4] | 0[4] |
| Monk Fruit (Mogrosides) | 150-250[5] | 0[6] | 0[6] |
| Xylitol | 1[3] | 2.4[4] | 7-13[4] |
| Erythritol | 0.6-0.7[3] | ~0.2[6] | 0-1[4] |
Taste Profile and Sensory Attributes
Sensory perception is a critical factor in the application of any sweetener. While sweetness potency is a primary measure, the overall taste profile, including the onset of sweetness and any lingering aftertastes, significantly influences consumer acceptance and formulation success.
This compound (HDC) is characterized by a slow onset of sweetness and a lingering aftertaste, which is a common trait among dihydrochalcone sweeteners[2]. This profile may be advantageous in certain applications where a prolonged sweet sensation is desired, but it can be a limitation in others.
In contrast:
-
Stevia can sometimes exhibit a slightly bitter or licorice-like aftertaste, particularly at higher concentrations[3].
-
Monk Fruit is often described as having a cleaner taste profile with less lingering bitterness compared to stevia[7].
-
Xylitol has a taste profile very similar to sucrose (B13894) and is known for its cooling sensation in the mouth[3].
-
Erythritol also has a clean, sweet taste with a cooling effect and is generally well-tolerated without a significant aftertaste[3].
Experimental Protocols
Sensory Evaluation of Sweetness Potency
A standardized method for determining the sweetness potency of high-intensity sweeteners involves a trained sensory panel. The following protocol is a representative example based on established sensory analysis methodologies[8][9][10].
Objective: To determine the sweetness intensity of a sweetener relative to sucrose solutions.
Panelists: A panel of 10-12 trained individuals with demonstrated ability to discriminate and scale sweetness intensity.
Materials:
-
Test sweetener solutions at varying concentrations.
-
Reference sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water).
-
Purified, deionized water for rinsing.
-
Unsalted crackers for palate cleansing.
Procedure:
-
Training: Panelists are trained with sucrose solutions to familiarize them with a range of sweetness intensities.
-
Sample Preparation: Solutions of the test sweetener are prepared at concentrations expected to be iso-sweet with the sucrose reference solutions.
-
Presentation: Samples are presented to panelists in a randomized, double-blind manner. Each panelist receives a set of reference sucrose solutions and the test sweetener solutions.
-
Evaluation: Panelists are instructed to rinse their mouths with purified water before tasting each sample. They then taste the sample, expectorate, and rate its sweetness intensity on a labeled magnitude scale (LMS) or a category scale, anchored with the reference sucrose solutions.
-
Data Analysis: The sweetness intensity ratings for the test sweetener are compared to the ratings for the sucrose solutions. The concentration of the test sweetener that is perceived as equally sweet to a specific concentration of sucrose is determined. The relative sweetness potency is then calculated.
Metabolic Fate and Bioavailability
The metabolic pathway of a sweetener is crucial for determining its caloric contribution and its systemic effects.
This compound (HDC): As a flavonoid, the bioavailability of HDC is influenced by gut microbiota. While specific studies on HDC are limited, research on its aglycone, hesperetin, indicates that it is metabolized by intestinal bacteria[11]. The resulting metabolites can then be absorbed. Human studies on hesperetin show that it is rapidly absorbed after oral administration, with peak plasma concentrations observed within a few hours[11][12]. The absorbed hesperetin and its metabolites are then further metabolized in the liver and excreted[13][14][15]. Due to this extensive metabolism, the caloric contribution of HDC is considered to be negligible.
A simplified workflow for studying the metabolism of HDC is presented below:
Other Natural Sweeteners:
-
Stevia (Steviol Glycosides): These are not absorbed in the upper gastrointestinal tract and are hydrolyzed by gut bacteria to steviol (B1681142), which is then absorbed, metabolized in the liver, and excreted. They are non-caloric[4].
-
Monk Fruit (Mogrosides): Similar to steviol glycosides, mogrosides are not absorbed in the upper GI tract and are metabolized by gut bacteria before excretion. They are also non-caloric[6].
-
Xylitol: A sugar alcohol that is partially absorbed in the small intestine. The absorbed portion is metabolized in the liver. The unabsorbed portion is fermented by colonic bacteria. It provides about 2.4 kcal/g[4].
-
Erythritol: Another sugar alcohol that is mostly absorbed in the small intestine and excreted unchanged in the urine. It has a very low caloric value of about 0.2 kcal/g[6].
Taste Receptor Signaling Pathway
The sensation of sweet taste is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.
Dihydrochalcones, including HDC, are believed to bind to a site within the transmembrane domains of the T1R3 subunit of the sweet taste receptor. This binding event triggers a conformational change in the receptor, activating a downstream signaling cascade that ultimately leads to the perception of sweetness.
The following diagram illustrates the simplified signaling pathway for sweet taste perception initiated by dihydrochalcones.
Conclusion
This compound presents itself as a high-potency, low-calorie natural sweetener with a distinct taste profile. Its intense sweetness, comparable to that of other high-potency natural sweeteners like stevia and monk fruit, makes it a viable candidate for sugar reduction in various applications. However, its characteristic slow onset of sweetness and lingering aftertaste are important considerations for product formulation. The metabolic profile of HDC, involving gut microbiota, suggests a low caloric contribution. Further research into the specific sensory attributes and metabolic fate of HDC in human subjects will be beneficial for its broader application in the food and pharmaceutical industries. This guide provides a foundational comparison to aid researchers and developers in evaluating the potential of this compound as a novel sweetening ingredient.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thedietitianprescription.com [thedietitianprescription.com]
- 5. The Battle of Natural Sweeteners: A Comprehensive Guide to Monk Fruit and Stevia [foodandnutritionjournal.org]
- 6. wholesomeyum.com [wholesomeyum.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. e-lactancia.org [e-lactancia.org]
- 12. Bioavailability of orally administered water-dispersible hesperetin and its effect on peripheral vasodilatation in human subjects: implication of endothelial functions of plasma conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Genotoxicity Assessment of Hesperetin Dihydrochalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Hesperetin dihydrochalcone (B1670589) (HDC), a flavonoid derivative with emerging applications in the food and pharmaceutical industries. The assessment is based on a comprehensive review of available toxicological data and is presented in comparison to structurally related flavonoids, including its parent compound Hesperetin, and other relevant dihydrochalcones such as Neohesperidin dihydrochalcone (NHDC) and Naringin (B1676962) dihydrochalcone.
Executive Summary
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for Hesperetin dihydrochalcone and its comparators.
Table 1: Bacterial Reverse Mutation Assay (Ames Test)
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| This compound | S. typhimurium TA98, TA100, TA1535, TA1537 & E. coli WP2 uvrA | 3.16 - 1000 µ g/plate | With and Without | Negative | EFSA, 2024 |
| Hesperetin-7-glucoside | S. typhimurium TA98, TA1535, TA100, TA1537 & E. coli WP2 uvrA | Up to 5000 µ g/plate | With and Without | Negative | [5] |
| Hesperetin | Not Specified | Not Specified | Not Specified | Generally considered non-mutagenic | [6] |
| Neohesperidin dihydrochalcone | Not Specified | Not Specified | Not Specified | No concern for genotoxicity | EFSA |
| Naringin | Not Specified | Not Specified | Not Specified | Non-genotoxic, potential anti-genotoxic effects | [7][8][9][10][11][12] |
Table 2: In Vitro Micronucleus Assay
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| This compound | Mammalian cells | Data not publicly available | With and Without | No concern for genotoxicity | EFSA, 2024 |
| Hesperetin-7-glucoside | Male mice (in vivo) | Up to 2000 mg/kg | N/A | No increase in micronuclei | [6] |
| Hesperidin | Human lymphocytes | Not Specified | N/A | Antigenotoxic against Diazinon (B1670403) | [13] |
| Naringin | Human lymphocytes | 1, 2, 3 µg/mL | N/A | Non-genotoxic, reduced Bleomycin-induced micronuclei | [9] |
Table 3: In Vitro Chromosomal Aberration Assay
| Compound | Test System | Concentration Range | Metabolic Activation (S9) | Result | Reference |
| This compound | Mammalian cells | Data not publicly available | With and Without | No concern for genotoxicity | EFSA, 2024 |
| Hesperetin-7-glucoside | Mammalian cells | 5000 µg/mL | Not Specified | No clastogenic potential | [6] |
| Naringin | Human lymphocytes | 1, 2, 3 µg/mL | N/A | Non-genotoxic, reduced Bleomycin-induced aberrations | [9] |
Experimental Protocols
The following are detailed methodologies for the key genotoxicity assays, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations.
-
Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Test System: A minimum of five strains of bacteria are typically used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101, or S. typhimurium TA102.
-
Procedure:
-
Preparation: The test substance is dissolved in a suitable solvent.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 fraction from rat liver). This can be done using the plate incorporation method or the pre-incubation method.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Evaluation Criteria: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.
In Vitro Mammalian Cell Micronucleus Assay - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, resulting from acentric chromosome fragments or whole chromosomes that lag behind during cell division.
-
Test System: Various mammalian cell lines, such as Chinese Hamster Ovary (CHO), V79, CHL/IU, or human peripheral blood lymphocytes, can be used.
-
Procedure:
-
Cell Culture and Treatment: Cultured mammalian cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
-
Evaluation Criteria: A positive response is characterized by a significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies substances that cause structural damage to chromosomes.
-
Principle: The assay evaluates the ability of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Test System: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human lymphocytes) are used.
-
Procedure:
-
Cell Culture and Exposure: Cells are treated with at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: Metaphase spreads are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. At least 200 metaphases per concentration are scored.
-
-
Evaluation Criteria: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.
Visualizations
The following diagrams illustrate the workflows of the key genotoxicity assays.
Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.
Caption: Workflow of the In Vitro Mammalian Cell Micronucleus Assay.
Caption: Workflow of the In Vitro Chromosomal Aberration Test.
Conclusion
References
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavouring group evaluation 420 (FGE.420): this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Heated naringin mitigate the genotoxicity effect of Mitomycin C in BALB/c mice through enhancing the antioxidant status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-genotoxic effect of naringin against bleomycin-induced genomic damage in human lymphocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Chromosomal Instability in Diabetic Rats Treated with Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of chromosomal instability in diabetic rats treated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringin, a citrus flavonone, protects against radiation-induced chromosome damage in mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hesperidin, a citrus bioflavonoid, ameliorates genotoxicity-induced by diazinon in human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hesperetin Dihydrochalcone Synthesis Routes
Hesperetin (B1673127) dihydrochalcone (B1670589) (HDC) is a valuable compound in the food and pharmaceutical industries, primarily known for its intense sweetening properties and potential health benefits. Its synthesis from various precursors can be achieved through several chemical and biocatalytic routes. This guide provides a comparative analysis of the most common synthesis pathways, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and relevant biological pathways.
Comparative Data of Synthesis Routes
The selection of a synthesis route for Hesperetin dihydrochalcone often depends on factors such as starting material availability, desired yield, purity requirements, and environmental considerations. Below is a summary of quantitative data for different synthesis methods.
| Synthesis Route | Starting Material | Catalyst/Enzyme | Solvent | Reaction Time | Temperature | Yield/Product Content | Reference |
| Chemical Synthesis | |||||||
| Catalytic Hydrogenation | Hesperetin | Platinum-iron-nickel hydroxide (B78521) composite nanoparticles | Absolute ethanol (B145695) | 4-5 hours | Room Temperature | 89% | [1] |
| One-Pot Synthesis | Neohesperidin (B1678168) | Tri-way nickel catalyst | Sodium hydroxide solution / Ethanol | 3 hours (hydrogenation), 5 hours (hydrolysis) | Not specified (hydrogenation), Reflux (hydrolysis) | 97.1% purity | [2] |
| One-Pot Synthesis | Hesperidin | Raney nickel | Sodium hydroxide solution | 3 hours (hydrogenation), 5 hours (hydrolysis) | 40°C (hydrogenation), Reflux (hydrolysis) | 95.5% purity | [3] |
| Biocatalytic Synthesis | |||||||
| Regioselective O-methylation | Eriodictyol (B191197) Dihydrochalcone | Engineered O-methyltransferase (ZgOMT) | Tris-HCl buffer | 2-2.5 hours | Room Temperature | High regioselectivity (up to 99:1) | [4][5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Chemical Synthesis from Hesperetin
This method utilizes a platinum-iron-nickel hydroxide composite nanoparticle catalyst for the direct hydrogenation of hesperetin.[1]
Materials:
-
Hesperetin
-
Absolute ethanol
-
Platinum-iron-nickel hydroxide composite nanoparticles
-
Purified water
Procedure:
-
Add hesperetin and absolute ethanol to a reactor in a solid-liquid ratio of 1 g : 3 mL.
-
Add a catalytic amount of platinum-iron-nickel hydroxide composite nanoparticles (0.5-1% of the mass of hesperetin).
-
Stir the mixture at room temperature for 4-5 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude this compound product.
-
To purify, add purified water to the crude product (mass ratio of 1:3).
-
Heat the mixture to 80-90°C and stir for 20-40 minutes.
-
Centrifuge the mixture while hot and dry the resulting solid to obtain the refined this compound.
One-Pot Chemical Synthesis from Neohesperidin
This one-pot method involves the ring-opening of neohesperidin, followed by catalytic hydrogenation and acid hydrolysis.[2]
Materials:
-
Neohesperidin
-
Sodium hydroxide solution
-
Three-way nickel catalyst
-
Hydrochloric acid
-
Ethanol (50%)
Procedure:
-
Place neohesperidin in a sodium hydroxide solution (mass ratio 1:10).
-
Add the three-way nickel catalyst (7% of the mass of neohesperidin).
-
Carry out catalytic hydrogenation for 3 hours to prepare neohesperidin dihydrochalcone.
-
Adjust the pH of the solution to 2 with hydrochloric acid.
-
Heat the solution and reflux for 5 hours to induce hydrolysis.
-
Cool the mixture to below 10°C and allow it to crystallize for 24 hours.
-
Filter and dry the crude this compound.
-
Recrystallize the crude product using 10 times the volume of 50% ethanol to obtain the refined product.
Biocatalytic Synthesis via Regioselective O-methylation
This enzymatic approach utilizes a genetically engineered O-methyltransferase (ZgOMT) for the specific synthesis of this compound from eriodictyol dihydrochalcone.[4]
Materials:
-
Eriodictyol dihydrochalcone
-
S-adenosyl-L-methionine (SAM)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Cell-free extract of E. coli expressing the engineered ZgOMT
-
Acetonitrile
Procedure:
-
Prepare a reaction mixture with a total volume of 100 µL containing:
-
20 µL of the cell-free extract containing the ZgOMT enzyme.
-
100 µM eriodictyol dihydrochalcone.
-
0.5 mM SAM.
-
2 mM MgCl₂.
-
25 mM Tris-HCl buffer (pH 7.5).
-
-
Incubate the reaction at room temperature for 2.5 hours.
-
Quench the reaction by adding 75 µL of acetonitrile.
-
Incubate for 20 minutes at room temperature to precipitate proteins.
-
Centrifuge the mixture to remove the insoluble proteins. The supernatant contains the this compound.
Visualizing the Synthesis and Biological Pathways
The following diagrams illustrate the chemical synthesis routes and a relevant biological signaling pathway involving hesperetin, the precursor to this compound.
While the direct signaling pathways of this compound are not as extensively studied as its precursor, hesperetin, it is known to be a microbial metabolite of neohesperidin dihydrochalcone and plays a role in the detoxification of the lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE), thereby reducing carbonyl stress.[6] Hesperetin has been shown to inhibit the transforming growth factor-β (TGF-β) signaling pathway by interfering with ligand-receptor interactions and inhibiting the phosphorylation of Smad3, a key downstream target.[7] This inhibition hinders cancer cell migration and invasion.[7] Furthermore, hesperetin can activate the SIRT1-AMPK signaling pathway and modulate the Sirt1/Nrf2 pathway, which are involved in cellular metabolism and stress response.[8][9] These activities of its precursor suggest potential, yet-to-be-fully-elucidated, biological roles for this compound.
References
- 1. CN111018684A - Synthesis method of this compound - Google Patents [patents.google.com]
- 2. CN110950747A - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. CN110551011A - synthesis method of this compound - Google Patents [patents.google.com]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. OPUS 4 | Engineering an O-methyltransferase for the Regioselective Biosynthesis of this compound [epub.ub.uni-greifswald.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hesperetin: an inhibitor of the transforming growth factor-β (TGF-β) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hesperetin is a potent bioactivator that activates SIRT1-AMPK signaling pathway in HepG2 cells | Semantic Scholar [semanticscholar.org]
- 9. Hesperetin modulates the Sirt1/Nrf2 signaling pathway in counteracting myocardial ischemia through suppression of oxidative stress, inflammation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Study: Hesperetin Dihydrochalcone vs. Aspartame in Sweetener Applications
A Comparative Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of food science and pharmaceuticals, the demand for effective and safe non-nutritive sweeteners is paramount. This guide provides a detailed, head-to-head comparison of two prominent sweeteners: Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of a citrus flavonoid, and Aspartame (B1666099), a widely used artificial sweetener. This analysis is based on available experimental data, focusing on their sensory profiles, metabolic fates, and safety assessments to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Sweetness Profile: A Tale of Two Tastes
The sensory characteristics of a sweetener are critical for its application. While both Hesperetin Dihydrochalcone and Aspartame provide sweetness, their profiles differ significantly in terms of taste quality and temporal perception. Aspartame is renowned for a clean, sugar-like taste, whereas HDC and its related compounds, like Neohesperidin (B1678168) Dihydrochalcone (NHDC), are characterized by a delayed onset of sweetness and a lingering aftertaste.[1][2]
A multidimensional scaling analysis of various sweeteners found that aspartame's taste profile is among the closest to that of natural sugars.[1] In contrast, NHDC was grouped with other sweeteners known for their prolonged aftertastes.[1]
| Sweetener | Sweetness Potency (vs. Sucrose) | Taste Profile | Onset and Aftertaste |
| This compound (as NHDC) | ~1500-1800 times | Intense sweetness, potential for slight bitterness or metallic off-tastes | Slow onset, lingering aftertaste |
| Aspartame | ~180-200 times | Clean, sugar-like sweetness | Rapid onset, short aftertaste |
Metabolic Fate and Pharmacokinetics
The metabolic pathways of this compound and Aspartame are distinct, influencing their systemic exposure and potential biological effects.
This compound: As a flavonoid derivative, the metabolism of HDC is expected to follow pathways common to this class of compounds. Following oral ingestion, the glycosidic form (like NHDC) is first hydrolyzed by intestinal microbiota to its aglycone, this compound. This is then further metabolized in the liver.
Aspartame: Upon ingestion, aspartame is rapidly and completely hydrolyzed in the small intestine by esterases and peptidases into its constituent components: aspartic acid (40%), phenylalanine (50%), and methanol (B129727) (10%). These are then absorbed and enter the body's metabolic pathways.[3]
| Feature | This compound (extrapolated from NHDC) | Aspartame |
| Primary Site of Metabolism | Intestine and Liver | Small Intestine |
| Key Metabolic Products | Hesperetin, phenolic acids | Aspartic acid, Phenylalanine, Methanol |
| Systemic Exposure | Low bioavailability of the parent compound | Metabolites are absorbed and enter systemic circulation |
Safety and Toxicological Profile
The safety of any food additive or pharmaceutical excipient is of utmost importance. Both this compound and Aspartame have undergone toxicological evaluation.
This compound: The European Food Safety Authority (EFSA) has evaluated the safety of this compound as a flavouring substance and concluded that it does not raise a safety concern under the proposed conditions of use.[4] No genotoxicity concerns were identified.[4]
Aspartame: Aspartame is one of the most extensively studied food additives. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and EFSA, have repeatedly confirmed its safety for the general population at the current acceptable daily intake (ADI) of 40-50 mg/kg body weight/day.[5] However, its consumption is contraindicated for individuals with the genetic disorder phenylketonuria (PKU) due to their inability to metabolize phenylalanine.[6]
A computational assessment of the toxicity of various intensive sweeteners predicted potential h-ERG blocking for neohesperidin dihydrochalcone and noted that aspartame's metabolites could have neurophysiological effects at high doses.[6] It is important to note that these are predictive models and not direct experimental comparisons of toxicity.
| Parameter | This compound | Aspartame |
| Genotoxicity | No concern identified | No concern identified |
| Acceptable Daily Intake (ADI) | Not established for HDC specifically (20 mg/kg bw/day for NHDC) | 40 mg/kg bw/day (EFSA), 50 mg/kg bw/day (FDA) |
| Key Safety Considerations | Limited direct data on HDC | Contraindicated for individuals with Phenylketonuria (PKU) |
Experimental Protocols
Sensory Profile Evaluation
A common methodology for comparing the sensory profiles of sweeteners is through trained sensory panels using standardized procedures.
Objective: To compare the taste profile of this compound and Aspartame at equi-sweet concentrations.
Procedure:
-
Panelist Training: A panel of trained assessors is selected and trained to identify and rate the intensity of different taste attributes (sweetness, bitterness, metallic taste, aftertaste) using a structured scale (e.g., a 15-point category scale).
-
Sample Preparation: Aqueous solutions of this compound and Aspartame are prepared at concentrations determined to be equi-sweet to a standard sucrose (B13894) solution (e.g., 5% sucrose).
-
Evaluation: Panelists are presented with the coded samples in a randomized order. They rinse their mouths with purified water before and between each sample.
-
Data Collection: Panelists rate the intensity of each taste attribute at different time points (e.g., initial taste, 30 seconds, 60 seconds) to capture the temporal profile.
-
Data Analysis: The collected data is statistically analyzed to determine significant differences in the sensory profiles of the two sweeteners.
In Vitro Cytotoxicity Assay
To assess the potential cytotoxic effects of the sweeteners, an in vitro assay using a relevant cell line can be performed.
Objective: To compare the cytotoxic effects of this compound and Aspartame on a human cell line (e.g., Caco-2 intestinal cells).
Procedure:
-
Cell Culture: Caco-2 cells are cultured in appropriate media until they reach a confluent monolayer.
-
Treatment: The cells are exposed to varying concentrations of this compound and Aspartame for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle only) and a positive control (a known cytotoxic agent) are included.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to the negative control. The concentration that causes a 50% reduction in cell viability (IC50) is calculated for each compound.
Signaling Pathways and Experimental Workflows
Sweet Taste Receptor Activation
Both this compound and Aspartame elicit a sweet taste by activating the T1R2/T1R3 G-protein coupled receptor, but they are thought to bind to different sites on the receptor complex.
Caption: Sweet Taste Receptor Activation Pathway for Aspartame and HDC.
Sensory Evaluation Workflow
The following diagram illustrates a typical workflow for a sensory evaluation experiment comparing two sweeteners.
Caption: Workflow for Comparative Sensory Evaluation of Sweeteners.
Conclusion
This compound and Aspartame present distinct profiles as non-nutritive sweeteners. Aspartame offers a taste profile that closely mimics sucrose, making it suitable for applications where a clean, sugar-like sweetness is desired. Its metabolic and safety profiles are well-established. This compound, on the other hand, provides a much higher sweetness intensity but with a different temporal profile that includes a delayed onset and lingering aftertaste. While its safety is supported by evaluations of related compounds, more direct comparative studies, particularly in the areas of metabolism and long-term health effects, would be beneficial for a comprehensive head-to-head assessment. The choice between these two sweeteners will ultimately depend on the specific requirements of the intended application, including desired taste profile, stability, and regulatory considerations.
References
- 1. Qualitative differences among sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Long-term metabolic effects of non-nutritive sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Concentrations of Aspartame Induce Pro-Angiogenic Effects in Ovo and Cytotoxic Effects in HT-29 Human Colorectal Carcinoma Cells [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Evaluating the Synergistic Bio-potency of Hesperetin Dihydrochalcone and Other Flavonoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hesperetin (B1673127) Dihydrochalcone (B1670589) (HDC), a derivative of the flavanone (B1672756) hesperetin, is recognized for its potential health benefits, including antioxidant and anti-inflammatory properties. The exploration of synergistic interactions between HDC and other flavonoids is a promising frontier in the development of more effective therapeutic agents. While direct experimental data on the synergistic effects of Hesperetin Dihydrochalcone is currently limited in publicly available research, this guide provides a comprehensive evaluation of the synergistic potential of its parent compound, Hesperetin , in combination with other prominent flavonoids. The findings presented for hesperetin offer valuable insights into the potential synergistic activities of its dihydrochalcone derivative.
This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these synergistic interactions.
Quantitative Analysis of Synergistic Antioxidant and Anti-inflammatory Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of hesperetin with other flavonoids. The combination of hesperidin (B1673128) (a glycoside of hesperetin) and naringin (B1676962) has shown notable synergistic effects in inhibiting inflammatory markers.
| Flavonoid Combination | Assay | Parameter Measured | Concentration(s) | Result | Synergism/Antagonism |
| Hesperidin & Naringin | IL-6 Release Assay (LPS-stimulated RAW 264.7 cells) | IL-6 concentration | Hesperidin: 50 µM, Naringin: 50 µM | Individual flavonoids showed moderate inhibition. The combination resulted in a significantly greater reduction in IL-6 levels. | Synergism |
| Hesperidin & Naringin | TNF-α Release Assay (LPS-stimulated RAW 264.7 cells) | TNF-α concentration | Hesperidin: 50 µM, Naringin: 50 µM | The combination of hesperidin and naringin demonstrated a more potent inhibition of TNF-α release compared to the individual compounds. | Synergism |
Table 1: Synergistic Anti-inflammatory Effects of Hesperidin and Naringin Combination.
| Flavonoid Combination | Assay | Parameter Measured | Key Findings |
| Hesperetin & Quercetin | Antioxidant assays (e.g., DPPH, ABTS) | Radical scavenging activity | Both flavonoids are potent antioxidants. Their combination is expected to exhibit at least additive, if not synergistic, antioxidant effects due to their complementary mechanisms of action. |
| Hesperetin & Naringenin | Anti-inflammatory assays | Inhibition of pro-inflammatory mediators | Studies suggest that combinations of citrus flavonoids, including hesperetin and naringenin, can synergistically modulate inflammatory pathways.[1] |
Table 2: Reported and Potential Synergistic Bioactivities of Hesperetin Combinations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO), Prostaglandin E2 (PGE2), TNF-α, and IL-6 in RAW 264.7 Macrophages
-
Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of individual flavonoids (hesperetin, naringin, etc.) or their combinations for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for another 24 hours.
-
Nitric Oxide (NO) Assay: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader.
-
PGE2, TNF-α, and IL-6 Assays: The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Antioxidant Activity Assays: DPPH and ABTS Radical Scavenging Activity
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of the flavonoid combinations to scavenge DPPH radicals is measured as a decrease in absorbance. A solution of DPPH in methanol (B129727) is mixed with various concentrations of the flavonoid samples. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm. The percentage of scavenging activity is calculated relative to a control.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate. The resulting blue-green ABTS•+ solution is then diluted with ethanol (B145695) to a specific absorbance. Aliquots of the flavonoid samples are added to the ABTS•+ solution, and the absorbance is measured at 734 nm after a set incubation period. The percentage of inhibition of the ABTS radical is calculated.
Signaling Pathways and Experimental Workflows
The synergistic anti-inflammatory effects of hesperetin and other flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Caption: Synergistic inhibition of inflammatory pathways by flavonoids.
References
Re-evaluation of Neohesperidine Dihydrochalcone: A Comparative Guide for Food Science Professionals
Brussels, Belgium - The European Food Safety Authority (EFSA) has recently re-evaluated the safety of the food additive neohesperidine dihydrochalcone (B1670589) (NHDC, E 959), reaffirming its safety for consumers and establishing a new Acceptable Daily Intake (ADI). This guide provides a comprehensive comparison of NHDC with other high-intensity sweeteners, supported by experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile food additive.
Neohesperidine dihydrochalcone is an artificial sweetener derived from the hydrogenation of neohesperidin (B1678168), a flavonoid found in bitter oranges.[1] It is recognized for its intense sweetness, which is approximately 1500 to 1800 times that of sucrose (B13894) at threshold concentrations, and its ability to act as a flavor enhancer and mask bitterness.[2]
Performance Comparison with Alternative Sweeteners
NHDC's performance characteristics, particularly its stability and synergistic effects, distinguish it from other high-intensity sweeteners. The following tables summarize key quantitative data for comparison.
Table 1: Physicochemical and Sensory Properties of High-Intensity Sweeteners
| Property | Neohesperidine DC (NHDC) | Aspartame | Acesulfame K | Saccharin | Sucralose | Stevia (Rebaudioside A) |
| Relative Sweetness (vs. Sucrose) | 1500–1800x | 180–200x | 200x | 300–400x | 600x | 200–400x |
| Caloric Value (kcal/g) | ~0 | 4 | 0 | 0 | 0 | 0 |
| Stability to Heat | High | Low | High | High | High | High |
| Stability to Acid | High | Low | High | Stable | High | Stable |
| Aftertaste | Lingering, licorice/menthol-like | Clean, sugar-like | Slight bitter | Bitter, metallic | Clean, sugar-like | Bitter, licorice-like |
| Synergistic Effects | Strong with other sweeteners | Moderate | Moderate | Moderate | Moderate | Moderate |
Table 2: Stability Profile of High-Intensity Sweeteners
| Sweetener | pH Stability Range | Temperature Stability | Shelf Life in Products |
| Neohesperidine DC (NHDC) | Wide (Stable in acidic and basic conditions) | High (Stable to heat processing) | Long (Up to 5 years under optimal storage)[2] |
| Aspartame | Narrow (Optimal at pH 4.3) | Low (Degrades at high temperatures) | Short, especially in liquids |
| Acesulfame K | Wide | High | Long |
| Saccharin | Wide | High | Long |
| Sucralose | Wide | High | Long |
| Stevia (Rebaudioside A) | Wide | High | Long |
Safety and Metabolism
The recent EFSA re-evaluation of NHDC concluded that it does not raise a concern for genotoxicity.[3][4][5] The Panel established a new ADI of 20 mg/kg of body weight per day, a significant increase from the previous level.[3][4] This was based on a no-observed-adverse-effect level (NOAEL) of 4,000 mg/kg bw per day from a 13-week study in rats.[3][4]
Experimental Protocols
13-Week Subchronic Oral Toxicity Study in Rats (Basis for ADI)
This type of study is a cornerstone for assessing the safety of food additives. While the specific proprietary report for NHDC is not fully public, the methodology generally follows established guidelines like the OECD Test Guideline 408.
-
Objective: To determine the potential adverse effects of repeated oral administration of the test substance over a 13-week period.
-
Test Animals: Typically, young, healthy rats (e.g., Wistar or Sprague-Dawley strains) are used. Both sexes are included.
-
Administration: The test substance (NHDC) is administered orally, usually mixed in the diet or given by gavage, at various dose levels to different groups of animals. A control group receives the vehicle (e.g., diet without the test substance).
-
Dosage: Multiple dose groups are used, including a high dose expected to produce some toxicity, a low dose with no expected effects, and one or more intermediate doses. For NHDC, dietary levels of 0%, 0.2%, 1.0%, and 5.0% were used in a key study.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
-
Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the 13-week period, animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.
-
NOAEL Determination: The highest dose at which no statistically significant adverse effects are observed is determined as the NOAEL.
Visualizing Key Processes
To further elucidate the scientific basis of NHDC's evaluation and action, the following diagrams illustrate its metabolic pathway, the EFSA re-evaluation process, and its interaction with the sweet taste receptor.
Metabolic pathway of NHDC in the human intestine.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hesperetin Dihydrochalcone
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Hesperetin dihydrochalcone (B1670589), a flavonoid compound utilized in various research applications. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with general laboratory safety standards.
Hazard Profile and Safety Information
Before handling Hesperetin dihydrochalcone, it is crucial to be aware of its hazard profile. This information dictates the necessary precautions for handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to prevent exposure.
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the proper disposal of this compound waste. This process is designed to align with general laboratory chemical waste management guidelines.[2][3][4]
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3] For instance, avoid mixing with strong acids, alkalis, or strong oxidizing/reducing agents.[5]
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is chemically resistant.[3]
Step 2: Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant").[2][3]
-
Container Integrity: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[3][6] Keep containers closed except when adding waste.[2][4]
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is away from general laboratory traffic and drains.[2][4][7]
Step 3: Waste Minimization
In line with best practices for laboratory waste management, efforts should be made to minimize the generation of this compound waste.[2][4] This can be achieved by:
-
Ordering and using the smallest practical quantities of the chemical.
-
Avoiding the preparation of excessive stock solutions.
-
Ensuring accurate measurements to prevent the need for repeat experiments.
Step 4: Disposal and Collection
-
Do Not Drain Dispose: this compound should not be disposed of down the drain.[4]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][8] Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
- 1. This compound | C16H16O6 | CID 147608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. odu.edu [odu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. extrasynthese.com [extrasynthese.com]
Personal protective equipment for handling Hesperetin dihydrochalcone
Essential Safety and Handling Guide for Hesperetin (B1673127) Dihydrochalcone (B1670589)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Hesperetin dihydrochalcone in a laboratory setting. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering trust by delivering value beyond the product itself.
Hazard Identification and Safety Summary
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye irritation - Category 2)[1]
A comprehensive summary of its physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆O₆ | [1][] |
| Molecular Weight | 304.29 g/mol | [1][] |
| Appearance | Slightly grey solid | [1][3] |
| Boiling Point | 553.1 °C at 760 mmHg (estimated) | [][3] |
| Flash Point | 207.0 °C (estimated) | [3] |
| Solubility in Water | 63.05 mg/L at 25 °C (estimated) | [3] |
| Solubility in Ethanol | Soluble | [1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves. Ensure gloves are inspected before use. | Protects against skin irritation. |
| Eye Protection | Safety goggles | ANSI Z87.1 certified, providing a complete seal around the eyes. | Protects against serious eye irritation from dust particles. |
| Respiratory Protection | Respirator | FFP2 or FFP3 rated dust mask. | Prevents inhalation of irritating dust particles. |
| Body Protection | Laboratory coat | Standard, fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
PPE Selection Workflow
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.
Weighing the Compound
-
Preparation : Ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface before starting.
-
Tare the Container : Place a clean, empty container with a lid on the analytical balance and tare it.
-
Transfer Powder : Move the tared container to the chemical fume hood. Carefully transfer the desired amount of this compound powder into the container.
-
Seal and Weigh : Securely close the container lid.
-
Final Weighing : Return the sealed container to the analytical balance to obtain the final weight.
-
Cleanup : Decontaminate the spatula and work surface within the fume hood. Dispose of any contaminated materials as outlined in the disposal plan.
Dissolving the Compound
-
Solvent Preparation : In the chemical fume hood, measure the required volume of the appropriate solvent (e.g., ethanol).
-
Dissolution : Slowly add the solvent to the container with the pre-weighed this compound.
-
Mixing : Gently swirl or stir the mixture until the compound is fully dissolved. If necessary, use a sonicator within the fume hood.
-
Storage : If the solution is not for immediate use, seal the container, label it clearly with the compound name, concentration, solvent, and date, and store it in a designated, cool, and dry location.
Safe Handling Workflow Diagram
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
First Aid Measures
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Spill Response
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Assess the Spill : Determine the extent of the spill and if it can be safely managed internally. For large spills, contact the designated emergency response team.
-
Cleanup :
-
Wear appropriate PPE (respirator, goggles, gloves, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep the absorbed material into a designated chemical waste container. Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent and wipe dry.
-
-
Disposal : Label the waste container and dispose of it according to the disposal plan.
Spill Response Logical Relationship Diagram
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic solvent waste.
-
Disposal Method : All waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in regular trash. Follow all local, state, and federal regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
